Product packaging for Diarctigenin(Cat. No.:CAS No. 160433-41-0)

Diarctigenin

Cat. No.: B1257781
CAS No.: 160433-41-0
M. Wt: 742.8 g/mol
InChI Key: XYMRYKOVQDOJFH-VZNYXHRGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diarctigenin is a lignan compound identified as a constituent of the plant Arctium lappa (Burdock) . As a natural product, it is of significant interest in pharmacological and phytochemical research, particularly in the investigation of bioactive plant metabolites. Researchers can utilize this compound as a high-purity reference standard in assays for qualitative and quantitative analysis. While specific mechanistic studies for this compound are less extensive than for its analog Arctigenin, preliminary research suggests it shares a common biosynthetic origin within the lignan family. Further investigation is required to fully elucidate its unique biological activities and molecular targets. Potential research applications include exploring its role in cellular processes and its interaction with various biological pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H46O12 B1257781 Diarctigenin CAS No. 160433-41-0

Properties

CAS No.

160433-41-0

Molecular Formula

C42H46O12

Molecular Weight

742.8 g/mol

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one

InChI

InChI=1S/C42H46O12/c1-47-33-9-7-23(17-35(33)49-3)11-27-21-53-41(45)29(27)13-25-15-31(39(43)37(19-25)51-5)32-16-26(20-38(52-6)40(32)44)14-30-28(22-54-42(30)46)12-24-8-10-34(48-2)36(18-24)50-4/h7-10,15-20,27-30,43-44H,11-14,21-22H2,1-6H3/t27-,28-,29+,30+/m0/s1

InChI Key

XYMRYKOVQDOJFH-VZNYXHRGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3)OC)O)C4=C(C(=CC(=C4)C[C@@H]5[C@H](COC5=O)CC6=CC(=C(C=C6)OC)OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C(=C3)OC)O)C4=C(C(=CC(=C4)CC5C(COC5=O)CC6=CC(=C(C=C6)OC)OC)OC)O)OC

Synonyms

diarctigenin

Origin of Product

United States

Foundational & Exploratory

Diarctigenin: A Technical Guide to its Discovery, Natural Sources, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarctigenin, a lignan found in various plant species, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its mechanism of action, with a focus on the inhibition of the NF-κB signaling pathway. This document includes a compilation of quantitative data, detailed experimental protocols for its isolation and key biological assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Discovery and Natural Sources

This compound was first isolated from the seeds of Arctium lappa (burdock), a plant that has been used in traditional medicine for centuries to treat inflammatory conditions. It is a dimeric lignan, and its discovery has paved the way for investigations into its pharmacological potential.

Subsequent research has identified this compound in several other plant species, highlighting a variety of natural sources for this compound. The primary plant sources of this compound are summarized in the table below.

Plant SpeciesFamilyPlant PartReference
Arctium lappa (Burdock)AsteraceaeSeeds[1]
Forsythia koreanaOleaceae-[1]
Saussurea heteromallaAsteraceae-[1]
Wikstroemia indicaThymelaeaceae-[1]
Centaurea dilutaAsteraceae-[1]

Quantitative Data on Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various inflammatory markers in macrophage cell lines stimulated with zymosan or lipopolysaccharide (LPS).[1][2]

Inflammatory MediatorCell LineStimulantIC50 (µM)
Nitric Oxide (NO)MacrophagesZymosan/LPS6 - 12
Prostaglandin E2 (PGE2)MacrophagesZymosan/LPS6 - 12
Tumor Necrosis Factor-alpha (TNF-α)MacrophagesZymosan/LPS6 - 12
Interleukin-1beta (IL-1β)MacrophagesZymosan/LPS6 - 12
Interleukin-6 (IL-6)MacrophagesZymosan/LPS6 - 12

Experimental Protocols

Isolation and Purification of this compound from Arctium lappa Seeds

This protocol describes a general procedure for the isolation and purification of this compound from burdock seeds using column chromatography.

Materials:

  • Dried seeds of Arctium lappa

  • Methanol (80%)

  • Chloroform

  • Polyamide resin

  • Glass column

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Grind the dried seeds of Arctium lappa into a fine powder.

    • Extract the powdered seeds with 80% methanol at room temperature with constant stirring for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Partitioning:

    • Suspend the crude extract in water and partition it with chloroform in a separatory funnel.

    • Collect the aqueous phase, which contains the lignans.

  • Polyamide Column Chromatography:

    • Pack a glass column with polyamide resin and equilibrate it with water.

    • Load the aqueous extract onto the column.

    • Wash the column with water to remove impurities.

    • Elute the lignan fraction with 100% methanol.

  • Purification:

    • Concentrate the methanol fraction to yield a precipitate.

    • Further purify the precipitate containing this compound using a semi-preparative HPLC system.

    • Monitor the elution profile and collect the fractions corresponding to this compound.

  • Identification:

    • Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G start Dried Arctium lappa Seeds powder Grinding start->powder extraction 80% Methanol Extraction powder->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Water/Chloroform Partitioning crude_extract->partitioning aqueous_phase Aqueous Phase partitioning->aqueous_phase column_chromatography Polyamide Column Chromatography aqueous_phase->column_chromatography elution Methanol Elution column_chromatography->elution concentration2 Concentration elution->concentration2 precipitate Precipitate concentration2->precipitate hplc Semi-preparative HPLC precipitate->hplc This compound Pure this compound hplc->this compound

Figure 1: Experimental workflow for the isolation of this compound.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

This protocol outlines the key steps for an Electrophoretic Mobility Shift Assay (EMSA) to determine the effect of this compound on the DNA binding activity of NF-κB.

Materials:

  • Nuclear protein extracts from cells treated with or without this compound and an inflammatory stimulus (e.g., LPS).

  • Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope).

  • Polyacrylamide gel

  • Electrophoresis buffer (e.g., TBE or TGE)

  • Binding buffer

  • Loading dye

Procedure:

  • Nuclear Extract Preparation:

    • Culture cells (e.g., macrophages) and treat them with this compound for a specified time.

    • Stimulate the cells with an inflammatory agent (e.g., LPS) to induce NF-κB activation.

    • Isolate the nuclear proteins from the cells.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract, the labeled NF-κB probe, and a binding buffer.

    • Incubate the reaction mixture at room temperature to allow the NF-κB protein in the extract to bind to the DNA probe.

  • Polyacrylamide Gel Electrophoresis:

    • Add loading dye to the binding reactions.

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Detection:

    • Transfer the DNA-protein complexes from the gel to a membrane.

    • Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radioactively labeled probes).

    • A "shift" in the migration of the labeled probe (a band that moves slower than the free probe) indicates the binding of NF-κB. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2]

The canonical NF-κB signaling pathway is initiated by various inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.

Studies have shown that this compound does not affect the phosphorylation and degradation of IκBα.[1][2] Instead, it directly inhibits the ability of the translocated NF-κB p65 subunit to bind to its consensus DNA sequence.[1][2] This direct interference with DNA binding prevents the transcription of NF-κB-dependent pro-inflammatory genes, thereby exerting its anti-inflammatory effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_nfkb IκBα-NF-κB (p50/p65) ikk->ikba_nfkb Phosphorylation ikba_p P-IκBα ikba_nfkb->ikba_p ub_proteasome Ubiquitination & Proteasomal Degradation ikba_p->ub_proteasome nfkb NF-κB (p50/p65) ub_proteasome->nfkb Release nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Nuclear Translocation dna DNA (κB site) nfkb_n->dna Binding transcription Gene Transcription dna->transcription inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, ILs) transcription->inflammatory_mediators This compound This compound This compound->inhibition

Figure 2: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its mechanism of action, centered on the direct inhibition of NF-κB DNA binding, presents a unique therapeutic target. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

References

Biosynthesis pathway of Diarctigenin in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Diarctigenin in Plants

Abstract

This compound, a dibenzylbutyrolactone lignan primarily found in plants of the Asteraceae family such as Greater Burdock (Arctium lappa), has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is critical for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, beginning with the foundational phenylpropanoid pathway and proceeding through the core lignan synthesis route. It details the key enzymatic steps, intermediate molecules, and presents putative mechanisms for the terminal steps leading to arctigenin and its dimer, this compound. This document includes quantitative data on lignan concentrations in source plants, detailed experimental protocols for analysis and enzyme assays, and visual diagrams of the biochemical cascade and experimental workflows to support further research and development.

Introduction to this compound

Lignans are a large class of diphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] this compound is a specific lignan dimer isolated from the seeds of Arctium lappa.[2][3] It is structurally related to arctigenin, its monomeric precursor. Both arctigenin and this compound have demonstrated a range of biological effects, including potent anti-inflammatory properties, making them promising candidates for therapeutic development.[1][3] The biosynthesis of these complex molecules is a multi-step enzymatic process that originates from the primary metabolite L-phenylalanine. This guide will elucidate this pathway in detail.

The Biosynthetic Pathway from L-Phenylalanine to Matairesinol

The formation of this compound begins with two major, well-characterized metabolic sequences: the Phenylpropanoid Pathway and the Core Lignan Biosynthesis Pathway.

The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey starts with the aromatic amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce monolignols, the essential building blocks for all lignans and lignin.[4][5][6]

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine.

  • Hydroxylation to p-Coumaric Acid: Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid.

  • CoA Ligation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

  • Further Hydroxylation and Methylation: A series of hydroxylation and methylation steps, involving enzymes like p-Coumarate 3-Hydroxylase (C3H) and Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , convert p-Coumaroyl-CoA to Feruloyl-CoA.[7]

  • Reduction to Monolignol: Finally, two reduction steps catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) produce the key monolignol precursor, Coniferyl Alcohol .

Core Lignan Biosynthesis: Formation of Matairesinol

Matairesinol is a central intermediate in the biosynthesis of many dibenzylbutyrolactone lignans, including arctigenin.[8][9]

  • Oxidative Dimerization to Pinoresinol: Two molecules of coniferyl alcohol undergo stereoselective oxidative coupling to form (+)-pinoresinol. This reaction is mediated by laccase or peroxidase enzymes and is guided by Dirigent Proteins (DIRs) , which ensure the correct stereochemistry.

  • Sequential Reduction to Secoisolariciresinol: The enzyme Pinoresinol-Lariciresinol Reductase (PLR) , an NADPH-dependent enzyme, catalyzes the two-step reduction of (+)-pinoresinol, first to (+)-lariciresinol and subsequently to (-)-secoisolariciresinol.

  • Dehydrogenation to Matairesinol: Secoisolariciresinol Dehydrogenase (SDH) , an NAD-dependent enzyme, oxidizes (-)-secoisolariciresinol to yield the key intermediate, (-)-matairesinol .[8]

Putative Biosynthesis of Arctigenin and this compound

While the pathway to matairesinol is well-established, the final enzymatic steps leading to this compound in Arctium lappa are less characterized. Based on chemical structures and known enzymatic reactions in plant secondary metabolism, a putative pathway is proposed.

Putative Formation of Arctigenin from Matairesinol

Arctigenin is the 4-O-methylated derivative of matairesinol.[10][11][12][13] This conversion is a logical next step in the pathway.

  • Proposed Enzymatic Step: The conversion of (-)-matairesinol to (-)-arctigenin is proposed to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[14] This enzyme would transfer a methyl group from SAM to the 4-hydroxyl group of one of the phenyl rings of matairesinol. While this specific enzyme has not been isolated and characterized from Arctium lappa, its existence is biochemically necessary for the pathway to proceed.

Putative Dimerization of Arctigenin to this compound

This compound is a dimer of arctigenin, suggesting a final oxidative coupling event.[1]

  • Proposed Enzymatic Step: The dimerization of two arctigenin molecules to form this compound is hypothesized to be an oxidative coupling reaction, analogous to the formation of pinoresinol. This reaction is likely catalyzed by cell wall-associated peroxidases or laccases . These enzymes would generate arctigenin radicals, which then couple to form the dimer. The precise bond formation and stereochemistry would likely be controlled by dirigent-like proteins. The in-planta existence of this step requires further experimental validation. A study involving biotransformation using the fungus Rhizoctonia solani has demonstrated the conversion of arctiin to arctigenin and subsequently to this compound, supporting the feasibility of this dimerization.[15]

This compound Biosynthesis Pathway Biosynthesis Pathway of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Core Lignan & this compound Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL FerCoA Feruloyl-CoA CouCoA->FerCoA C3H, CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD ConAlc2 2x Coniferyl Alcohol Pin (+)-Pinoresinol ConAlc2->Pin Laccase/Peroxidase + Dirigent Protein Lar (+)-Lariciresinol Pin->Lar PLR Sec (-)-Secoisolariciresinol Lar->Sec PLR Mat (-)-Matairesinol Sec->Mat SDH Arg (-)-Arctigenin Mat->Arg OMT (Putative) Arg2 2x (-)-Arctigenin Dia This compound Arg2->Dia Laccase/Peroxidase (Putative)

Caption: The complete proposed biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound and its precursors varies significantly depending on the plant species, genotype, specific organ, and developmental stage. The seeds of Arctium lappa are known to be a particularly rich source.[16][17][18]

LignanPlantPlant PartConcentration (mg/g Dry Weight unless noted)Reference
ArctiinArctium lappaSeeds9 - 36[19]
ArctigeninArctium lappaSeeds0.31[19]
ArctigeninArctium minusSeeds0.96[19]
ArctiinArctium tomentosumFruits10.69[20]
ArctigeninArctium tomentosumFruits0.15[20]
MatairesinosideArctium lappaSeeds0.07 - 0.14[19]

Experimental Protocols

Elucidating the this compound pathway involves several key experimental techniques, from metabolite quantification to enzyme activity assays.

Protocol: Extraction and HPLC Analysis of Lignans

This protocol provides a general method for the quantification of arctigenin, this compound, and related precursors in plant material.[20][21][22][23]

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material (e.g., A. lappa seeds) to a constant weight.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Accurately weigh ~100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (HPLC grade).

    • Vortex thoroughly and incubate in an ultrasonic bath for 30 minutes at 40°C.

    • Centrifuge at 13,000 x g for 15 minutes.

    • Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet once more and combine the supernatants.

    • Evaporate the combined solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the dried extract in 500 µL of 50% methanol.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using certified standards of arctigenin and other target lignans.

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify the compounds by integrating the peak area and comparing it against the calibration curve.

Protocol: General Assay for Laccase/Peroxidase Activity

This protocol describes a general spectrophotometric assay to measure the activity of the oxidative enzymes proposed to be involved in the dimerization steps of the pathway, using a generic substrate like ABTS.[24][25][26]

  • Principle:

    • Laccases and peroxidases catalyze the oxidation of a chromogenic substrate (e.g., ABTS), resulting in a colored product that can be measured spectrophotometrically. The rate of color formation is proportional to enzyme activity. For peroxidases, H₂O₂ is required as a co-substrate.

  • Reagents:

    • Extraction Buffer: 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

    • Assay Buffer: 100 mM sodium acetate buffer, pH 4.5.

    • Substrate Solution: 5 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in assay buffer.

    • (For Peroxidase) Co-substrate: 10 mM H₂O₂ solution.

    • Crude Protein Extract: Homogenize plant tissue in ice-cold extraction buffer, centrifuge to remove debris, and use the supernatant.

  • Assay Procedure:

    • In a 1.5 mL cuvette, add 880 µL of Assay Buffer.

    • Add 100 µL of the Substrate Solution (ABTS).

    • (For Peroxidase) Add 10 µL of the H₂O₂ solution.

    • Initiate the reaction by adding 10 µL of the crude protein extract.

    • Immediately mix by inversion and place the cuvette in a spectrophotometer.

    • Monitor the increase in absorbance at 420 nm (for ABTS oxidation) continuously for 3-5 minutes.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • Calculate enzyme activity using the Beer-Lambert law:

      • Activity (U/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Enzyme Volume)

      • Where: ε (molar extinction coefficient) for ABTS is 36,000 M⁻¹cm⁻¹. One Unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

Enzyme Assay Workflow A Prepare Reagents (Buffer, Substrate, Protein Extract) B Combine Assay Buffer and Substrate in a Cuvette A->B C Initiate Reaction by Adding Crude Protein Extract B->C D Immediately Place in Spectrophotometer C->D E Monitor Absorbance Change (e.g., at 420 nm) over Time D->E F Calculate ΔA/min from the Linear Reaction Rate E->F G Calculate Enzyme Activity (U/mL) using Beer-Lambert Law F->G

References

Diarctigenin: A Comprehensive Technical Guide on its Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diarctigenin, a lignan found in plants of the Asteraceae family, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside its biological activities and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development.

Physical and Chemical Properties

General Properties

This compound is structurally a dimeric lignan. Its fundamental chemical identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₂H₄₆O₁₂[1]
Molecular Weight 742.8 g/mol [1]
IUPAC Name (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one[1]
CAS Number 160433-41-0[1]
Synonyms (-)-Diarctigenin, this compound, (-)-[1]
Topological Polar Surface Area 148 Ų (Computed)[1]
Hydrogen Bond Donor Count 2 (Computed)
Hydrogen Bond Acceptor Count 12 (Computed)
Rotatable Bond Count 13 (Computed)
Exact Mass 742.29892690 Da (Computed)[1]
Monoisotopic Mass 742.29892690 Da (Computed)[1]

Note: Some of the data presented in the table are computed properties obtained from publicly available databases and have not been experimentally verified.

Solubility

Experimentally determined solubility data for this compound in various solvents are not extensively documented. Generally, lignans exhibit poor water solubility. For biological assays, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol before being diluted in aqueous media.

Spectroscopic Data

Disclaimer: The following data is for Arctigenin, not this compound, and is provided for comparative and informational purposes only.

Spectroscopic Data for Arctigenin (C₂₁H₂₄O₆, MW: 372.41 g/mol )
¹H NMR: A spectrum is available and can be referenced for its characteristic peaks.
¹³C NMR: Data is available in spectral databases.
Mass Spectrometry: Mass spectra for arctiin and arctigenin have been reported.[2]
IR Spectroscopy: General functional group regions would be observable.

Biological Activity and Mechanism of Action

This compound has been identified as a potent anti-inflammatory agent.[3] Its primary mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to down-regulate the transcription of inflammatory genes by directly inhibiting the DNA binding ability of NF-κB.[3] Unlike many inhibitors that target upstream signaling components like the degradation of IκB proteins, this compound appears to act further downstream in the pathway. This direct interference with NF-κB's ability to bind to DNA prevents the transcription of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[3]

Diarctigenin_NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB IkB->IkB-NF-kB Degradation NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocates IkB-NF-kB->NF-kB Releases Diarctigenin_cyto This compound Diarctigenin_nuc This compound Diarctigenin_cyto->Diarctigenin_nuc Enters Nucleus DNA DNA NF-kB_nuc->DNA Binds Inflammatory Gene\nTranscription Inflammatory Gene Transcription DNA->Inflammatory Gene\nTranscription Diarctigenin_nuc->NF-kB_nuc Inhibits DNA Binding

This compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not commonly found in the literature. However, protocols for the synthesis of its precursor, Arctigenin, are available and provide a relevant methodological framework.

Synthesis of (-)-Arctigenin

A representative synthesis of (-)-arctigenin is outlined below.[4] This multi-step synthesis involves the use of a chiral auxiliary to establish the desired stereochemistry.

Materials:

  • 3,4-dimethoxyphenylpropionic acid

  • 4-benzyloxazolidinone (chiral auxiliary)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Various reagents for reduction and deprotection

Methodology:

  • Condensation: 3,4-dimethoxyphenylpropionic acid is condensed with the chiral auxiliary, 4-benzyloxazolidinone.

  • Alkylation: The resulting compound undergoes a stereoselective α-alkylation reaction using a hindered base like NaHMDS.

  • Reduction and Chiral Auxiliary Removal: The product from the alkylation step is reduced, and the chiral auxiliary is removed to yield the desired intermediate alcohol.

  • Further Functional Group Manipulations: The intermediate alcohol is then converted through a series of steps to yield (-)-arctigenin.

Arctigenin_Synthesis_Workflow Start Starting Materials: 3,4-dimethoxyphenylpropionic acid 4-benzyloxazolidinone Condensation Condensation Start->Condensation Alkylation Stereoselective Alkylation (NaHMDS) Condensation->Alkylation Reduction Reduction & Chiral Auxiliary Removal Alkylation->Reduction Intermediate_Alcohol Intermediate Alcohol Reduction->Intermediate_Alcohol Functional_Group_Manipulation Further Functional Group Manipulations Intermediate_Alcohol->Functional_Group_Manipulation Final_Product (-)-Arctigenin Functional_Group_Manipulation->Final_Product

A generalized workflow for the synthesis of (-)-Arctigenin.

Conclusion

This compound presents a compelling profile as a bioactive lignan with significant anti-inflammatory properties mediated through the inhibition of the NF-κB pathway. While a comprehensive experimental characterization of all its physical and chemical properties is still emerging, the available data, supplemented by information on its precursor arctigenin, provides a solid foundation for further research and development. The synthetic pathways established for related lignans offer viable routes for obtaining this compound for detailed investigation. This technical guide serves as a valuable resource for scientists and professionals aiming to explore the therapeutic potential of this compound.

References

Diarctigenin: A Linchpin in Plant Defense and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Biological Functions of a Prominent Lignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarctigenin, a dibenzylbutyrolactone lignan predominantly found in plants of the Asteraceae family, particularly in Arctium lappa (burdock), is emerging as a molecule of significant interest beyond its well-documented pharmacological properties. While its anti-inflammatory and anti-cancer activities in mammalian systems have been extensively studied, its fundamental role within the plant itself is a burgeoning field of research. This technical guide synthesizes the current understanding of this compound's function in plant biology, delving into its biosynthesis, physiological roles in defense and development, and the signaling pathways that govern its activity. This document provides a comprehensive resource for researchers seeking to unravel the intricate contributions of this lignan to plant life and to explore its potential applications.

Introduction to this compound

This compound is a secondary metabolite belonging to the lignan class of phenylpropanoids. Lignans are synthesized in plants through the shikimate pathway and play crucial roles in plant defense against pathogens and herbivores.[1][2][3] this compound is structurally characterized by a dibenzylbutyrolactone skeleton and is often found in various plant tissues, with notable concentrations in the seeds and roots of Arctium lappa.[4][5] While much of the scientific literature has focused on its therapeutic potential in humans, understanding its endogenous functions in plants is critical for a holistic view of its biological significance.

Biosynthesis of this compound

The biosynthesis of lignans, including this compound, is a complex process that begins with the phenylpropanoid pathway. While the complete, specific enzymatic pathway for this compound in Arctium lappa is not yet fully elucidated, the general steps are understood to involve the dimerization of monolignols. A transcriptome analysis of Arctium lappa has identified key enzyme genes involved in the broader lignin biosynthesis pathway, which shares precursors with lignan synthesis.[1] These enzymes include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

The proposed general pathway to dibenzylbutyrolactone lignans involves the following key steps:

  • Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of phenylalanine by PAL.

  • Hydroxylation and Ligation: Cinnamic acid is then hydroxylated and ligated to Coenzyme A, forming p-coumaroyl-CoA.

  • Monolignol Synthesis: Through a series of reduction and modification steps, monolignols such as coniferyl alcohol are produced.

  • Dimerization: Two monolignol units are coupled to form the basic lignan skeleton. This step is often directed by dirigent proteins (DIRs), which control the stereochemistry of the resulting lignan.

  • Modification and Cyclization: The initial lignan structure undergoes further enzymatic modifications, including reductions and cyclization, to form the dibenzylbutyrolactone core of this compound.

Biosynthesis_of_this compound Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Monolignols Monolignols (e.g., Coniferyl Alcohol) p_Coumaroyl_CoA->Monolignols Multiple Steps Pinoresinol Pinoresinol Monolignols->Pinoresinol Dirigent Protein (Dimerization) Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SDH) This compound This compound Matairesinol->this compound Further Modifications (Proposed)

Physiological Roles of this compound in Plants

Lignans, as a class, are integral to a plant's ability to interact with its environment. The primary roles of this compound in plant biology are believed to be centered around defense and potentially growth regulation.

Plant Defense Mechanisms

This compound is considered a phytoalexin, a low molecular weight antimicrobial compound that is produced by plants in response to biotic and abiotic stresses.[6][7] Lignans are known to be involved in plant defense mechanisms through their antioxidant, antiviral, antibacterial, and antifungal properties.[1][2]

  • Antimicrobial and Antifungal Activity: The phenolic nature of this compound suggests it can disrupt microbial cell membranes and interfere with essential metabolic processes of invading pathogens.

  • Defense against Herbivores: The bitter taste and potential toxicity of lignans can deter feeding by herbivores.[8]

Allelopathic Interactions

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While direct evidence for this compound's allelopathic effects is limited, other lignans have been shown to possess such properties. It is plausible that this compound, when leached from decaying Arctium lappa tissues, could influence the growth of neighboring plants.

Growth Regulation

Some lignans have been implicated in the regulation of plant growth and development. Further research is needed to determine if this compound plays a direct role in processes such as seed germination, root development, or flowering in Arctium lappa.

Quantitative Distribution of this compound in Arctium lappa

The concentration of this compound varies significantly between different parts of the Arctium lappa plant and even between different genotypes. This variation is likely linked to the specific physiological roles of the compound in each tissue.

Plant PartLignan Content (General)This compound PresenceReference
Seeds HighPresent[4]
Roots Trace amountsPresent[4][5]
Leaves LowNot consistently reported
Fruits HighPresent[4]

This table summarizes general findings. Specific quantitative values can vary greatly depending on the genotype, environmental conditions, and analytical methods used.

Signaling Pathways Involving this compound in Plants

The signaling pathways that regulate the biosynthesis and action of this compound in plants are complex and likely involve responses to both internal developmental cues and external environmental stimuli. While specific signaling cascades directly triggered by this compound in plants are not well-defined, the regulation of lignan biosynthesis in response to stress provides some clues.

Elicitors, which are molecules that induce a defense response in plants, can stimulate the production of lignans. Both biotic (e.g., fungal cell wall fragments) and abiotic (e.g., heavy metals, UV radiation) elicitors can trigger signaling cascades that lead to the upregulation of genes in the phenylpropanoid and lignan-specific biosynthetic pathways.[9][10][11] These signaling pathways often involve key plant hormones such as jasmonic acid (JA) and salicylic acid (SA).

Plant_Defense_Signaling cluster_0 Environmental Stress cluster_1 Plant Response Biotic_Stress Pathogen or Herbivore Attack Elicitor_Recognition Elicitor Recognition Biotic_Stress->Elicitor_Recognition Abiotic_Stress UV Radiation, Drought, etc. Abiotic_Stress->Elicitor_Recognition Signal_Transduction Signal Transduction Cascade (JA, SA pathways) Elicitor_Recognition->Signal_Transduction Gene_Upregulation Upregulation of Biosynthesis Genes (PAL, 4CL, DIR, etc.) Signal_Transduction->Gene_Upregulation Diarctigenin_Accumulation This compound Accumulation Gene_Upregulation->Diarctigenin_Accumulation Defense_Response Defense Response (Antimicrobial, Anti-herbivore) Diarctigenin_Accumulation->Defense_Response

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

This protocol outlines a general method for the extraction and quantification of this compound from Arctium lappa tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fresh or dried plant material (e.g., seeds, roots)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound standard

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1 g) into a flask.

    • Add a known volume of methanol (e.g., 20 mL).

    • Sonicate the mixture for a specified time (e.g., 30 minutes) to enhance extraction.

    • Centrifuge the extract to pellet the solid material.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol for HPLC analysis.

  • HPLC Analysis:

    • Filter the re-dissolved extract through a 0.45 µm syringe filter.

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Inject the sample and standards onto the HPLC system.

    • Typical HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of methanol and water (with a small percentage of formic acid, e.g., 0.1%).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength of 280 nm.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Drying and Grinding) Start->Sample_Prep Extraction Extraction with Methanol (Sonication) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation and Re-dissolving Centrifugation->Evaporation Filtration Filtration (0.45 µm) Evaporation->Filtration HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Filtration->HPLC_Analysis Quantification Quantification (Calibration Curve) HPLC_Analysis->Quantification End End Quantification->End

Phytoalexin Elicitation in Arctium lappa Cell Culture

This protocol describes a general method for inducing this compound production in Arctium lappa cell suspension cultures using elicitors.

Materials:

  • Established Arctium lappa cell suspension culture

  • Gamborg's B5 medium (or other suitable plant cell culture medium)

  • Elicitor solution (e.g., methyl jasmonate, salicylic acid, or fungal cell wall extract)

  • Sterile flasks

  • Shaking incubator

  • Autoclave

  • Laminar flow hood

Procedure:

  • Culture Maintenance:

    • Maintain the Arctium lappa cell suspension culture in liquid B5 medium on a rotary shaker at a constant speed (e.g., 120 rpm) and temperature (e.g., 25 °C) with a defined light/dark cycle.

    • Subculture the cells regularly (e.g., every 7-10 days).

  • Elicitation:

    • In a laminar flow hood, transfer a known amount of the cell culture into fresh medium.

    • Add the sterile elicitor solution to the cell culture to the desired final concentration. A range of concentrations should be tested to determine the optimal response.

    • As a control, add an equal volume of sterile water or the solvent used for the elicitor to a separate flask of cell culture.

  • Incubation and Sampling:

    • Incubate the elicited and control cultures under the same conditions as for routine maintenance.

    • Collect cell samples at different time points after elicitation (e.g., 0, 12, 24, 48, 72 hours).

    • Separate the cells from the medium by filtration or centrifugation.

  • Analysis:

    • Freeze-dry the collected cells and measure the dry weight.

    • Extract this compound from the dried cells using the protocol described in section 6.1.

    • Analyze the this compound content using HPLC to determine the effect of the elicitor on its production over time.

Conclusion and Future Directions

This compound's role in plant biology is a compelling area of research with implications for agriculture and biotechnology. While its function as a defense compound is becoming clearer, many aspects of its biosynthesis, regulation, and precise physiological functions remain to be fully elucidated. Future research should focus on:

  • Elucidation of the complete biosynthetic pathway: Identifying and characterizing all the enzymes involved in this compound synthesis in Arctium lappa will be crucial for metabolic engineering efforts.

  • In planta functional analysis: Using techniques such as gene silencing (RNAi) or CRISPR/Cas9 to modulate the expression of key biosynthetic genes will provide direct evidence of this compound's role in plant defense and development.

  • Stress-response studies: Detailed metabolomic and transcriptomic analyses of Arctium lappa under various biotic and abiotic stresses will reveal the intricate regulatory networks that control this compound accumulation.

  • Ecological studies: Investigating the allelopathic effects of this compound and its role in mediating interactions with other organisms in the ecosystem will provide a broader understanding of its ecological significance.

By continuing to explore the fundamental biology of this compound in its natural context, researchers can unlock new avenues for crop improvement, natural product synthesis, and the development of novel bioactive compounds.

References

Early In Vitro Studies of Diarctigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies on Diarctigenin, a lignan with demonstrated anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts.

Core Findings: Anti-inflammatory Activity of this compound

Early in vitro research has primarily focused on the anti-inflammatory effects of this compound, particularly its ability to modulate key signaling pathways in macrophages. The compound has been shown to inhibit the production of several pro-inflammatory mediators.

Quantitative Data Summary

The inhibitory effects of this compound on the production of various inflammatory molecules were quantified in zymosan- or lipopolysaccharide- (LPS) activated macrophages. The half-maximal inhibitory concentrations (IC50) are summarized below.

Inflammatory MediatorCell TypeStimulantIC50 (µM)Reference
Nitric Oxide (NO)MacrophagesZymosan/LPS6 - 12[1]
Prostaglandin E2 (PGE2)MacrophagesZymosan/LPS6 - 12[1]
Tumor Necrosis Factor-alpha (TNF-α)MacrophagesZymosan/LPS6 - 12[1]
Interleukin-1beta (IL-1β)MacrophagesZymosan/LPS6 - 12[1]
Interleukin-6 (IL-6)MacrophagesZymosan/LPS6 - 12[1]

Signaling Pathway Analysis: Inhibition of NF-κB

A primary mechanism of action for this compound's anti-inflammatory activity is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. In vitro studies have demonstrated that this compound inhibits the transcriptional activity and the DNA binding ability of NF-κB in activated macrophages.[1] Notably, this inhibition occurs downstream of the degradation and phosphorylation of the inhibitory kappa B (IκB) proteins and does not affect the nuclear import of the NF-κB p65 subunit.[1] This suggests a direct interference with the ability of NF-κB to bind to its target DNA sequences.

Diarctigenin_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Zymosan LPS/Zymosan IKK IKK LPS/Zymosan->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB_complex p50/p65-IkB (Inactive) IkB->NFkB_complex Degrades from p50 p50 p65 p65 Active_NFkB p50/p65 (Active) NFkB_complex->Active_NFkB Releases NFkB_DNA_Binding NF-kB DNA Binding Active_NFkB->NFkB_DNA_Binding Translocates to Nucleus This compound This compound This compound->NFkB_DNA_Binding Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_DNA_Binding->Inflammatory_Genes Initiates Cell_Treatment_Workflow cluster_setup Cell Culture Setup cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis A Seed Macrophage Cells B Incubate Overnight (Adhesion) A->B C Pre-treat with this compound B->C D Stimulate with LPS/Zymosan C->D E Collect Supernatant (Cytokine Analysis) D->E F Lyse Cells (Protein/RNA Analysis) D->F

References

Diarctigenin: A Technical Guide to its Core Structure, Analogs, and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarctigenin, a dimeric lignan derived from the oxidative coupling of two arctigenin molecules, has garnered interest for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound's core structure, its relationship to its monomeric precursor arctigenin, and the landscape of known structural analogs and derivatives of arctigenin, which serve as a foundation for potential this compound modifications. This document details the anti-inflammatory mechanism of this compound, focusing on its interaction with the NF-κB signaling pathway. Furthermore, it presents quantitative biological data, detailed experimental methodologies, and visual diagrams of key signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to this compound

This compound is a naturally occurring lignan found in plants of the Arctium genus, commonly known as burdock. Structurally, it is a C-C linked dimer of arctigenin, a well-studied dibenzylbutyrolactone lignan.[1] The dimerization of arctigenin to form this compound can occur through enzymatic processes.[1] While research on this compound itself is less extensive than that of its monomer, arctigenin, it has demonstrated significant biological activities, most notably in the modulation of inflammatory responses.[2] This guide will delve into the known properties of this compound and extrapolate the potential for structural modifications based on the extensive research conducted on its parent compound, arctigenin.

Structural Analogs and Derivatives

Direct synthetic structural analogs and derivatives of this compound are not extensively reported in the scientific literature. However, the vast body of research on the structural modification of its monomer, arctigenin, provides a valuable roadmap for potential derivatization of the this compound scaffold. These modifications primarily focus on the phenolic hydroxyl groups, the lactone ring, and the benzyl moieties.

Arctigenin as a Precursor and Structural Template

Arctigenin has been the subject of numerous structural modification studies to enhance its therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] These modifications offer insights into the structure-activity relationships (SAR) of this class of lignans and suggest potential avenues for the synthesis of novel this compound derivatives.

Key Modification Sites on the Arctigenin Scaffold
  • Phenolic Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings of arctigenin are common sites for derivatization to improve solubility and bioavailability. Ester and ether derivatives have been synthesized and evaluated for their biological activities.[3]

  • C-9' Position of the Lactone Ring: Modifications at the C-9' position of the γ-lactone core have been explored to enhance anti-proliferative activity.[5]

  • Aromatic Rings: Substitution on the aromatic rings can influence the electronic and steric properties of the molecule, impacting its interaction with biological targets.

  • Pyrimidine Derivatives: A series of pyrimidine derivatives of arctigenin have been synthesized by linking arctigenin with 2-chloropyrimidine intermediates via ether bonds.[3]

Biological Activity and Mechanism of Action

This compound's most well-documented biological activity is its anti-inflammatory effect, which is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Anti-Inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[2]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to suppress the transcriptional activity and DNA binding of NF-κB.[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been found to inhibit the DNA binding ability of NF-κB without affecting the degradation and phosphorylation of IκB proteins, suggesting a direct interference with the transcription factor's ability to bind to its consensus sequence on DNA.[2]

Quantitative Data

Table 1: Anti-inflammatory Activity of this compound
Inflammatory MediatorIC50 (µM) in LPS-activated macrophagesReference
Nitric Oxide (NO)6 - 12[2]
Prostaglandin E2 (PGE2)6 - 12[2]
TNF-α6 - 12[2]
IL-66 - 12[2]

Experimental Protocols

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is a generalized procedure based on common methodologies for assessing NF-κB DNA binding activity.

Objective: To determine the effect of this compound on the DNA binding activity of NF-κB in nuclear extracts.

Materials:

  • Nuclear extraction buffer

  • Bicinchoninic acid (BCA) protein assay kit

  • Poly(dI-dC)

  • Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')

  • Unlabeled ("cold") NF-κB consensus oligonucleotide

  • TBE buffer (Tris/Borate/EDTA)

  • Loading dye

  • Polyacrylamide gels

  • Nylon membrane

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Nuclear Extract Preparation:

    • Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of this compound.

    • Harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.

    • Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following:

      • Nuclear extract (typically 5-10 µg of protein)

      • Poly(dI-dC) (a non-specific competitor DNA)

      • Binding buffer

    • Incubate the mixture on ice for 10-15 minutes.

    • Add the biotin-labeled NF-κB probe. For competition assays, add an excess of unlabeled ("cold") probe before adding the labeled probe.

    • Incubate the reaction at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Add loading dye to the binding reactions.

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front has migrated an appropriate distance.

  • Transfer and Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Crosslink the DNA to the membrane using UV light.

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with Streptavidin-HRP conjugate.

    • Wash the membrane to remove unbound conjugate.

    • Apply a chemiluminescent substrate and visualize the bands using an imaging system.

Expected Results: A decrease in the intensity of the shifted band (representing the NF-κB-DNA complex) in the presence of this compound would indicate inhibition of NF-κB DNA binding activity.

Visualizations

Signaling Pathway Diagram

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus This compound This compound DNA DNA This compound->DNA Inhibits Binding NF-κB NF-κB IκB IκB NF-κB->IκB Gene Transcription Gene Transcription Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex NF-κB_IκB_Complex NF-κB-IκB (Inactive) IKK Complex->NF-κB_IκB_Complex Phosphorylation of IκB NF-κB_active NF-κB (Active) NF-κB_IκB_Complex->NF-κB_active IκB Degradation NF-κB_active->DNA Translocation DNA->Gene Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow Diagram

EMSA_Workflow Start Start End End Process Process Cell_Treatment Cell_Treatment Nuclear_Extraction Nuclear_Extraction Cell_Treatment->Nuclear_Extraction 2. Prepare Nuclear Extracts Binding_Reaction Binding_Reaction Nuclear_Extraction->Binding_Reaction 3. Incubate Extract with Biotin-labeled NF-κB Probe Electrophoresis Electrophoresis Binding_Reaction->Electrophoresis 4. Separate Complexes by PAGE Transfer Transfer Electrophoresis->Transfer 5. Transfer to Nylon Membrane Detection Detection Transfer->Detection 6. Detect with Streptavidin-HRP Detection->End 7. Visualize and Quantify Band Shift

Caption: Workflow for NF-κB Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound presents a promising natural product scaffold for the development of novel anti-inflammatory agents. Its mechanism of action, involving the direct inhibition of NF-κB DNA binding, offers a distinct therapeutic strategy. While the exploration of this compound's structural analogs is still in its nascent stages, the extensive research on its monomeric precursor, arctigenin, provides a solid foundation for future synthetic efforts. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives, ultimately contributing to the development of new treatments for inflammatory diseases.

References

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of Arctigenin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arctigenin, a prominent dibenzylbutyrolactone lignan found in plants of the Arctium genus (burdock), has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of arctigenin, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics of Arctigenin

The journey of arctigenin through the body has been investigated in various preclinical models, revealing a complex interplay of factors that govern its systemic exposure and therapeutic efficacy.

Absorption

Arctigenin demonstrates rapid absorption following oral administration.[2] However, its oral bioavailability can be influenced by several factors, including the presence of efflux transporters like P-glycoprotein (P-gp).[3] Studies in rats have shown that arctigenin is a substrate of P-gp, which can limit its intestinal absorption.[3] Interestingly, in a type 2 diabetic rat model, the oral bioavailability of arctigenin was significantly increased. This was attributed to the decreased expression and impaired function of intestinal P-gp in the diabetic state, leading to enhanced absorption.[3]

Distribution

Following absorption, arctigenin is widely distributed throughout the body. Tissue distribution studies in rats have shown that arctigenin can be detected in almost all tissues and organs.[1] The highest concentrations are typically found in the intestine, followed by the heart, liver, pancreas, and kidney.[1][2] This broad distribution pattern suggests that arctigenin can reach various target sites to exert its pharmacological effects.

Metabolism

Arctigenin undergoes extensive metabolism in the body. The primary metabolic pathways include hydrolysis, glucuronidation, and demethylation.[4][5]

  • Hydrolysis: A major metabolic pathway for arctigenin is the rapid hydrolysis of its lactone ring to form arctigenic acid. This process has been observed to occur in plasma.[4][6]

  • Glucuronidation: Arctigenin and its metabolites can be conjugated with glucuronic acid, a common phase II metabolic reaction that facilitates excretion. Arctigenin-4'-O-glucuronide is a significant metabolite found in plasma.[4][5][7]

  • Demethylation: The demethylation of arctigenin has also been identified as a metabolic route.[5]

In vitro studies using rat liver and intestinal microsomes have revealed that glucuronidation is a key metabolic pathway in both tissues, while demethylation and hydrolysis are more prominent in the liver.[5]

Excretion

The metabolites of arctigenin are primarily eliminated from the body through renal and biliary excretion. The glucuronide conjugates, being more water-soluble, are readily excreted in urine and bile. Evidence suggests the potential for enterohepatic circulation, where glucuronides excreted in the bile are hydrolyzed back to the parent compound in the intestine, which can then be reabsorbed.[5]

Bioavailability

The absolute oral bioavailability of arctigenin has been reported to be relatively high in animal models, with some studies indicating it can exceed 100%, suggesting that the parent compound and its active metabolites contribute to the overall systemic exposure.[1][2] However, as previously mentioned, factors like P-gp-mediated efflux can impact its bioavailability.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of arctigenin from preclinical studies.

Table 1: Pharmacokinetic Parameters of Arctigenin in Rats Following Intravenous and Oral Administration

ParameterIntravenous (2.687 µmol/kg)Oral (dose not specified)
Cmax -Increased by 356.8% in diabetic rats vs. normal rats[3]
AUC(0-10h) No significant difference between normal and diabetic rats[3]Increased by 223.4% in diabetic rats vs. normal rats[3]
T1/2 96 ± 24.84 min[1]-

Table 2: Pharmacokinetic Parameters of Arctigenin in Beagle Dogs

Administration RouteDoseT1/2AUC0-tAUC0-∞
Intravenous (i.v.) 0.403 µmol/kg96 ± 24.84 min[1]No significant difference with i.h. group[1]No significant difference with i.h. group[1]
Hypodermic (i.h.) 0.403 µmol/kg94.8 ± 31.74 min[1]No significant difference with i.v. group[1]No significant difference with i.v. group[1]

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of arctigenin.

Animal Models
  • Rats: Sprague-Dawley (SD) rats and type 2 diabetic rat models have been utilized to investigate the pharmacokinetics and absorption of arctigenin.[3][4][5]

  • Beagle Dogs: Beagle dogs have been used to study the pharmacokinetic profiles of arctigenin following various administration routes.[1][2]

Drug Administration and Sample Collection
  • Intravenous (i.v.) Administration: Arctigenin is typically dissolved in a suitable vehicle (e.g., a mixture of ethanol, polyethylene glycol 400, and saline) and administered via the tail vein.[1][3]

  • Oral (p.o.) Administration: For oral administration, arctigenin is often suspended in a solution like 0.5% carboxymethylcellulose sodium (CMC-Na) and given by gavage.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or other appropriate sites into heparinized tubes. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[1][3]

Analytical Methods
  • Quantification of Arctigenin and its Metabolites: The concentrations of arctigenin and its metabolites in biological samples (plasma, tissues) are typically determined using validated high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.[1][4][5][7] These methods offer high sensitivity and specificity for accurate quantification.

In Vitro Metabolism Studies
  • Microsomal Incubation: To investigate the metabolic pathways, arctigenin is incubated with liver and intestinal microsomes from different species (e.g., rat, human, beagle dog, monkey) in the presence of necessary cofactors like NADPH and UDPGA. The reaction is terminated, and the formation of metabolites is analyzed by LC-MS/MS.[1][5]

Intestinal Absorption Studies
  • In Situ Single-Pass Intestinal Perfusion (SPIP): This technique is used to evaluate the intestinal absorption characteristics of arctigenin in rats. A segment of the intestine is cannulated and perfused with a solution containing arctigenin, and the disappearance of the compound from the perfusate is measured to determine absorption parameters.[3]

Signaling Pathways and Experimental Workflows

The pharmacological effects of arctigenin are mediated through its interaction with various cellular signaling pathways.

experimental_workflow cluster_in_vivo In Vivo Pharmacokinetic Study cluster_in_vitro In Vitro Metabolism Study iv Intravenous Administration animals Animal Models (Rats, Beagle Dogs) iv->animals po Oral Administration po->animals blood Blood Sampling animals->blood plasma Plasma Separation blood->plasma analysis UPLC-MS/MS Analysis plasma->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params microsomes Liver/Intestinal Microsomes incubation Incubation with Arctigenin & Cofactors microsomes->incubation metabolite_id Metabolite Identification (LC-MS/MS) incubation->metabolite_id enzyme_kinetics Enzyme Kinetics metabolite_id->enzyme_kinetics

General experimental workflow for pharmacokinetic studies.

Arctigenin has been shown to modulate several key signaling pathways involved in inflammation and cancer.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway arctigenin1 Arctigenin p65_nuclear p65 Nuclear Translocation arctigenin1->p65_nuclear Inhibits ikb_phos IκBα Phosphorylation arctigenin1->ikb_phos Inhibits nfkb_activation NF-κB Activation p65_nuclear->nfkb_activation arctigenin2 Arctigenin jak JAK1/2 arctigenin2->jak Inhibits stat3_phos STAT3 Phosphorylation jak->stat3_phos stat3_translocation STAT3 Nuclear Translocation stat3_phos->stat3_translocation gene_expression Target Gene Expression stat3_translocation->gene_expression

Inhibitory effects of arctigenin on key signaling pathways.
  • NF-κB Pathway: Arctigenin can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, by suppressing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[8]

  • STAT3 Pathway: Arctigenin has been demonstrated to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by inhibiting the activation of Janus kinases (JAK1 and JAK2).[9] This inhibition leads to reduced STAT3 phosphorylation and nuclear translocation, thereby modulating the expression of STAT3 target genes involved in cell proliferation and survival.[9]

  • mTOR Pathway: In the context of cancer, arctigenin has been shown to inhibit the mechanistic target of rapamycin (mTOR) pathway, leading to autophagy-induced cell death in breast cancer cells.[10]

Arctigenin exhibits favorable pharmacokinetic properties, including rapid absorption and wide tissue distribution. Its metabolism is extensive, involving hydrolysis, glucuronidation, and demethylation. The oral bioavailability of arctigenin can be influenced by factors such as the activity of efflux transporters like P-gp. The modulation of key signaling pathways, such as NF-κB and STAT3, by arctigenin provides a molecular basis for its observed pharmacological effects. Further research, including clinical pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of arctigenin in humans. This comprehensive understanding of its ADME properties and bioavailability is essential for designing effective dosing regimens and advancing its clinical development.

References

A Technical Guide to the Cellular Interactions of Diarctigenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diarctigenin, a bioactive lignan found in plants of the Arctium genus, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. This document provides an in-depth technical overview of the molecular mechanisms underlying these activities, focusing on this compound's interactions with key cellular signaling pathways. We will explore its modulatory effects on the NF-κB, STAT3, PI3K/Akt/mTOR, MAPK, and AMPK signaling cascades. This guide consolidates quantitative data from various studies, presents detailed experimental protocols for assessing its activity, and utilizes pathway diagrams to visually represent its mechanism of action, serving as a comprehensive resource for professionals in biomedical research and drug development.

Introduction

This compound is a lignan compound isolated from medicinal plants such as Arctium lappa (Burdock). Traditionally used in folk medicine for inflammatory disorders, modern research has begun to elucidate the specific molecular targets of this compound.[1] Its therapeutic potential stems from its ability to modulate multiple, often interconnected, signaling pathways that are fundamental to cellular processes like inflammation, proliferation, apoptosis, and metabolism.[2][3] Understanding these interactions is critical for developing this compound and its derivatives as potential therapeutic agents for a range of diseases, including cancer and chronic inflammatory conditions.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting several critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes.[1] this compound is a potent inhibitor of this pathway.[4][5] Studies have shown it can suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][6]

Mechanistically, its action is complex. One primary mode of action is the direct inhibition of the DNA binding ability of the NF-κB p65 subunit, which occurs downstream of IκB degradation and without affecting the nuclear translocation of p65.[1] However, other studies suggest it may also inhibit the phosphorylation of IκBα, preventing p65 nuclear translocation.[7][8] This discrepancy may be cell-type or stimulus-dependent. The net effect is the downregulation of NF-κB target genes, including iNOS and cytokines.[1][6]

NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (LPS, Zymosan) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB (Inactive) IKK->NFkB_IkB NFkB_p65 NF-κB (p65/p50) p65_nuc NF-κB (p65/p50) (Active) DNA κB DNA Site p65_nuc->DNA Binds p65_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription This compound This compound This compound->DNA Inhibits Binding

This compound's inhibition of the NF-κB pathway.
Inhibition of the JAK/STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cancer cell proliferation, survival, and inflammation. It is often constitutively active in many types of cancer.[9] this compound has been identified as a direct inhibitor of STAT3.[10]

Its mechanism involves binding to the SH2 domain of STAT3, which is critical for its dimerization and activation.[9][10] This interaction prevents the tyrosine phosphorylation (Tyr705) of STAT3, blocking its nuclear translocation and subsequent DNA binding.[9][11] this compound has been shown to suppress both constitutive and IL-6-induced STAT3 activation.[11] The inhibition extends to upstream kinases, including JAK1, JAK2, and Src.[11][12] By blocking this pathway, this compound downregulates the expression of STAT3 target genes like survivin, cyclin D1, and Mcl-1, leading to apoptosis in cancer cells.[9][13]

STAT3_Pathway cluster_membrane Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Src Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes DNA DNA Target Site Dimer->DNA Translocates to Nucleus Genes Target Genes (Cyclin D1, Survivin) DNA->Genes Transcription This compound This compound This compound->JAK This compound->STAT3 Binds SH2 Domain, Inhibits Phosphorylation

This compound's inhibition of the JAK/STAT3 pathway.
Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature of cancer.[14] this compound negatively regulates this pathway, contributing significantly to its anti-tumor effects.[12][15]

It has been shown to inhibit the phosphorylation and activation of Akt.[16][17] This action is critical in nutrient-deprived conditions, where cancer cells often upregulate Akt to survive; this compound blocks this survival mechanism.[16] Downstream of Akt, this compound treatment leads to reduced phosphorylation of mTOR and its effector S6K.[14] The collective inhibition of this cascade induces apoptosis and autophagy in various cancer cell lines and suppresses metastasis.[18][19] Molecular docking studies also suggest a direct binding capacity between this compound and PI3K.[20]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt Inhibits Phosphorylation

This compound's inhibition of the PI3K/Akt/mTOR pathway.
Inhibition of the MAPK Pathway

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses like proliferation and inflammation.[21] this compound inhibits MAPK activation by targeting the upstream MAP Kinase Kinases (MKKs or MEKs).[21][22] It is a particularly potent inhibitor of MKK1 (MEK1), with an IC50 value in the nanomolar range.[8][21]

By blocking MKKs, this compound prevents the phosphorylation of ERK1/2 and JNK1/2.[17][21] This blockade leads to the inactivation of the downstream transcription factor Activator Protein-1 (AP-1), which is composed of c-fos and c-jun proteins.[21] The inhibition of the MKK/MAPK/AP-1 axis is a key mechanism behind this compound's ability to suppress TNF-α production.[21] In some cellular contexts, the p38 MAPK pathway appears to be unaffected.[12][17]

MAPK_Pathway Stimulus Stress / Mitogens (LPS) MKK MKK1 (MEK1) MKK4/7 Stimulus->MKK Activates MAPK ERK1/2 JNK1/2 MKK->MAPK Phosphorylates AP1 AP-1 (c-jun/c-fos) MAPK->AP1 Activates Response Inflammation, Proliferation (e.g., TNF-α) AP1->Response Regulates Transcription This compound This compound This compound->MKK Potent Inhibition

This compound's inhibition of the MAPK pathway.
Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status.[23] Unlike its inhibitory role in the aforementioned pathways, this compound activates AMPK.[24] This activation is triggered by a decrease in intracellular ATP levels caused by this compound's inhibition of mitochondrial complex I-mediated respiration.[23][25] The resulting increase in the AMP:ATP ratio leads to the phosphorylation and activation of AMPK by its upstream kinases, LKB1 and CaMKKβ.[23]

Activated AMPK then orchestrates a metabolic shift. It inhibits anabolic pathways to conserve energy, notably by suppressing the mTOR pathway.[23][25] It also promotes catabolic pathways like fatty acid oxidation.[24] This activation of AMPK is linked to this compound's protective effects against endoplasmic reticulum (ER) stress, its beneficial effects on lipid metabolism, and cardioprotective properties.[23][24][26]

AMPK_Pathway This compound This compound Mito Mitochondrial Respiration This compound->Mito ATP ↓ ATP / ↑ AMP Ratio Mito->ATP Upstream LKB1 / CaMKKβ ATP->Upstream Senses AMPK AMPK Upstream->AMPK Phosphorylates (Activates) mTOR mTOR (Inhibited) AMPK->mTOR FAO Fatty Acid Oxidation (Activated) AMPK->FAO Response ↓ ER Stress ↑ Lipid Metabolism mTOR->Response FAO->Response

This compound's activation of the AMPK pathway.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's (and its aglycone, arctigenin) inhibitory and activatory concentrations from various studies.

Table 1: Inhibitory Concentrations (IC50) of this compound/Arctigenin

Target Pathway/MoleculeEffectIC50 ValueCell/SystemReference(s)
Inflammatory MediatorsInhibition of NO, PGE2, TNF-α, IL-1β, IL-66-12 µMMacrophages[1]
iNOS ExpressionInhibition10 nMMacrophages[7][8]
MKK1 (MEK1)Inhibition of kinase activity~1 nMIn vitro kinase assay[8][21]
TNF-α ReleaseInhibition19.6 µMRAW 264.7 cells[4]
IL-6 ReleaseInhibition29.2 µMRAW 264.7 cells[4]
HepG2 Cell ProliferationInhibition4.89 µM (48h)HepG2 cells[15]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on cellular pathways.

General Experimental Workflow

A typical in vitro study to assess this compound's effect on a specific pathway follows a standardized workflow.

Workflow A 1. Cell Culture (e.g., Macrophages, Cancer Cells) B 2. Treatment - Pre-treat with this compound - Add Stimulus (e.g., LPS, IL-6) A->B C 3. Cell Lysis / Supernatant Collection B->C D 4. Downstream Assay C->D E Western Blot (for p-STAT3, p-Akt, etc.) D->E F Luciferase Assay (for NF-κB/AP-1 activity) D->F G ELISA / Griess Assay (for Cytokines / NO) D->G H Kinase Assay (for AMPK, MKK1 activity) D->H I 5. Data Analysis & Interpretation E->I F->I G->I H->I

Typical workflow for in vitro analysis of this compound.
Western Blot for Phosphorylated Proteins (e.g., p-STAT3)

This method is used to detect and quantify the phosphorylation status of key signaling proteins.[9][11][27][28][29]

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) to ~80% confluency. Pre-treat with various concentrations of this compound for a specified time (e.g., 24 hours). If studying induced phosphorylation, stimulate with an agonist (e.g., 10 ng/mL IL-6) for a short period (e.g., 15-30 minutes).[9]

  • Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by size on a polyacrylamide gel (e.g., 10% Tris-glycine gel).[28]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-STAT3 Tyr705). Also, probe a separate membrane or strip and re-probe the same membrane for total STAT3 and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[1][30][31][32]

  • Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites (e.g., pNFκB-MetLuc2).[33]

    • A control plasmid with a constitutively expressed Renilla luciferase gene to normalize for transfection efficiency and cell viability.[34]

  • Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α or LPS and incubate for 6-8 hours.

  • Lysis: Wash the cells and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.

  • Luminescence Measurement: In a luminometer plate, add the cell lysate. Use an injector system to first add the firefly luciferase substrate and measure the luminescence. Then, inject the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the second luminescence.[34]

  • Analysis: Calculate the ratio of firefly to Renilla luminescence for each sample. Compare the ratios of treated groups to the stimulated control to determine the percentage of inhibition.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.[35]

  • Immunoprecipitation (Optional): Lyse cells treated with or without this compound and immunoprecipitate AMPK using an anti-AMPK antibody.

  • Kinase Reaction Setup: In a microplate well, combine the AMPK sample (immunoprecipitated complex or recombinant enzyme), a specific peptide substrate (e.g., SAMS peptide), and ATP in a kinase reaction buffer.

  • Reaction Incubation: Incubate the plate at 30°C for 20-30 minutes to allow for phosphorylation of the substrate.

  • Detection: Use a luminescent ADP-detection method (e.g., ADP-Glo™ Kinase Assay).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by AMPK into ATP, which then drives a luciferase/luciferin reaction.

  • Measurement: Measure the resulting luminescence. The light signal is directly proportional to the amount of ADP produced and thus to the AMPK activity.

Conclusion and Future Outlook

This compound is a multi-target agent that modulates fundamental cellular signaling pathways, providing a molecular basis for its observed anti-inflammatory and anti-cancer properties. Its ability to simultaneously inhibit pro-proliferative and pro-inflammatory pathways (NF-κB, STAT3, PI3K/Akt, MAPK) while activating a key energy-sensing, homeostatic pathway (AMPK) makes it a compelling candidate for further investigation.

For drug development professionals, this compound offers a promising scaffold. Future research should focus on structure-activity relationship (SAR) studies to enhance its potency and specificity for particular targets, improve its pharmacokinetic properties, and conduct rigorous preclinical and clinical trials to validate its therapeutic efficacy and safety in diseases like triple-negative breast cancer, osteoarthritis, and metabolic disorders.[9][20]

References

Preclinical Toxicological Profile of Diarctigenin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Diarctigenin is a lignan constituent isolated from Arctium lappa, a plant used in traditional medicine.[1] Its primary reported biological activity is the inhibition of pro-inflammatory mediators.[1][2] As with any compound of therapeutic interest, a thorough evaluation of its safety profile through rigorous preclinical toxicology studies is a prerequisite for further development. This document aims to provide a concise overview of the known toxicological data for this compound in preclinical models.

Pharmacological Activity (In Vitro)

The majority of the available preclinical data on this compound focuses on its in vitro anti-inflammatory effects.

Anti-inflammatory Mechanism

This compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukins IL-1β and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[1] The underlying mechanism for this activity is reported to be the suppression of the DNA binding ability of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, this compound was found to inhibit the transcriptional activity of NF-κB without affecting the degradation and phosphorylation of its inhibitory protein, IκB.[1]

Diarctigenin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB->NFkB releases This compound This compound This compound->NFkB_n inhibits DNA binding DNA DNA NFkB_n->DNA binds Transcription Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Transcription initiates

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Preclinical Toxicology

A comprehensive search of scientific literature and toxicology databases reveals a significant lack of specific in vivo toxicological data for this compound. Key studies required for a complete toxicological profile are largely absent.

Acute, Sub-chronic, and Chronic Toxicity

No studies detailing the acute, sub-chronic, or chronic toxicity of this compound in preclinical models were identified. Consequently, critical parameters such as the median lethal dose (LD50), No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound have not been established.

Genotoxicity

There is no available data on the genotoxic potential of this compound from standard assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus assay.

Carcinogenicity

Long-term carcinogenicity studies of this compound in rodent models have not been reported.

Reproductive and Developmental Toxicity

The effects of this compound on fertility, embryonic development, and post-natal development have not been evaluated in preclinical models.

Data on a Related Compound: Arctigenin

While not directly applicable to this compound, it is noteworthy that the related lignan, Arctigenin, has undergone more extensive toxicological evaluation. These studies have identified potential target organs and established toxicity thresholds for Arctigenin.

  • Sub-chronic Oral Toxicity in Rats: A 28-day study in rats showed that oral administration of Arctigenin at 12 mg/kg/day resulted in focal necrosis and lymphocyte infiltration in heart muscle cells, as well as adverse effects in the kidneys and liver.[3][4][5] Higher doses led to testicular and epididymal atrophy.[3][4][5] The Lowest-Observed-Adverse-Effect-Level (LOAEL) was determined to be 12 mg/kg/day, with the No-Observed-Adverse-Effect-Level (NOAEL) being lower than 12 mg/kg.[3][4][5]

  • Subcutaneous Toxicity in Beagle Dogs: A 28-day study involving subcutaneous injection in beagle dogs identified the lymphatic, hematopoietic, digestive, urinary, and cardiovascular systems as target organs for Arctigenin toxicity.[6] The NOAEL in this study was determined to be less than 6 mg/kg.[6][7]

It is imperative to reiterate that these findings are for Arctigenin and should not be used to infer the toxicological profile of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks a comprehensive preclinical toxicological profile for this compound. While in vitro studies suggest a potential anti-inflammatory mechanism of action, the absence of in vivo safety data is a significant impediment to its further development as a therapeutic candidate.

To address this critical data gap, a full suite of preclinical toxicology studies in accordance with international regulatory guidelines (e.g., OECD, ICH) is required. This would include:

  • Acute toxicity studies in two rodent species to determine the LD50.

  • Repeated-dose sub-chronic toxicity studies (e.g., 28-day or 90-day) in both a rodent and a non-rodent species to identify target organs and establish a NOAEL.

  • Genotoxicity testing to assess mutagenic and clastogenic potential.

  • Reproductive and developmental toxicity studies to evaluate effects on fertility and offspring.

  • Safety pharmacology studies to assess effects on vital functions.

Only through such rigorous evaluation can the safety profile of this compound be adequately characterized, paving the way for any potential future clinical investigation. Researchers and drug development professionals are strongly advised to undertake these necessary studies before proceeding with further development of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Arctigenin from Arctium lappa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the isolation and purification of the bioactive lignan, arctigenin, from the seeds or leaves of Arctium lappa (burdock). Arctigenin and its glycoside, arctiin, are significant secondary metabolites of Arctium lappa with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties[1][2][3][4]. These protocols are designed to offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein cover solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for the efficient isolation and purification of arctigenin. Additionally, this document outlines the key signaling pathways modulated by arctigenin, providing a basis for further pharmacological investigation. It is important to note that while the focus is on arctigenin due to extensive research, a related dimeric lignan, diarctigenin, has also been identified in Arctium lappa[5][6].

Introduction to Arctigenin and its Significance

Arctium lappa, commonly known as burdock, is a plant rich in various bioactive compounds, with lignans being a prominent class[1][3][4][7]. Among these, arctigenin and its precursor arctiin are the most extensively studied for their therapeutic potential[8][9][10]. Arctigenin has demonstrated significant biological effects, primarily through the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Janus kinase-signal transducer and activator of transcription (JAK-STAT)[11][12][13]. The ability of arctigenin to inhibit these pathways underscores its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs[4].

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried seeds or leaves of Arctium lappa L. The seeds are reported to have a higher concentration of lignans[14][15].

  • Solvents: Methanol (80%), ethanol (80%), chloroform, ethyl acetate, n-hexane, dichloromethane (analytical and HPLC grade).

  • Stationary Phases: Polyamide resin, Silica gel (200-300 mesh) for column chromatography.

  • Standards: Authentic standards of arctiin and arctigenin for HPLC comparison.

Extraction of Crude Lignans

This protocol describes a standard solvent extraction method for obtaining a crude extract enriched in lignans from Arctium lappa.

Protocol:

  • Grinding: Grind the dried seeds or leaves of Arctium lappa into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring[16].

    • Alternatively, perform reflux extraction with 80% ethanol for 1-2 hours[17].

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with chloroform to remove nonpolar compounds[16].

    • The aqueous phase will contain the lignan glycoside arctiin, while arctigenin will be present in the chloroform phase.

Purification of Arctigenin

This section details two common methods for the purification of arctigenin from the crude extract: Polyamide Column Chromatography and Silica Gel Column Chromatography.

This method is particularly effective for separating lignans from other phenolic compounds.

Protocol:

  • Column Packing: Prepare a glass column packed with polyamide resin, equilibrated with the initial mobile phase (water).

  • Sample Loading: Dissolve the aqueous phase of the crude extract (from step 2.2.4) in a minimal amount of water and load it onto the column.

  • Elution:

    • Wash the column with distilled water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol)[16][18].

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing arctiin and arctigenin.

  • Crystallization:

    • Combine the fractions rich in arctiin and concentrate them.

    • Allow the concentrated solution to stand at 4°C to facilitate the precipitation of arctiin as a white solid[16].

  • Hydrolysis of Arctiin to Arctigenin (Optional):

    • Arctigenin can be obtained by the acid hydrolysis of the purified arctiin. Dissolve arctiin in 1M HCl and heat at 100°C for 1 hour. Neutralize the solution and extract with ethyl acetate to obtain arctigenin.

This is a widely used technique for the separation of compounds with differing polarities.

Protocol:

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial eluting solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol)[17].

  • Sample Loading: Dissolve the chloroform phase of the crude extract (from step 2.2.4) in a small volume of the initial eluting solvent and load it onto the column.

  • Gradient Elution:

    • Elute the column with a gradient of increasing polarity. A common gradient is dichloromethane:methanol (e.g., starting with 100:0 and gradually increasing the proportion of methanol to 20:1, 10:1, etc.)[17].

    • Another effective gradient system is dichloromethane:ethyl acetate:methanol (e.g., 4:4:1 v/v/v)[17].

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them using TLC or HPLC.

  • Final Purification:

    • Combine the fractions containing pure arctigenin and concentrate them to obtain the purified compound.

    • Purity can be further enhanced by semi-preparative HPLC if necessary[16].

Quantitative Data Summary

The yield and purity of arctigenin can vary depending on the plant material, extraction method, and purification technique. The following table summarizes representative quantitative data from the literature.

ParameterMethodPlant PartYield/PurityReference
Extraction Yield 80% Methanol ExtractionLeavesArctiin: ~0.6 mg/g; Arctigenin: ~0.3 mg/g[16]
Extraction Yield 80% Ethanol RefluxSeedsNot specified[17]
Purity after Silica Gel Chromatography Gradient ElutionSeedsArctiin: 95.5%; Arctigenin: 94%[17]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Arctigenin Isolation

experimental_workflow start Arctium lappa (Seeds/Leaves) powder Grinding to Powder start->powder extraction Solvent Extraction (80% Methanol or Ethanol) powder->extraction filtration Filtration & Concentration extraction->filtration partition Liquid-Liquid Partitioning (Chloroform/Water) filtration->partition aq_phase Aqueous Phase (Arctiin) partition->aq_phase Water chloro_phase Chloroform Phase (Arctigenin) partition->chloro_phase Chloroform polyamide Polyamide Column Chromatography aq_phase->polyamide silica Silica Gel Column Chromatography chloro_phase->silica hplc Semi-preparative HPLC polyamide->hplc arctigenin Purified Arctigenin silica->arctigenin arctiin Purified Arctiin hplc->arctiin hydrolysis Acid Hydrolysis arctiin->hydrolysis hydrolysis->arctigenin

Caption: Experimental workflow for the isolation and purification of arctigenin.

Arctigenin-Mediated Inhibition of the NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/Zymosan tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb Phosphorylation & Degradation nfkb_p65 NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb_p65->nfkb_n Translocation ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->nfkb_p65 Release dna DNA nfkb_n->dna genes Inflammatory Gene Transcription (iNOS, TNF-α, IL-6) dna->genes arctigenin Arctigenin arctigenin->dna Inhibits DNA Binding

Caption: Arctigenin inhibits the NF-κB pathway by preventing DNA binding.

Arctigenin-Mediated Inhibition of the JAK-STAT Signaling Pathway

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat p_stat->p_stat p_stat_n p-STAT Dimer p_stat->p_stat_n Translocation dna DNA p_stat_n->dna genes Inflammatory Gene Transcription dna->genes arctigenin Arctigenin arctigenin->jak Inhibits Phosphorylation

Caption: Arctigenin inhibits the JAK-STAT pathway by suppressing JAK phosphorylation.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful isolation and purification of arctigenin from Arctium lappa. The detailed methodologies, supported by quantitative data and visual workflows, are intended to facilitate research into the pharmacological properties of this promising natural product. The elucidation of its inhibitory effects on the NF-κB and JAK-STAT signaling pathways highlights its potential for the development of new therapeutic agents for a variety of inflammatory and proliferative diseases. Further research into the optimization of extraction and purification processes, as well as in-depth pharmacological and toxicological studies, is warranted to fully explore the therapeutic utility of arctigenin.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Diarctigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarctigenin, a lignan found in plants of the Arctium genus, notably Burdock (Arctium lappa), has garnered interest for its potential therapeutic properties.[1] Accurate and precise quantification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative analysis of such phytochemicals. This document provides a detailed overview of HPLC methods applicable to the quantification of this compound, including a comprehensive experimental protocol and comparative data. While specific methods for this compound are less commonly published, methods for the structurally similar and co-occurring lignan, arctigenin, are well-established and provide a strong basis for this compound analysis.

Data Presentation: Comparative HPLC Methodologies

The following table summarizes various HPLC and UPLC-MS/MS methods developed for the quantification of arctigenin, which can be adapted for this compound analysis. These methods highlight common chromatographic conditions and validation parameters.

ParameterMethod 1 (HPLC)Method 2 (HPLC)Method 3 (UPLC-MS/MS)Method 4 (UPLC-MS/MS)
Column Alltima HP C18 (250 x 4.6 mm)Kromasil C18 (250 x 4.6 mm, 5 µm)UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Not Specified
Mobile Phase Methanol:Water (55:45, v/v)[2]Methanol:Water (55:45, v/v)[1]Acetonitrile and Water with 0.1% Formic Acid (Gradient)[2]Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min[2]1.0 mL/min[1]0.4 mL/min[2]0.3 mL/min
Detection UV at 280 nm[1][2]UV at 280 nm[1]ESI-MS/MS (MRM)ESI-MS/MS
Injection Volume 10 µL[2]10 µL[1]Not SpecifiedNot Specified
Linearity Range 0.8 - 8 µg[2]0.613 - 3.063 µg[1]10 - 1000 ng/mL (in plasma)[2]0.2 - 500 ng/mL (in plasma)[3]
Correlation Coeff. (r²) 0.9997[2]0.9998[1]> 0.99[2]> 0.995[4]
Recovery 101.38%[2]101.63%[1]> 75.58%[2]91 - 101%
LOD/LOQ Not SpecifiedNot SpecifiedNot SpecifiedLOQ: 2-4 ng/mL[4]

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol provides a representative method for the quantification of this compound in plant extracts, adapted from established methods for related lignans.

1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Syringe filters (0.22 or 0.45 µm).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • This compound reference standard.

  • HPLC-grade methanol.

  • HPLC-grade acetonitrile.

  • Purified water (e.g., Milli-Q or equivalent).

  • Formic acid (optional, for mobile phase modification).

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (from Arctium lappa seeds)

  • Grinding: Grind the dried seeds of Arctium lappa into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 25 mL of 80% methanol and extract using ultrasonication for 30-60 minutes at a controlled temperature (e.g., 40°C).[5]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Dilution and Final Filtration: Dilute the filtrate with the mobile phase to a concentration within the calibration range. Before injection, filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility).

  • Detection Wavelength: 280 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

5. Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Quantification: Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Material (e.g., Arctium lappa seeds) grinding Grinding to Fine Powder sample->grinding extraction Ultrasonic Extraction with 80% Methanol grinding->extraction filtration1 Initial Filtration extraction->filtration1 dilution Dilution with Mobile Phase filtration1->dilution filtration2 Syringe Filtration (0.22 µm) dilution->filtration2 hplc_injection Injection into HPLC System filtration2->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 280 nm separation->detection quantification Quantify this compound in Sample detection->quantification calibration Generate Calibration Curve from Standards calibration->quantification result Final Concentration quantification->result

Caption: Workflow for this compound Quantification.

Signaling Pathway (Placeholder for this compound's Anti-inflammatory Action)

While the primary focus of this note is quantification, understanding the biological context is important. This compound has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB signaling pathway.[1]

signaling_pathway stimulus Inflammatory Stimulus (e.g., Zymosan) ikb IκB Degradation & Phosphorylation stimulus->ikb Activates This compound This compound nfkb NF-κB Activation This compound->nfkb Inhibits ikb->nfkb Leads to translocation NF-κB Nuclear Translocation nfkb->translocation gene_expression Inflammatory Gene Transcription (iNOS, TNF-α, etc.) translocation->gene_expression inflammatory_mediators Production of NO, PGE2, Cytokines gene_expression->inflammatory_mediators

Caption: Inhibition of NF-κB Pathway by this compound.

References

Application Notes and Protocols for the Spectroscopic Characterization of Diarctigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural characterization of Diarctigenin, a dimeric lignan isolated from Arctium lappa, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental for the unambiguous identification and purity assessment of natural products in drug discovery and development.

Application Note 1: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structure elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, including connectivity and stereochemistry. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are collectively used to assemble the complete chemical structure.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often suitable for lignans.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, which is crucial for a complex molecule like this compound.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting molecular fragments.

3. Data Processing and Interpretation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Calibrate the spectra using the solvent residual peak or TMS.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum.

  • Assign carbon signals from the ¹³C spectrum, often aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Use 2D NMR data to build the carbon skeleton and confirm the connectivity of the entire molecule.

Data Presentation: NMR Characterization

The following table presents the reported ¹H and ¹³C NMR data for the monomer, arctigenin , which serves as the reference for interpreting the this compound spectrum.[1]

Table 1: ¹H and ¹³C NMR Data for Arctigenin (in DMSO-d₆)

Position δH (ppm), Multiplicity, J (Hz) δC (ppm)
1 - 131.68
2 6.76 (s) 112.46
3 - 148.64
4 - 145.31
5 6.61 (d, J=7.6) 115.50
6 6.84 (d, J=7.6) 120.40
7 2.45 (m) 36.83
8 2.59 (m) 40.62
9 4.10 (m), 3.85 (m) 70.90
1' - 133.20
2' 6.70 (d, J=1.8) 113.10
3' - 147.50
4' - 144.10
5' 6.65 (d, J=8.0) 112.10
6' 6.55 (dd, J=8.0, 1.8) 121.50
7' 2.80 (m) 34.10
8' 2.40 (m) 46.50
9' - 178.40
3-OCH₃ 3.70 (s) 55.60
4-OCH₃ 3.71 (s) 55.60

| 3'-OCH₃ | 3.69 (s) | 55.50 |

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Confirmation A Purified this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C, DEPT) C->D E 2D NMR (COSY, HSQC, HMBC) C->E F Fourier Transform, Phasing, Calibration D->F H Correlate 1D & 2D Data E->H G Signal Assignment (Chemical Shift, Coupling) F->G G->H I Assemble Fragments H->I J Confirm Connectivity & Stereochemistry I->J K Final Structure of This compound J->K

Workflow for NMR-based structure elucidation.

Application Note 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, enabling the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions, offering valuable insights into its substructures and confirming the connectivity between its monomeric units.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection to prevent instrument contamination.

2. LC-HRMS Data Acquisition:

  • LC System: A UHPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used for lignan analysis.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid to promote protonation.

    • Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

    • Scan Range: m/z 100-1500.

    • Capillary Voltage: 3-4 kV.

    • Gas Flow/Temperature: Optimize according to the instrument manufacturer's recommendations.

  • MS/MS Data Acquisition:

    • Use data-dependent acquisition (DDA) to automatically trigger fragmentation of the most intense ions from the full MS scan.

    • Select the precursor ion corresponding to this compound ([M+H]⁺ or [M-H]⁻).

    • Apply a collision energy (e.g., 15-40 eV) to induce fragmentation.

3. Data Analysis:

  • Extract the accurate mass of the molecular ion from the full scan HRMS data.

  • Use the accurate mass to calculate the molecular formula (C₄₂H₄₆O₁₂ for this compound).

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

  • Propose a fragmentation pathway consistent with the observed product ions and the known chemical structure.

Data Presentation: Mass Spectrometry Characterization

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₄₂H₄₆O₁₂
Exact Mass 742.2989
Observed Ions (Theoretical m/z)
[M+H]⁺ (Positive Mode) 743.3062
[M+Na]⁺ (Positive Mode) 765.2881

| [M-H]⁻ (Negative Mode) | 741.2916 |

Table 3: Plausible MS/MS Fragments of this compound ([M+H]⁺ Precursor)

m/z (Fragment) Possible Neutral Loss Description
371.1444 C₂₁H₂₄O₆ Cleavage of the biaryl bond, resulting in a protonated arctigenin monomer.
353.1338 C₂₁H₂₄O₆ + H₂O Arctigenin monomer fragment with loss of water.
151.0759 - Veratryl ion fragment (dimethoxybenzyl).

| 137.0603 | - | Vanillyl ion fragment (hydroxy-methoxybenzyl). |

Visualization: Proposed MS/MS Fragmentation Pathway

MS_Fragmentation Parent This compound [M+H]⁺ m/z 743.3062 Frag1 Arctigenin Monomer [C₂₁H₂₅O₆]⁺ m/z 371.1444 Parent->Frag1 Biaryl Bond Cleavage Frag2 Arctigenin Radical C₂₁H₂₃O₆• Parent->Frag2 Biaryl Bond Cleavage Frag4 [M+H - H₂O]⁺ m/z 725.2956 Parent->Frag4 - H₂O Frag3 Veratryl Ion [C₉H₁₁O₂]⁺ m/z 151.0759 Frag1->Frag3 Benzylic Cleavage

Proposed fragmentation of this compound in positive ESI mode.

Application Note 3: Integrated Strategy for Structure Confirmation

For unequivocal structure confirmation, data from both NMR and MS must be integrated. This hyphenated approach leverages the strengths of each technique: HRMS provides the exact molecular formula, while detailed 2D NMR experiments establish the precise atomic connectivity and stereochemistry. This combined workflow is the gold standard in natural product chemistry and is essential for regulatory submissions in drug development.

Visualization: Integrated Spectroscopic Workflow

Logical flow for integrating MS and NMR data.

References

Application Notes and Protocols for Cell-Based Assays to Determine Diarctigenin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diarctigenin, a lignan found in plants of the Asteraceae family, has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory, anti-cancer, and anti-proliferative properties. These activities are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, STAT3, and PI3K/Akt. This document provides detailed application notes and protocols for a range of cell-based assays to effectively screen and characterize the biological activity of this compound.

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data on the biological activities of this compound and its related compound, Arctigenin, as determined by various cell-based assays.

Table 1: Anti-inflammatory Activity of this compound

Cell LineAssayTargetIC50 ValueReference
Zymosan- or LPS-activated MacrophagesCytokine ProductionNO, PGE2, TNF-α, IL-1β, IL-66-12 µM[1]
LPS-stimulated RAW 264.7 MacrophagesiNOS ExpressioniNOSNot specified[2]
LPS-activated RAW 264.7 and THP-1 cellsTNF-α ReleaseTNF-α19.6 µM & 25.0 µM[3]
LPS-activated RAW 264.7 cellsIL-6 ReleaseIL-629.2 µM[3]

Table 2: Anti-proliferative and Cytotoxic Activity of Arctigenin

Cell LineAssayIC50 ValueReference
HL-60 (Human Leukemia)Cell Proliferation< 100 ng/mL[4]
MCF-7 (ER+ Breast Cancer)Cell Viability (WST assay)> 50 µM[5]
MDA-MB-231 (ER- Breast Cancer)Cell Viability (WST assay)0.79 µM[5]
SK-BR-3 (ER- Breast Cancer)Cell Viability (WST assay)~6.25 µM (62.1% decrease)[5]
HT-29 (Colon Cancer)Cell Viability (MTT assay)~5 µM (45% decrease at 24h)[6]
FaDu (Pharyngeal Carcinoma)Cell Viability (MTT assay)85.76 µM (24h)[7]
MV411 (Leukemia)Anti-proliferative Activity4.271 ± 1.68 µM[8]

Table 3: Induction of Apoptosis by Arctigenin

Cell LineAssayArctigenin ConcentrationApoptotic Cells (%)Reference
SK-BR-3Annexin V-FITC/PI125 nM6.34%[5]
SK-BR-3Annexin V-FITC/PI250 nM7.92%[5]
SK-BR-3Annexin V-FITC/PI500 nM8.20%[5]
MDA-MB-231Annexin V-FITC/PI125 nM8.98%[5]
MDA-MB-231Annexin V-FITC/PI250 nM10.86%[5]
MDA-MB-231Annexin V-FITC/PI500 nM13.36%[5]
HT-29Flow Cytometry10 µM32.22 ± 2.15%[6]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to assess the activity of this compound.

Anti-inflammatory Activity Assays

RAW 264.7 macrophage cells are a suitable model for in vitro anti-inflammatory studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Subculture cells at a ratio of 1:3 to 1:6 when they reach 80-90% confluency.

This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.

  • Seeding Density: Seed RAW 264.7 cells at a density of 2 x 10^4 cells/well in a 96-well plate.[3]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Mix 50 µL of cell culture supernatant with 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[12] A standard curve using sodium nitrite should be generated to determine the concentration of nitrite in the samples.

This assay quantifies the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Sample Collection: Collect cell culture supernatants from this compound- and LPS-treated RAW 264.7 cells.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[13]

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Anti-cancer and Anti-proliferative Activity Assays

A variety of cancer cell lines can be used, such as HeLa (cervical cancer), HT-29 (colon cancer), or MDA-MB-231 (breast cancer).

  • Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This assay assesses the effect of this compound on the viability of cancer cells.

  • Seeding Density: Seed cells (e.g., HeLa at 1 x 10^4 cells/well) in a 96-well plate.[1]

  • Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • Protocol: Follow the MTT assay protocol as described in section 1.2.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa at 1.5 x 10^5 cells/well in a 6-well plate) and treat with this compound for the desired time.[1]

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This assay measures the activation of caspases, key mediators of apoptosis.

  • Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular proteins.

  • Caspase-3/7 Assay: Use a commercially available kit to measure the activity of caspase-3 and/or -7. This typically involves incubating the cell lysate with a fluorogenic or colorimetric caspase substrate.

  • Data Analysis: Measure the fluorescence or absorbance to determine caspase activity.

This assay determines the effect of this compound on cell cycle progression.

  • Cell Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol.[15]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[15]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis (Western Blotting)

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways modulated by this compound.

  • Protein Extraction: Treat cells (e.g., RAW 264.7) with this compound and/or LPS. Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of p65 and IκBα. Recommended dilutions are typically 1:1000.[9]

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution).[9]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Protein Extraction: Treat cells with this compound and/or a STAT3 activator (e.g., IL-6). Lyse the cells to extract total protein.

  • Western Blotting:

    • Follow the general Western blotting procedure as described above.

    • Use primary antibodies against total and phosphorylated STAT3 (Tyr705 or Ser727). Recommended dilutions are typically 1:1000.[9]

    • Use an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate.

Mandatory Visualizations

Signaling Pathway Diagrams

Diarctigenin_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation This compound This compound This compound->JAK Inhibition DNA DNA pSTAT3_dimer->DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add this compound (various concentrations) incubate1->add_this compound incubate2 Incubate for 24-72h add_this compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add this compound incubate1->add_this compound incubate2 Incubate for desired time add_this compound->incubate2 harvest_cells Harvest and wash cells incubate2->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate3 Incubate for 15 min add_stains->incubate3 analyze_flow Analyze by Flow Cytometry incubate3->analyze_flow end End analyze_flow->end Western_Blot_Workflow start Start cell_treatment Treat cells with This compound +/- stimulus start->cell_treatment protein_extraction Lyse cells and extract protein cell_treatment->protein_extraction sds_page Separate proteins by SDS-PAGE protein_extraction->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection end End detection->end

References

Application Notes and Protocols for In Vivo Studies of Diarctigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models for the in vivo investigation of Diarctigenin (also referred to as Arctigenin), a lignan with demonstrated therapeutic potential in various disease contexts. Detailed protocols for key experimental models are provided, along with a summary of quantitative outcomes and visualizations of implicated signaling pathways.

Cancer Models

This compound has been shown to possess significant anti-tumor activity in several cancer types. A commonly utilized animal model is the xenograft mouse model, which allows for the assessment of tumor growth inhibition in vivo.

Colorectal Cancer Xenograft Mouse Model

This model is used to evaluate the efficacy of this compound in suppressing the growth of colorectal tumors.

Experimental Protocol:

  • Animal Model: 6-week-old male BALB/c nude mice are typically used.[1]

  • Cell Line: HCT116, a human colorectal cancer cell line, is commonly employed.

  • Tumor Induction: 1 x 10^6 HCT116 cells are resuspended in 1 mL of Phosphate Buffered Saline (PBS) and 0.2 mL is injected subcutaneously into the axilla of each mouse.[1]

  • Treatment Initiation: Tumor volumes are monitored every 3 days. When the tumor volume reaches approximately 100 mm³, the mice are randomized into treatment and control groups.[1]

  • This compound Administration: this compound is administered at doses of 20 mg/kg and 40 mg/kg.[1][2] The route of administration should be specified based on the study design (e.g., intraperitoneal or oral gavage).

  • Monitoring: Tumor size is measured regularly using calipers, and tumor volume is calculated using the formula: (length × width²) / 2. Bodyweight should also be monitored.

  • Endpoint: At the end of the study period, mice are euthanized, and tumors are excised and weighed.[1][2] Tissues can be collected for further analysis (e.g., immunohistochemistry for Ki-67).[1][2]

Quantitative Data Summary:

Parameter Control Group This compound (20 mg/kg) This compound (40 mg/kg) Reference
Tumor VolumeSignificantly higherSignificantly reducedSignificantly reduced[1]
Tumor WeightSignificantly higherSignificantly reducedSignificantly reduced[1][2]
Ki-67 ExpressionHighDecreasedDecreased[1][2]

Signaling Pathway:

This compound inhibits colorectal cancer progression by suppressing the PI3K/Akt/mTOR signaling pathway.[3] This leads to the inhibition of epithelial-mesenchymal transition (EMT) and a reduction in cell proliferation, migration, and invasion, while promoting apoptosis.[1][3]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EMT Epithelial-Mesenchymal Transition (EMT) mTOR->EMT Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits Metastasis Metastasis EMT->Metastasis NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates This compound This compound This compound->TLR4 inhibits This compound->NFkB inhibits DNA binding Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Genes Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 This compound This compound This compound->JAK inhibits Nucleus Nucleus pSTAT3->Nucleus translocation Target_Genes Target Gene Transcription (e.g., Cyclin D1, Mcl-1) Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation OVX_Workflow Start Select Adult Female Rats Surgery Randomize into Sham and Ovariectomy (OVX) Groups Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment Initiate Treatment: - Vehicle (Sham & OVX Control) - this compound (OVX) Recovery->Treatment Monitoring Monitor Body Weight and Health Status Treatment->Monitoring Endpoint Endpoint Analysis: - Euthanasia - Collect Femurs & Vertebrae - Collect Blood & Urine Monitoring->Endpoint Analysis µCT Analysis of Bone (BMD, Microarchitecture) Biochemical Analysis (ALP, Hydroxyproline) Endpoint->Analysis

References

Application Notes and Protocols for the Synthesis of Diarctigenin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarctigenin, a lignan found in plants of the Asteraceae family, is structurally a dimer of the related lignan, arctigenin.[1][2] Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The synthesis of derivatives of these natural products is a key strategy in medicinal chemistry to enhance their therapeutic properties, improve bioavailability, and explore structure-activity relationships (SAR).

This document provides a detailed overview of the synthetic protocols for producing derivatives of arctigenin, which serve as a foundational model for the synthesis of this compound derivatives due to their structural similarities. The methodologies, quantitative data, and biological contexts are compiled from recent scientific literature to aid researchers in the design and execution of their synthetic strategies.

Data Presentation: Synthesis and Bioactivity of Arctigenin Derivatives

The following table summarizes the synthetic yield, purity, and biological activity of various reported arctigenin derivatives. This data is crucial for comparing the efficacy of different synthetic routes and the resulting pharmacological activities of the novel compounds.

Compound IDDerivative TypeYield (%)Purity (%)Biological ActivityReference
A2 N-hydroxypentanamide57.399.27HDAC Inhibition[3]
A5 N-hydroxyheptanamide49.298.04HDAC Inhibition[3]
A6 N-hydroxyheptanamide50.399.45HDAC Inhibition[3]
B7 Amino acid conjugate->98Antiproliferative (MV411 cells)[3]
4i Monoethoxy--Preferential Cytotoxicity (PANC-1, PC50: 0.49 µM)
4h Diethoxy--Preferential Cytotoxicity (PANC-1, PC50: 0.66 µM)
4m Triethoxy--Preferential Cytotoxicity (PANC-1, PC50: 0.78 µM)

Experimental Protocols

The following are detailed methodologies for the synthesis of key arctigenin derivatives. These protocols are representative of the common strategies employed in the literature.

General Procedure for the Synthesis of N-hydroxyalkanamide Derivatives (A-series)

This protocol describes the synthesis of arctigenin derivatives where the phenolic hydroxyl group is modified with a hydroxamic acid moiety, a known zinc-binding group in HDAC inhibitors.[3]

Step 1: Alkylation of Arctigenin

  • Dissolve arctigenin (50.0 mg, 0.13 mmol) in 15 mL of dimethylformamide (DMF).

  • Add the respective bromo ester (0.156 mmol) and potassium carbonate (K2CO3) (35 mg, 0.26 mmol).

  • Stir the mixture at 60 °C for 6 hours.

  • After cooling, extract the mixture with ethyl acetate (EtOAc).

  • Concentrate the organic phase under reduced pressure to yield the intermediate ester.

Step 2: Hydroxylamine-mediated Amidation

  • To the crude intermediate from Step 1, add hydroxylamine hydrochloride (90.0 mg, 1.3 mmol), anhydrous sodium sulfate, and potassium hydroxide (72.9 mg, 1.3 mmol).

  • Stir the reaction mixture under appropriate conditions to facilitate the formation of the hydroxamic acid.

  • Purify the final product using column chromatography to obtain the desired N-hydroxyalkanamide derivative.

General Procedure for the Synthesis of Amino Acid-Conjugated Derivatives (B-series)

This protocol outlines the synthesis of arctigenin derivatives conjugated with amino acids, which can improve solubility and cellular uptake.[3]

Step 1: Synthesis of Carboxylic Acid Intermediate (c)

  • React arctigenin with tert-butyl bromoacetate to form the t-butyl protected intermediate.

  • Remove the t-butyl protecting group using trifluoroacetic acid (TFA) under acidic conditions to yield the carboxylic acid intermediate (compound c).

Step 2: Amide Coupling with Amino Acid Esters

  • Dissolve the carboxylic acid intermediate (c) in a suitable solvent.

  • Add an amino acid tert-butyl ester, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 1-hydroxybenzotriazole (HOBt).

  • Stir the reaction to facilitate amide bond formation.

Step 3: Deprotection

  • Remove the amino acid's tert-butyl protecting group using TFA under acidic conditions to yield the final amino acid-conjugated arctigenin derivative.

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow for arctigenin derivatives and the key signaling pathways they modulate.

Synthetic Workflow for Arctigenin Derivatives

G Arctigenin Arctigenin Intermediate_Ester Intermediate Ester Arctigenin->Intermediate_Ester Alkylation with bromo ester Intermediate_Carboxylic_Acid Carboxylic Acid Intermediate (c) Arctigenin->Intermediate_Carboxylic_Acid Reaction with t-butyl bromoacetate & Deprotection Final_Derivative_A N-hydroxyalkanamide Derivative (A-series) Intermediate_Ester->Final_Derivative_A Reaction with Hydroxylamine Final_Derivative_B Amino Acid Conjugate (B-series) Intermediate_Carboxylic_Acid->Final_Derivative_B Amide coupling with amino acid ester & Deprotection

Caption: Generalized synthetic routes for producing N-hydroxyalkanamide and amino acid-conjugated arctigenin derivatives.

Key Signaling Pathways Modulated by Arctigenin and its Derivatives

Several studies have shown that arctigenin and its derivatives exert their biological effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway

G Arctigenin Arctigenin/ Derivatives IKK IKK Arctigenin->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: Arctigenin and its derivatives can inhibit the NF-κB signaling pathway, reducing inflammation.

STAT3 Signaling Pathway

G Arctigenin Arctigenin/ Derivatives JAK JAK Arctigenin->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: Inhibition of the STAT3 signaling pathway by arctigenin derivatives can suppress tumor growth and survival.

AMPK Signaling Pathway

G Arctigenin_Derivatives Arctigenin Derivatives AMPK AMPK Arctigenin_Derivatives->AMPK Activates Metabolic_Processes Metabolic Processes (e.g., Glucose Uptake) AMPK->Metabolic_Processes Regulates

Caption: Activation of the AMPK pathway by certain arctigenin derivatives can lead to improved metabolic health.

References

Application Note: Identification of Diarctigenin Cellular Targets Using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarctigenin, a lignan found in plants of the Arctium genus, has demonstrated a range of biological activities, including anti-inflammatory and potential anti-cancer effects.[1][2][3] Preclinical studies have indicated that this compound can modulate inflammatory responses by inhibiting the NF-κB signaling pathway.[1][4] Specifically, it has been shown to suppress the DNA binding ability of NF-κB, a key regulator of inflammatory gene transcription.[1][4] While these observations are promising, the precise molecular targets of this compound remain largely uncharacterized. Identifying these targets is a critical step in understanding its mechanism of action and for the development of novel therapeutics.

CRISPR-Cas9 technology offers a powerful and unbiased approach for genome-wide loss-of-function screens to identify the cellular components that mediate the effects of a small molecule.[5][6][7][] By systematically knocking out every gene in the genome, researchers can identify genes that, when absent, confer resistance or sensitivity to a specific compound. This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound.

Principle of the Method

The core principle of this approach is to generate a diverse population of cells, each with a single gene knockout, and then to assess the impact of these knockouts on cellular sensitivity to this compound. A pooled library of single-guide RNAs (sgRNAs) targeting all protein-coding genes is introduced into a Cas9-expressing cell line. Following selection, the cell pool is treated with this compound. Cells in which a gene essential for this compound's activity has been knocked out will be enriched in the surviving population. Conversely, genes whose knockout sensitizes cells to this compound will be depleted. High-throughput sequencing is then used to identify the sgRNAs that are enriched or depleted, thereby revealing the candidate target genes.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 screen to identify genes that modulate cellular sensitivity to this compound.

1.1. Cell Line Selection and Culture:

  • Select a human cell line relevant to the known biological activity of this compound (e.g., a cancer cell line known to be sensitive to this compound or an immune cell line for studying its anti-inflammatory effects).

  • Culture the cells in the recommended medium and ensure they are in the exponential growth phase and have high viability (>95%).

  • Generate a stable Cas9-expressing cell line by lentiviral transduction and subsequent selection.

1.2. Lentiviral sgRNA Library Production:

  • Amplify the pooled sgRNA library plasmid (e.g., GeCKO v2.0) in E. coli and purify the plasmid DNA.

  • Co-transfect the sgRNA library plasmid with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Harvest the virus-containing supernatant and determine the viral titer.

1.3. Lentiviral Transduction of Cas9-Expressing Cells:

  • Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.

  • Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

1.4. This compound Treatment and Cell Harvesting:

  • Split the selected cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a concentration of this compound that results in approximately 50-70% growth inhibition (IC50-IC70).

  • Culture the cells for 10-14 days, passaging as needed and maintaining a cell number that preserves the library representation.

  • Harvest the cells from both the control and treatment groups.

1.5. Genomic DNA Extraction and sgRNA Sequencing:

  • Extract genomic DNA from the harvested cells.

  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Perform high-throughput sequencing of the PCR amplicons to determine the relative abundance of each sgRNA in the control and treated populations.

1.6. Data Analysis:

  • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

  • Calculate the fold-change in abundance for each sgRNA in the this compound-treated sample relative to the control sample.

  • Use statistical methods (e.g., MAGeCK) to identify significantly enriched (resistance genes) or depleted (sensitizing genes) sgRNAs and the corresponding genes.

Protocol 2: Validation of Candidate Genes

This protocol describes the validation of individual candidate genes identified from the primary screen.

2.1. Individual Gene Knockout:

  • Design 2-3 independent sgRNAs targeting each candidate gene.

  • Clone the individual sgRNAs into a lentiviral vector.

  • Transduce the Cas9-expressing cell line with the individual sgRNA lentiviruses.

  • Select the transduced cells and confirm gene knockout by Sanger sequencing and Western blot or qPCR.

2.2. Cell Viability Assays:

  • Plate the individual knockout cell lines and a non-targeting control cell line in 96-well plates.

  • Treat the cells with a range of this compound concentrations.

  • After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Determine the IC50 value for this compound in each cell line. A significant shift in IC50 for a knockout line compared to the control validates the gene's role in this compound sensitivity.

Protocol 3: Functional Analysis of Validated Targets

This protocol outlines experiments to further characterize the interaction between this compound and the validated target genes.

3.1. Western Blot Analysis of Signaling Pathways:

  • Treat the validated knockout and control cell lines with this compound for various time points.

  • Prepare cell lysates and perform Western blot analysis to examine the phosphorylation status and expression levels of key proteins in pathways known to be affected by this compound (e.g., NF-κB, PI3K/Akt, mTOR, STAT3).[2][9][10][11]

3.2. NF-κB Reporter Assay:

  • Co-transfect the validated knockout and control cell lines with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treat the cells with this compound and a stimulant of the NF-κB pathway (e.g., TNF-α).

  • Measure luciferase activity to determine the effect of the gene knockout on this compound's ability to inhibit NF-κB signaling.

Data Presentation

Table 1: Hypothetical Quantitative Data from a CRISPR Screen for this compound Targets

GenesgRNA SequenceLog2 Fold Change (this compound vs. DMSO)P-valuePhenotype
RELAGCGGCCATCCGCCACCAGAA5.81.2e-8Resistance
IKBKBGAGCAGCGGCTCATCGAGCT5.23.5e-8Resistance
PIK3CAGCTAGAGACAATGAATATGA-4.52.1e-7Sensitization
MTORGAACAGCCGAGAGATGAGCA-4.15.8e-7Sensitization
STAT3GAGATCGAGCAGGAGATCCA-3.89.2e-6Sensitization

Visualizations

CRISPR_Screen_Workflow cluster_library sgRNA Library Preparation cluster_transduction Cell Transduction & Selection cluster_treatment This compound Treatment cluster_analysis Analysis lib Pooled sgRNA Library virus Lentiviral Particles lib->virus Packaging cas9_cells Cas9-Expressing Cells transduced_cells Transduced Cell Pool cas9_cells->transduced_cells Transduction (Low MOI) selected_cells Selected Cell Pool transduced_cells->selected_cells Selection control Control (DMSO) selected_cells->control treated This compound selected_cells->treated gDNA Genomic DNA Extraction control->gDNA treated->gDNA ngs NGS & Sequencing gDNA->ngs data Data Analysis (Fold Change) ngs->data hits Hit Identification data->hits

Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen to identify this compound targets.

Diarctigenin_Signaling_Pathways cluster_pathways Known Signaling Pathways Modulated by this compound/Arctigenin cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway This compound This compound NFkB NF-κB (p65/p50) This compound->NFkB Inhibits DNA Binding PI3K PI3K This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits JAK JAK This compound->JAK Inhibits IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Inflammatory Genes nucleus->genes Transcription Akt Akt PI3K->Akt Activates Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes nucleus_stat Nucleus STAT3_dimer->nucleus_stat Translocates gene_exp Gene Expression nucleus_stat->gene_exp

Caption: Overview of signaling pathways potentially affected by this compound.

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased strategy for the identification of the molecular targets of this compound. This approach will not only elucidate the compound's mechanism of action but also facilitate the discovery of novel therapeutic targets for inflammatory diseases and cancer. The validation and functional characterization of the identified hits will provide a deeper understanding of the cellular pathways modulated by this compound and guide future drug development efforts.

References

Application Notes and Protocols for High-Throughput Screening of Diarctigenin-Like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarctigenin, a natural lignan found in Arctium lappa, has garnered significant interest for its potent anti-inflammatory properties. Mechanistic studies have revealed that this compound exerts its effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to directly interfere with the DNA binding ability of NF-κB, a pivotal regulator of inflammatory gene transcription. Additionally, this compound has been reported to modulate other key cellular signaling pathways, including STAT3, mTOR, and PI3K/Akt. This multi-targeted activity makes this compound an attractive lead compound for the development of novel therapeutics for a range of inflammatory diseases.

High-throughput screening (HTS) is a powerful strategy for the rapid identification of novel bioactive molecules from large chemical libraries. This document provides detailed application notes and protocols for a high-throughput screening campaign designed to identify this compound-like compounds that inhibit the NF-κB signaling pathway. The described workflow includes a primary screen using a robust reporter gene assay, followed by a secondary, orthogonal high-content imaging assay for hit confirmation and a counter-screen to eliminate false positives.

Signaling Pathway Overview: NF-κB

The NF-κB signaling cascade is a central pathway in the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_complex NF-κB/IκB Complex cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkB_p->Proteasome DNA κB DNA Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates Cytoplasm Cytoplasm Nucleus Nucleus This compound This compound-like Compound This compound->DNA Inhibits Binding

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound-like compounds.

High-Throughput Screening Workflow

The screening campaign will follow a tiered approach, starting with a primary screen of a large compound library, followed by dose-response confirmation, a secondary orthogonal assay, and a counter-screen to identify specific inhibitors of the NF-κB pathway.

HTS_Workflow Lib Compound Library (e.g., 100,000 compounds) Primary Primary HTS: NF-κB Luciferase Reporter Assay (Single Concentration) Lib->Primary Hits1 Primary Hits Primary->Hits1 DoseResp Dose-Response Confirmation (IC50 Determination) Hits1->DoseResp ConfirmedHits Confirmed Hits DoseResp->ConfirmedHits Secondary Secondary Orthogonal Assay: High-Content NF-κB Translocation ConfirmedHits->Secondary Counter Counter-Screen: Luciferase Inhibition Assay ConfirmedHits->Counter FinalHits Validated Hits for Further Characterization Secondary->FinalHits Counter->FinalHits Eliminate False Positives

Caption: High-throughput screening cascade for the identification of this compound-like compounds.

Data Presentation: HTS Assay Performance and Hit Summary

The quality and reliability of a high-throughput screening assay are assessed using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio. An ideal HTS assay should have a Z'-factor between 0.5 and 1.0.

Table 1: HTS Assay Quality Control Metrics

ParameterFormulaPrimary Assay (Luciferase)Secondary Assay (HCS)Acceptance Criteria
Z'-Factor 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ]0.780.65Z' ≥ 0.5
S/B Ratio Meanpos / Meanneg854.2> 10 (Primary), > 3 (Secondary)

SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., TNF-α stimulated cells with DMSO), respectively. SDneg and Meanneg are for the negative control (e.g., unstimulated cells with DMSO).

Table 2: Summary of a Hypothetical Screening Campaign

StageNumber of CompoundsCriteria for Progression
Primary Screen 100,000> 50% inhibition of NF-κB activity
Primary Hits 1,200 (1.2% hit rate)-
Dose-Response Confirmed 350IC50 < 10 µM
Confirmed in Secondary Assay 150Inhibition of NF-κB translocation
Passed Counter-Screen 125< 20% inhibition of luciferase
Validated Hits 125 -

Experimental Protocols

Protocol 1: Primary HTS - NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB by measuring the light output from a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., from Indigo Biosciences or similar).

  • Assay Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Stimulation Medium: Assay medium containing TNF-α (final concentration 10 ng/mL).

  • Compound Library: Typically dissolved in DMSO.

  • Positive Control: TNF-α.

  • Negative Control: DMSO.

  • Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • White, opaque 384-well microplates.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Dispense 20 µL of HEK293-NF-κB-luc cells at a density of 2.5 x 105 cells/mL into each well of a 384-well plate (5,000 cells/well).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add 100 nL of test compounds from the library to the corresponding wells.

    • Add 100 nL of DMSO to the positive and negative control wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation:

    • Add 20 µL of Stimulation Medium (containing TNF-α) to all wells except the negative control wells.

    • Add 20 µL of Assay Medium (without TNF-α) to the negative control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 40 µL of the reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Protocol 2: Secondary Orthogonal Assay - High-Content Imaging of NF-κB p65 Translocation

This assay provides a direct, imaging-based measurement of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • HeLa or HUVEC cells.

  • Assay Medium: As in Protocol 1.

  • Stimulation Medium: Assay medium containing TNF-α (final concentration 20 ng/mL).

  • Confirmed hit compounds.

  • Positive Control: Parthenolide (a known NF-κB inhibitor).

  • Negative Control: DMSO.

  • Fixation Solution: 4% Paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% BSA in PBS.

  • Primary Antibody: Rabbit anti-NF-κB p65.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: Hoechst 33342.

  • Black-walled, clear-bottom 384-well imaging plates.

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 40 µL of Assay Medium into a 384-well imaging plate and incubate overnight.

  • Compound Treatment: Add 100 nL of confirmed hit compounds at various concentrations (for IC50 determination) or DMSO to the wells. Incubate for 1 hour.

  • Stimulation: Add 10 µL of Stimulation Medium to all wells except the unstimulated controls. Incubate for 30 minutes at 37°C.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-NF-κB p65 antibody (1:500 in blocking buffer) overnight at 4°C.

    • Wash and incubate with Alexa Fluor 488 secondary antibody (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system with appropriate filters for Hoechst (nucleus) and Alexa Fluor 488 (NF-κB p65).

    • Use image analysis software to define nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of NF-κB p65.

Protocol 3: Counter-Screen - Luciferase Inhibition Assay

This assay is crucial to eliminate compounds that directly inhibit the luciferase enzyme, which would appear as false positives in the primary screen.

Materials:

  • Recombinant firefly luciferase enzyme.

  • Luciferase Assay Buffer.

  • ATP and D-Luciferin substrate.

  • Confirmed hit compounds.

  • Positive Control: A known luciferase inhibitor.

  • Negative Control: DMSO.

  • White, opaque 384-well microplates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: Add 100 nL of confirmed hit compounds or controls to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of recombinant luciferase in assay buffer to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 µL of the ATP/D-Luciferin substrate solution.

  • Luminescence Reading: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of luciferase activity for each compound relative to the DMSO control.

Hit Validation and Characterization Logic

The hit validation process is designed to systematically eliminate false positives and confirm the specific activity of the identified compounds.

Hit_Validation ConfirmedHits Confirmed Hits from Dose-Response Orthogonal Orthogonal Assay (NF-κB Translocation) ConfirmedHits->Orthogonal Counter Counter-Screen (Luciferase Inhibition) ConfirmedHits->Counter ActiveOrthogonal Active? Orthogonal->ActiveOrthogonal InhibitsLuc Inhibits Luciferase? Counter->InhibitsLuc InactiveOrthogonal Inactive (False Positive) ActiveOrthogonal->InactiveOrthogonal No ValidatedHit Validated Hit ActiveOrthogonal->ValidatedHit Yes LucInhibitor Luciferase Inhibitor (False Positive) InhibitsLuc->LucInhibitor Yes InhibitsLuc->ValidatedHit No SAR SAR & Further Characterization ValidatedHit->SAR

Caption: Logical workflow for hit validation and elimination of false positives.

Summary

This document provides a comprehensive framework for a high-throughput screening campaign aimed at discovering novel this compound-like compounds. By employing a robust primary reporter gene assay, an orthogonal high-content imaging assay, and a critical counter-screen, this workflow is designed to efficiently identify and validate specific inhibitors of the NF-κB signaling pathway. The detailed protocols and data presentation guidelines offer a practical resource for researchers in academic and industrial drug discovery settings. Validated hits from this screening cascade can then be advanced to further characterization, including structure-activity relationship (SAR) studies, to develop promising new anti-inflammatory drug candidates.

Diarctigenin: A Potent Tool for Investigating Lignan Metabolism and Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11

Introduction Lignans are a diverse group of polyphenolic compounds found in plants, which undergo extensive metabolism by the gut microbiota and host enzymes, leading to the formation of bioactive metabolites. Understanding the metabolic pathways of lignans and the biological activities of their metabolites is crucial for elucidating their roles in health and disease. Diarctigenin, a key metabolite of the plant lignan arctigenin, has emerged as a valuable tool for researchers in this field. This application note describes the use of this compound to study lignan metabolism and its impact on inflammatory signaling pathways, particularly the NF-κB pathway.

This compound as a Tool for Studying Lignan Metabolism

This compound is the aglycone form of arctiin and a primary metabolite of arctigenin. The metabolic conversion of these parent lignans to this compound is a critical step in their bioactivation. Studying the effects of this compound allows researchers to dissect the specific contributions of this metabolite to the overall biological activity of dietary lignans. By comparing the effects of this compound with its precursors, researchers can gain insights into the structure-activity relationships and the metabolic activation of this important class of phytochemicals.

Key Applications

  • Investigating Inflammatory Pathways: this compound is a potent inhibitor of pro-inflammatory responses, making it an excellent tool for studying the signaling cascades involved in inflammation.

  • Dissecting Lignan Metabolism: By directly administering this compound to in vitro and in vivo models, researchers can bypass the initial metabolic steps and study the downstream effects and further metabolism of this key intermediate.

  • Drug Discovery and Development: The anti-inflammatory properties of this compound make it a promising lead compound for the development of novel therapeutics for inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the anti-inflammatory effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Pro-Inflammatory Mediators in Macrophages [1]

Pro-Inflammatory MediatorCell TypeStimulantIC50 (µM)
Nitric Oxide (NO)Zymosan-activated macrophagesZymosan6 - 12
Prostaglandin E2 (PGE2)Zymosan-activated macrophagesZymosan6 - 12
Tumor Necrosis Factor-alpha (TNF-α)Zymosan-activated macrophagesZymosan6 - 12
Interleukin-1beta (IL-1β)Zymosan-activated macrophagesZymosan6 - 12
Interleukin-6 (IL-6)Zymosan-activated macrophagesZymosan6 - 12

Signaling Pathway Analysis

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1]

NF_kappaB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulant Stimulant Receptor Receptor Stimulant->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction IκB IκB IKK->IκB 3. Phosphorylation & Degradation IκB_NF-κB IκB-NF-κB Complex NF-κB NF-κB NF-κB_n NF-κB IκB_NF-κB->NF-κB_n 4. NF-κB Translocation DNA DNA NF-κB_n->DNA 5. DNA Binding Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes 6. Transcription This compound This compound This compound->DNA Inhibits DNA Binding

Caption: this compound inhibits the NF-κB signaling pathway by directly suppressing the DNA binding ability of NF-κB.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound.

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is used to assess the cytotoxicity of this compound on a given cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cells (e.g., RAW 264.7 macrophages)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT solution C->D E 5. Incubate (4h) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay

This protocol measures the inhibitory effect of this compound on NO production in activated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophages

  • Lipopolysaccharide (LPS) or Zymosan

  • 96-well cell culture plates

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) or zymosan and incubate for 24 hours.[4]

  • Collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of supernatant with 100 µL of Griess Reagent (equal parts of A and B mixed just before use).[4]

  • Incubate at room temperature for 10 minutes in the dark.[5]

  • Measure the absorbance at 540 nm.[4][5]

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Cytokines (TNF-α, IL-6, IL-1β) using ELISA

This protocol quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

  • This compound

  • RAW 264.7 macrophages

  • LPS or Zymosan

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Seed and treat cells with this compound and a stimulant as described in Protocol 2.

  • Collect the cell culture supernatants.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.[6][7][8]

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

Protocol 4: Analysis of NF-κB Activation using a Luciferase Reporter Assay

This protocol assesses the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or HCT-116)[9][10]

  • This compound

  • Stimulant (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.[11]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[9]

  • Measure the luminescence using a luminometer.

  • Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[11]

Protocol 5: Assessment of NF-κB DNA Binding using Electrophoretic Mobility Shift Assay (EMSA)

This protocol directly visualizes the inhibitory effect of this compound on the binding of NF-κB to its DNA consensus sequence.

Materials:

  • Nuclear protein extracts from cells treated with this compound and a stimulant

  • Biotin- or digoxigenin (DIG)-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')

  • Unlabeled ("cold") competitor probe

  • Polyacrylamide gel

  • EMSA binding buffer

  • Chemiluminescent or colorimetric detection reagents

  • Gel imaging system

Procedure:

  • Prepare nuclear extracts from treated and untreated cells.

  • Incubate the nuclear extracts with the labeled NF-κB probe in the presence or absence of this compound and an excess of unlabeled competitor probe (as a control for binding specificity).[12]

  • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.[13]

  • Transfer the complexes to a nylon membrane.

  • Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or an anti-DIG antibody (for DIG) followed by a chemiluminescent or colorimetric substrate.[12]

  • Visualize the bands using a gel imaging system. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.[1]

Conclusion this compound is a powerful and specific tool for researchers studying lignan metabolism and its impact on inflammatory processes. Its well-characterized inhibitory effect on the NF-κB signaling pathway, supported by quantifiable data and established experimental protocols, makes it an invaluable resource for dissecting the molecular mechanisms underlying the health benefits of dietary lignans. Further research should focus on the broader effects of this compound on other signaling pathways and its potential therapeutic applications.

References

Application of Diarctigenin in Cancer Research Models: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Note on Diarctigenin: Extensive literature searches for the application of this compound in cancer research models have yielded limited specific data. The available scientific information predominantly focuses on its closely related precursor, Arctigenin. Therefore, this document provides a comprehensive overview of the application of Arctigenin in cancer research, with the understanding that it serves as the primary bioactive compound studied in this context.

Introduction

Arctigenin, a dibenzylbutyrolactone lignan isolated from plants of the Arctium genus (burdock), has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and preventing metastasis across a spectrum of cancer types, including breast, colorectal, pancreatic, liver, and ovarian cancers.[1][3][4] This document details the mechanisms of action of Arctigenin, provides quantitative data on its effects, and outlines detailed protocols for its application in common cancer research models.

Mechanism of Action

Arctigenin exerts its anti-cancer effects through the modulation of several key signaling pathways that are often dysregulated in cancer. These include the STAT3, NF-κB, and PI3K/Akt/mTOR pathways, which are central to tumor cell growth, survival, and proliferation.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor progression. Arctigenin has been shown to be a potent inhibitor of STAT3 signaling.[5] It can suppress both constitutively active and IL-6-induced STAT3 phosphorylation and its subsequent translocation to the nucleus.[5] The mechanism of inhibition involves the suppression of upstream kinases such as JAK1, JAK2, and Src.[5]

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK1/2, Src Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerization DNA DNA Dimer->DNA translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Arctigenin Arctigenin Arctigenin->JAK inhibits

Arctigenin inhibits the STAT3 signaling pathway.
Downregulation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that plays a significant role in inflammation and cancer by promoting cell survival and proliferation.[6] this compound has been shown to down-regulate inflammatory gene transcription by directly inhibiting the DNA binding ability of NF-κB.[7] Arctigenin also inhibits the NF-κB pathway, contributing to its anti-inflammatory and anti-cancer effects.[8]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation DNA DNA NFkB->DNA translocation & binding NFkB_IkB NF-κB-IκBα (Inactive) Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Stimuli Inflammatory Stimuli Stimuli->IKK This compound This compound This compound->DNA inhibits binding

This compound inhibits NF-κB signaling.
Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Arctigenin has been demonstrated to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[9][10][11] It suppresses the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[9]

PI3K_Akt_mTOR_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Arctigenin Arctigenin Arctigenin->PI3K inhibits

Arctigenin inhibits the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Arctigenin across various cancer models.

Table 1: In Vitro Cytotoxicity of Arctigenin (IC50 Values)
Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
MDA-MB-231Triple-Negative Breast Cancer0.78724[12]
MDA-MB-468Triple-Negative Breast Cancer0.28324[12]
HCT116Colorectal Cancer0.31 µg/ml (~0.8 µM)Not Specified[13]
HepG2Hepatocellular Carcinoma1.9924[4]
HepG2Hepatocellular Carcinoma4.74 nM24[14]
Hep3BHepatocellular Carcinoma59.27 nM24[14]
HL-60Leukemia< 100 ng/mL (~0.26 µM)Not Specified[3]
Table 2: In Vivo Anti-Tumor Efficacy of Arctigenin
Cancer ModelAnimal ModelDosageTreatment DurationTumor Growth InhibitionReference
Triple-Negative Breast Cancer (MDA-MB-231)Nude Mice15 mg/kg, i.p., 4 times/week4 weeksSignificant inhibition (P < 0.01)[12]
Prostate Cancer (LAPC-4)SCID Mice50 mg/kg/day, oral6 weeks50%[15]
Prostate Cancer (LAPC-4)SCID Mice100 mg/kg/day, oral6 weeks70%[15]
Pancreatic Cancer (PANC-1)Nude MiceNot SpecifiedNot SpecifiedStrong suppression[1]
Hepatocellular CarcinomaNude MiceNot SpecifiedNot SpecifiedSignificant inhibition[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Arctigenin on cancer cell lines.

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of Arctigenin. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT reagent to each well and incubate. C->D E 5. Solubilize formazan crystals with DMSO or solubilization buffer. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50. F->G

Workflow for the MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Arctigenin (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of Arctigenin in culture medium from the stock solution.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of Arctigenin to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is used to quantify Arctigenin-induced apoptosis.[17][18]

Materials:

  • Cancer cells treated with Arctigenin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of Arctigenin for a specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect changes in protein expression in key signaling pathways following Arctigenin treatment.[8][19]

Materials:

  • Arctigenin-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model

This protocol describes the evaluation of Arctigenin's anti-tumor activity in a mouse xenograft model.[12][16]

Xenograft_Workflow A 1. Subcutaneously inject cancer cells into immunodeficient mice. B 2. Allow tumors to grow to a palpable size (e.g., 100 mm³). A->B C 3. Randomize mice into treatment and control groups. B->C D 4. Administer Arctigenin (e.g., i.p. or oral) or vehicle to the respective groups. C->D E 5. Monitor tumor volume and body weight regularly. D->E F 6. Euthanize mice at the end of the study and excise tumors. E->F G 7. Analyze tumor weight, volume, and perform further analysis (e.g., IHC). F->G

Workflow for an In Vivo Xenograft Study.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel (optional)

  • Arctigenin formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into control and treatment groups.

  • Administer Arctigenin at the desired dose and route (e.g., intraperitoneal injection or oral gavage) according to the treatment schedule. The control group receives the vehicle.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the experiment, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Conclusion

Arctigenin demonstrates significant potential as an anti-cancer agent, with a multi-targeted mechanism of action that disrupts key oncogenic signaling pathways. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic utility of this compound in various cancer models. Further investigation into the specific activities of this compound is warranted to fully elucidate the therapeutic potential of lignans from the Arctium genus.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Diarctigenin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diarctigenin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a lignan compound isolated from plants of the Arctium genus, such as Burdock.[1][2] Like many natural products, it is a hydrophobic molecule, which leads to poor water solubility.[3][4] This low aqueous solubility presents a significant challenge for in vitro assays, as uniform dissolution in aqueous cell culture media is crucial for accurate and reproducible experimental results. Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability to the cells.

Q2: What are the initial steps for dissolving this compound?

The standard initial approach is to first create a concentrated stock solution in a non-polar organic solvent before diluting it to the final working concentration in your aqueous-based culture medium. This method ensures the compound is fully dissolved before its introduction to the experimental system.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

For hydrophobic compounds like this compound, common organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are typically used.[5] DMSO is often preferred as it can dissolve a wide range of polar and nonpolar molecules and is generally well-tolerated by many cell lines at low concentrations.[6][7]

Q4: What is the maximum concentration of solvents like DMSO or ethanol that can be used in cell culture?

The cytotoxicity of organic solvents is dose-dependent and cell-line specific.[6] As a general guideline:

  • DMSO: Most cell lines can tolerate DMSO concentrations up to 0.1% without significant toxic effects.[8] Some robust cell lines may tolerate up to 0.5%, but it is crucial to run a solvent toxicity control experiment for your specific cell line.[9]

  • Ethanol: Ethanol is generally more toxic to cells than DMSO.[6] It is recommended to keep the final concentration of ethanol in the culture medium below 0.1% to avoid adverse effects on cell viability and metabolism.

Q5: What are advanced techniques to improve this compound solubility if standard methods fail?

If precipitation occurs even with the use of organic solvents, several advanced methods can be employed:

  • Co-solvents: Using a mixture of solvents can enhance solubility.[10][11] For example, a combination of ethanol and propylene glycol in water can improve the dissolution of poorly soluble drugs.[10][12]

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is significantly more water-soluble.[13][15][16]

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from PLGA (polylactic-co-glycolic acid) or zein, can improve its solubility, stability, and cellular uptake.[17][18][19][20]

Troubleshooting Guide

Problem 1: My this compound powder is not dissolving in my chosen organic solvent.

  • Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be optimal.

  • Solution:

    • Gentle Warming: Try warming the solution in a water bath at 37°C. Do not overheat, as it may degrade the compound.

    • Vortexing/Sonication: Increase mechanical agitation by vortexing thoroughly or using a bath sonicator for short intervals.

    • Try a Different Solvent: If this compound does not dissolve in DMSO, try DMF or another suitable organic solvent.

    • Reduce Concentration: Prepare a less concentrated stock solution.

Problem 2: My this compound stock solution precipitates when I dilute it in my aqueous cell culture medium.

  • Possible Cause: The compound is crashing out of solution upon contact with the aqueous environment because its concentration exceeds its solubility limit in the final medium.

  • Solution:

    • Stepwise Dilution: Instead of adding the stock directly to the full volume of medium, add a small amount of medium to the stock solution first, vortex gently, and then add this mixture to the remaining medium.

    • Increase Final Volume: Dilute the stock solution into a larger volume of medium to achieve a lower final concentration.

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature shifts can cause precipitation.

    • Serum Presence: Components in serum, like proteins, can sometimes interact with compounds and cause precipitation.[21] Try diluting the compound in serum-free medium first before adding it to your complete, serum-containing medium.

Problem 3: I observe precipitation in my cell culture plate after adding the this compound working solution.

  • Possible Cause: This indicates delayed precipitation, which can be caused by temperature changes, pH shifts in the medium, or interactions with media components over time.[22][23]

  • Solution:

    • Check pH and Temperature: Ensure the incubator's CO2 levels are correct to maintain the medium's pH. Avoid repeated temperature fluctuations.[23]

    • Reduce Incubation Time: If the compound is only needed for a short-term treatment, consider reducing the exposure time before precipitation becomes significant.

    • Use a Solubility Enhancer: This is a strong indication that an advanced solubility technique is needed. Consider using cyclodextrins or creating a nanoformulation to maintain this compound's stability in the culture medium.[13][18]

Quantitative Data Summary

Table 1: Comparison of Common Organic Solvents for Hydrophobic Compounds
SolventPolarityCommon Stock ConcentrationMax Recommended Final Conc. in CultureNotes
DMSO Polar Aprotic10-50 mM< 0.1% - 0.5%Excellent solvent for a wide range of compounds.[7] Check cell-specific toxicity.[6]
Ethanol Polar Protic10-50 mM< 0.1%More volatile and generally more cytotoxic than DMSO.[6]
DMF Polar Aprotic10-30 mM< 0.1%Good solvent, but toxicity should be carefully evaluated.
Table 2: Overview of Solubility Enhancement Techniques
TechniquePrincipleAdvantageDisadvantage
Co-solvency Reduces the polarity of the aqueous solvent system by adding a water-miscible organic solvent.[10][11][12]Simple to implement; can significantly increase solubility.[10]May increase solvent toxicity; requires careful optimization.[12]
Cyclodextrin Encapsulation A hydrophobic drug molecule is enclosed within the hydrophobic cavity of a cyclodextrin.[13][16]Significantly increases aqueous solubility and stability; low toxicity.[14][15]May alter the pharmacokinetics of the compound; requires specific complexation protocols.
Nanoformulation The drug is encapsulated within a nanoparticle carrier system.[20]Improves solubility, stability, and can enhance cellular uptake.[18][19]Preparation is complex and requires specialized equipment and characterization.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, place the tube in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: To prepare a working solution, thaw an aliquot and dilute it at least 1:1000 into pre-warmed cell culture medium to ensure the final DMSO concentration is ≤ 0.1%.

Protocol 2: Improving Aqueous Solubility using a Co-Solvent System
  • Prepare Co-solvent Mixture: Prepare a sterile co-solvent mixture. A common example is a 1:1 (v/v) mixture of Propylene Glycol and Ethanol.

  • Initial Dissolution: Dissolve the this compound powder in the co-solvent mixture to create a high-concentration primary stock.

  • Intermediate Dilution: Perform an intermediate dilution of the primary stock into a sterile aqueous buffer (e.g., PBS) or serum-free medium. This helps to gradually lower the organic solvent concentration.

  • Final Dilution: Add the intermediate dilution to your final volume of complete cell culture medium to reach the desired treatment concentration.

  • Controls: Always prepare vehicle controls containing the same final concentration of the co-solvent mixture to assess any effects of the solvents on the cells.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in sterile, purified water.

  • Complexation: Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously at room temperature.

  • Equilibration: Seal the container and allow the mixture to stir for 24-48 hours at room temperature, protected from light, to allow for complex formation.

  • Purification (Optional): Centrifuge the solution at high speed to pellet any undissolved this compound. The supernatant contains the soluble inclusion complex.

  • Sterilization and Use: Filter-sterilize the supernatant through a 0.22 µm filter. The concentration of this compound in the complex can be determined using HPLC or UV-Vis spectrophotometry. This solution can then be diluted into cell culture medium.

Visual Guides: Workflows and Pathways

References

Technical Support Center: Diarctigenin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diarctigenin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound, a lignan with significant therapeutic potential.

Troubleshooting Guide: Overcoming Low this compound Yield

Low yield is a common challenge in the extraction of this compound from natural sources, primarily Arctium lappa (Burdock). This guide provides a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: My this compound yield is consistently low when performing standard solvent extraction from Arctium lappa. What are the likely causes and how can I improve it?

A1: Low yields from direct solvent extraction are common due to the low natural abundance of this compound. The primary lignan in Arctium lappa is its precursor, Arctiin, which is present in much higher concentrations. To significantly improve your yield, consider the following strategies:

  • Enzymatic Hydrolysis: The most effective method to increase the yield of this compound's direct precursor, Arctigenin, is through the hydrolysis of Arctiin. While direct enzymatic conversion to this compound is not well-documented, increasing the pool of Arctigenin is a critical first step. Beta-glucosidase can be used to cleave the glucose moiety from Arctiin, converting it to Arctigenin. This can be done as a two-step process (extract Arctiin first, then hydrolyze) or a one-step process where the enzyme is added directly to the plant material before or during extraction.

  • Fungal Biotransformation: Certain fungi can perform the bioconversion of Arctiin. One study has reported the use of Rhizoctonia solani for the biotransformation of Arctiin to both Arctigenin and this compound. This suggests that fungal fermentation could be a promising, though less conventional, method to directly obtain this compound.

  • Advanced Extraction Techniques: Employing techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance the extraction efficiency by improving solvent penetration and cell wall disruption.

Q2: I am attempting enzymatic hydrolysis to increase my yield, but the conversion rate of Arctiin seems poor. What factors should I optimize?

A2: Optimizing the enzymatic hydrolysis of Arctiin is crucial for maximizing the availability of its aglycone, Arctigenin, a direct precursor for potential this compound formation. Key parameters to consider are:

  • Enzyme Concentration: The concentration of β-glucosidase will directly impact the rate of hydrolysis. This should be optimized based on the amount of plant material or Arctiin extract.

  • Temperature and pH: Enzymes have optimal temperature and pH ranges for activity. For β-glucosidase, the optimal temperature is often around 45-50°C and the pH is typically in the acidic range (around 4.0-5.0).

  • Incubation Time: The duration of the enzymatic reaction needs to be sufficient for complete conversion. Monitor the reaction over time using a technique like HPLC to determine the optimal incubation period.

  • Substrate Concentration: High concentrations of the substrate (Arctiin) can sometimes lead to substrate inhibition.

Q3: My extracts show the presence of Arctigenin, but little to no this compound. How can I promote the formation of this compound?

A3: this compound is a dimer of Arctigenin. Its formation from Arctigenin is a subsequent step that may not occur spontaneously during standard extraction. The biotransformation using Rhizoctonia solani is the most direct method reported for this conversion. If you are pursuing a synthetic or semi-synthetic approach post-extraction, you would need to investigate oxidative coupling reactions to dimerize Arctigenin. For extraction-based approaches, focusing on optimizing the conditions for the fungal bioconversion would be the most promising strategy.

Q4: What are the best practices for sample preparation and extraction solvent selection to maximize this compound yield?

A4: Proper sample preparation and solvent selection are fundamental for efficient extraction.

  • Plant Material: The seeds of Arctium lappa are reported to have the highest concentration of lignans, including the precursor Arctiin. Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Selection: Ethanol and methanol are commonly used and effective solvents for extracting lignans. The choice of solvent and its concentration should be optimized. For instance, 80% methanol has been shown to be effective for the initial extraction of lignans from Arctium lappa leaves.

  • Advanced Solvents: Natural Deep Eutectic Solvents (NADES) are emerging as green and highly efficient solvents for the extraction of bioactive compounds. They have been shown to enhance the extraction of Arctigenin and may be applicable to this compound.

Q5: How can I minimize the degradation of this compound during the extraction and purification process?

A5: Lignans can be susceptible to degradation under harsh conditions. To minimize degradation:

  • Avoid High Temperatures for Extended Periods: While moderate heat can improve extraction efficiency, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.

  • Protect from Light: Store extracts and purified compounds in dark containers to prevent photodegradation.

  • Control pH: Extreme pH values can cause hydrolysis or other degradation reactions. Maintain a pH close to neutral or slightly acidic during processing and storage, unless a specific pH is required for a reaction like enzymatic hydrolysis.

  • Use of Antioxidants: While not commonly reported for this compound extraction, the addition of antioxidants to the extraction solvent could potentially help in preventing oxidative degradation.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a lignan, a type of polyphenolic compound found in plants. It is structurally a dimer of Arctigenin and is known for its potential anti-inflammatory and other biological activities.

What is the primary plant source of this compound?

The most well-known source of this compound is the Burdock plant (Arctium lappa), particularly its seeds.

What is the relationship between Arctiin, Arctigenin, and this compound?

Arctiin is the glycoside form of Arctigenin, meaning it has a glucose molecule attached. Arctigenin is the aglycone of Arctiin. This compound is a dimer formed from two Arctigenin molecules. The typical pathway to increase Arctigenin yield involves the enzymatic hydrolysis of Arctiin. The subsequent dimerization to this compound is less straightforward and may require specific biocatalytic conditions.

Which analytical techniques are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of this compound and related lignans in plant extracts.

What are the reported biological activities of this compound?

This compound has been reported to possess anti-inflammatory properties. It has been shown to down-regulate the transcription of inflammatory genes by suppressing the DNA binding ability of the nuclear factor-kappaB (NF-κB).[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Arctigenin (as a proxy for this compound precursors)

Extraction MethodKey ParametersReported Yield of ArctigeninReference
Enzyme-Assisted Extraction β-glucosidase (1.4%), Ultrasound (25 min), 45°C6.39% from Fructus Arctii[2]
Fungal Fermentation Aspergillus awamori & Trichoderma reesei, 144h fermentation19.51 mg/g from F. arctii powder[3]
NADES-Enhanced Fungal Fermentation with Ultrasound Aspergillus niger, NADES, 38h fermentation, Ultrasound (430 W, 58°C)54.91 mg/g from Fructus Arctii[4]
Microwave-Assisted Extraction Orthogonal array optimization45.7 mg from 500 mg crude extract[5]

Note: The yields reported are for Arctigenin, the direct precursor to this compound. Specific yield data for this compound is limited in the current literature.

Experimental Protocols

Protocol 1: Enzyme-Assisted Ultrasonic Extraction of Arctigenin

This protocol is adapted from a method optimized for Arctigenin and can be a starting point for optimizing this compound extraction.

  • Sample Preparation: Dry the fruits of Arctium lappa and grind them into a fine powder.

  • Enzymatic Hydrolysis and Extraction:

    • Take 0.5 g of the powdered sample in a 50 mL flask.

    • Add a solution of β-glucosidase (e.g., 1.4% w/v) in a suitable buffer (e.g., pH 4.8).

    • Perform ultrasonic-assisted extraction for approximately 25 minutes at a controlled temperature of 45°C.

  • Solvent Extraction:

    • After the enzymatic treatment, add ethanol to the mixture to achieve a final concentration of approximately 30% (v/v).

    • Continue extraction for a defined period (e.g., 1-2 hours) with agitation.

  • Filtration and Analysis:

    • Filter the extract through a 0.22 µm filter.

    • Analyze the filtrate for this compound and Arctigenin content using HPLC.

Protocol 2: Fungal Biotransformation for Arctigenin and potentially this compound

This protocol outlines a general workflow for the bioconversion of Arctiin.

  • Fungal Culture Preparation:

    • Prepare a suitable culture medium for the selected fungus (e.g., Rhizoctonia solani).

    • Inoculate the medium with the fungal spores and incubate to obtain a seed culture.

  • Fermentation:

    • Prepare the fermentation medium containing powdered Arctium lappa as the substrate.

    • Inoculate the fermentation medium with the seed culture.

    • Incubate the culture under optimized conditions (e.g., temperature, pH, agitation) for a period determined by preliminary experiments (e.g., several days).

  • Extraction:

    • After fermentation, harvest the biomass and the culture broth.

    • Extract the entire fermentation product with a suitable solvent such as methanol or ethanol.

  • Purification and Analysis:

    • Concentrate the extract and proceed with purification steps like column chromatography.

    • Analyze the fractions for the presence and quantity of this compound using HPLC.

Mandatory Visualization

experimental_workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction & Conversion cluster_purification 3. Purification cluster_analysis 4. Analysis plant_material Arctium lappa (seeds/fruits) grinding Drying & Grinding plant_material->grinding powder Powdered Plant Material grinding->powder solvent_extraction Solvent Extraction (e.g., 80% Methanol) powder->solvent_extraction hydrolysis Enzymatic Hydrolysis (β-glucosidase) powder->hydrolysis fermentation Fungal Biotransformation (e.g., Rhizoctonia solani) powder->fermentation crude_extract Crude Extract solvent_extraction->crude_extract hydrolysis->crude_extract fermentation->crude_extract filtration Filtration crude_extract->filtration chromatography Column Chromatography (e.g., Silica Gel) filtration->chromatography fractions Purified Fractions chromatography->fractions hplc HPLC Analysis fractions->hplc quantification Quantification of this compound hplc->quantification

Caption: Experimental workflow for this compound extraction and analysis.

nf_kappaB_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_diarctigenin_action Site of Action cluster_nucleus Nucleus stimuli LPS, Zymosan, etc. IKK IKK Complex stimuli->IKK activates IkappaB_NFkappaB IκB NF-κB IKK->IkappaB_NFkappaB phosphorylates IκB IkappaB IκB NFkappaB NF-κB (p50/p65) NFkappaB_nucleus Active NF-κB NFkappaB->NFkappaB_nucleus translocates IkappaB_NFkappaB->NFkappaB IκB degradation This compound This compound DNA DNA (κB binding sites) This compound->DNA inhibits binding NFkappaB_nucleus->DNA binds gene_transcription Inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->gene_transcription initiates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Diarctigenin Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diarctigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to minimize potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound's primary mechanism of action is the downregulation of inflammatory gene transcription by directly inhibiting the DNA binding ability of the nuclear factor-kappaB (NF-κB) transcription factor.[1][2] It has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and interleukins IL-1β and IL-6 in macrophages stimulated by zymosan or lipopolysaccharide (LPS).[1]

Q2: What are the known off-target effects of this compound?

Direct studies detailing the off-target effects of this compound are limited. However, due to its structural similarity to the more extensively studied lignan, Arctigenin, it is plausible that this compound may interact with some of the same pathways. Potential off-target pathways to consider, based on studies of Arctigenin, include:

  • mTOR Pathway: Arctigenin has been shown to inhibit the mTOR pathway, leading to autophagic cell death in breast cancer cells.[3]

  • STAT3 Signaling: Arctigenin can suppress both constitutively activated and IL-6-induced STAT3 phosphorylation.[4]

  • AMPK Pathway: In some contexts, Arctigenin has been found to activate AMPK.[5]

  • PI3K/Akt Pathway: Arctigenin has been observed to inhibit the PI3K/Akt pathway.[5][6]

It is crucial to experimentally verify these potential off-target effects in your specific model system.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of ensuring the validity of your experimental results.[7] Here are several strategies:

  • Dose-Response Studies: Perform a thorough dose-response analysis to identify the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Employ appropriate controls, including vehicle-only controls and, if possible, a structurally related but inactive compound.

  • Orthogonal Approaches: Confirm your findings using alternative methods to modulate the target, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of NF-κB subunits.

  • Phenotypic Screening: Compare the phenotype induced by this compound with the known phenotype of NF-κB inhibition to look for discrepancies that might indicate off-target effects.[7]

  • Selectivity Profiling: If resources permit, screen this compound against a panel of kinases or other relevant targets to identify potential off-target interactions.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected Cell Toxicity Off-target effects on critical cellular pathways (e.g., mTOR, STAT3).Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of concentrations.
Inconsistent Results Variability in experimental conditions or off-target activity.Standardize all experimental parameters. Use a fresh dilution of this compound for each experiment. Validate the on-target effect (NF-κB inhibition) at the concentration used.
Phenotype does not match known NF-κB inhibition Off-target effects are dominating the cellular response.Use a more specific NF-κB inhibitor as a positive control. Investigate potential off-target pathways (e.g., mTOR, STAT3) using specific inhibitors or activators to see if the phenotype can be replicated.
Difficulty replicating published findings Differences in cell lines, passage numbers, or reagent sources.Ensure your experimental setup matches the published protocol as closely as possible. Culture conditions can significantly impact cellular signaling.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Inflammatory Mediators

Inflammatory MediatorIC50 (µM)Cell TypeStimulant
Nitric Oxide (NO)6-12MacrophagesZymosan or LPS
Prostaglandin E2 (PGE2)6-12MacrophagesZymosan or LPS
TNF-α6-12MacrophagesZymosan or LPS
IL-1β6-12MacrophagesZymosan or LPS
IL-66-12MacrophagesZymosan or LPS

Data summarized from Kim et al., 2008.[1]

Experimental Protocols

Protocol 1: Validating On-Target NF-κB Inhibition using a Reporter Assay

  • Cell Culture: Plate cells (e.g., HEK293T or a relevant cell line) in a 24-well plate.

  • Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.

  • Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Compare the activity in this compound-treated cells to the vehicle-treated control.

Protocol 2: Assessing Off-Target Effects on the mTOR Pathway via Western Blot

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentration and time points. Include a positive control for mTOR inhibition (e.g., rapamycin).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-p70S6K, phospho-4E-BP1, and their total protein counterparts). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Visualizations

Diarctigenin_NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases This compound This compound DNA DNA This compound->DNA Inhibits Binding NFkB_nuc->DNA Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: this compound's primary mechanism of action on the NF-κB signaling pathway.

Potential_Off_Target_Workflow Start Experiment with This compound Observe_Phenotype Observe Cellular Phenotype Start->Observe_Phenotype Compare_Phenotype Phenotype Consistent with NF-κB Inhibition? Observe_Phenotype->Compare_Phenotype On_Target Likely On-Target Effect Compare_Phenotype->On_Target Yes Off_Target Potential Off-Target Effect Compare_Phenotype->Off_Target No Investigate Investigate Alternative Pathways (e.g., mTOR, STAT3, AMPK) Off_Target->Investigate Validate Validate with Specific Inhibitors and/or Genetic Knockdown Investigate->Validate Conclusion Characterize Off-Target Profile Validate->Conclusion

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

References

Technical Support Center: Refining HPLC Separation of Diarctigenin from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of Diarctigenin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound I might encounter?

A1: this compound is a lignan with multiple chiral centers, meaning it can exist as several stereoisomers, including enantiomers and diastereomers. The specific isomers you encounter will depend on the source of your material (natural extract or synthetic route). Common isomers of the related compound, Arctigenin, which can provide clues, include its enantiomer and diastereomers like matairesinol. It is crucial to characterize your sample using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the specific isomers present.

Q2: Which type of HPLC column is best suited for separating this compound isomers?

A2: For separating diastereomers, a standard reversed-phase C18 column is often a good starting point. However, for enantiomeric separations, a chiral stationary phase (CSP) is typically required. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OJ-RH), have shown success in separating various chiral compounds, including lignans.

Q3: What are typical starting mobile phase conditions for separating this compound isomers?

A3: For reversed-phase HPLC on a C18 column, a common starting point is a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating compounds with different polarities. For chiral separations on a polysaccharide-based CSP, normal-phase conditions (e.g., hexane/isopropanol) or polar organic modes (e.g., pure methanol or ethanol) are frequently used.[2][3]

Q4: My peaks for this compound and its isomer are co-eluting. What should I do?

A4: Co-elution is a common issue when separating isomers. To improve resolution, you can try the following:

  • Optimize the mobile phase: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient can often improve the separation of closely eluting peaks.

  • Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of your separation.

  • Adjust the pH: If your isomers have ionizable groups, adjusting the pH of the mobile phase can change their retention times.

  • Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation.

  • Change the column: If mobile phase optimization is insufficient, you may need a column with a different selectivity. For enantiomers, a chiral column is necessary.

Q5: I am observing peak tailing in my chromatogram. What could be the cause?

A5: Peak tailing can be caused by several factors:

  • Secondary interactions: Silanol groups on the surface of silica-based columns can interact with basic compounds, causing tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using a column with end-capping can mitigate this.

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column degradation: A damaged or old column can also result in poor peak shape.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC separation of this compound and its isomers.

Problem 1: Poor Resolution Between this compound and an Isomer

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Adjust Solvent Strength: In reversed-phase, decrease the percentage of the organic solvent (methanol or acetonitrile) to increase retention and potentially improve separation. 2. Change Organic Modifier: Switch between methanol and acetonitrile, as they offer different selectivities. 3. Modify pH: If the isomers have different pKa values, adjusting the mobile phase pH can alter their ionization state and retention, leading to better separation.[4]
Suboptimal Flow Rate or Temperature 1. Decrease Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time. 2. Adjust Temperature: Increasing the column temperature can improve efficiency and peak shape, but may also decrease retention.
Unsuitable Column 1. Different Stationary Phase: If using a C18 column, try a phenyl-hexyl or a column with a different bonding chemistry to alter selectivity. 2. Chiral Column for Enantiomers: If you suspect you have enantiomers, a chiral stationary phase is essential for separation.
Problem 2: Broad or Tailing Peaks

Symptoms:

  • Peaks are wider than expected.

  • Asymmetrical peaks with a "tail."

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions 1. Use a Buffered Mobile Phase: Maintain a pH that suppresses the ionization of silanol groups (typically pH 2-4). 2. Add a Competing Base: For basic analytes, add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase. 3. Use an End-Capped Column: Select a column where the residual silanol groups have been chemically deactivated.
Column Overload 1. Reduce Sample Concentration: Dilute your sample. 2. Decrease Injection Volume: Inject a smaller volume onto the column.
Extra-Column Volume 1. Minimize Tubing Length: Use the shortest possible tubing between the injector, column, and detector. 2. Use Smaller Inner Diameter Tubing: This reduces the volume outside of the column where band broadening can occur.
Problem 3: Shifting Retention Times

Symptoms:

  • The retention times of your peaks are not consistent between runs.

Possible Causes and Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation 1. Precise Measurement: Ensure accurate and consistent measurement of all mobile phase components. 2. Premix Mobile Phase: If using an online mixing system, try premixing the mobile phase to ensure a homogenous composition.[5] 3. Degas Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate fluctuations. Degas the mobile phase before use.
Fluctuating Column Temperature 1. Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature.
Column Equilibration 1. Sufficient Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols

The following are example HPLC methods for the separation of Arctigenin, a structurally similar lignan, which can serve as a starting point for developing a method for this compound and its isomers.

Method 1: Reversed-Phase HPLC for Diastereomer Separation (Adapted from Arctigenin Methods)

This method is a starting point for separating diastereomers of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient:

    • Start with 55% B.[1]

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 55% B and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.

Method 2: Chiral HPLC for Enantiomer Separation (General Approach)

This protocol provides a general strategy for developing a chiral separation method for this compound enantiomers.

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OJ-RH (cellulose-based), 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase (Normal Phase):

    • Start with a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • Adjust the ratio of isopropanol to optimize retention and resolution. Adding a small amount of an additive like diethylamine (DEA) can sometimes improve peak shape for basic compounds.[6]

  • Mobile Phase (Polar Organic Mode):

    • Try 100% Methanol or 100% Ethanol as the mobile phase.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25 °C.

Data Presentation

Table 1: Example Retention Times for Lignans on a C18 Column

CompoundMobile PhaseFlow RateRetention Time (min)
ArctiinMethanol:Water (55:45)1.0 mL/min~5.8
ArctigeninMethanol:Water (55:45)1.0 mL/min~9.2
ArctigeninAcetonitrile:Water (gradient)1.0 mL/min~11.5

Data adapted from published methods for Arctigenin and Arctiin.[1][7]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and method development in HPLC.

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Check Mobile Phase - Correct Composition? - Degassed? - Correct pH? start->check_mobile_phase check_column Inspect Column - Correct Type? - Old/Damaged? - Equilibrated? start->check_column check_system Examine HPLC System - Leaks? - Consistent Flow Rate? - Correct Temperature? start->check_system adjust_mobile_phase Adjust Mobile Phase - Change Solvent Ratio - Switch Organic Solvent - Modify pH check_mobile_phase->adjust_mobile_phase If Issue Persists replace_column Replace Column - Use New Column - Try Different Stationary Phase check_column->replace_column If Issue Persists optimize_conditions Optimize Other Parameters - Lower Flow Rate - Adjust Temperature check_system->optimize_conditions If No Obvious Faults problem_solved Problem Resolved adjust_mobile_phase->problem_solved optimize_conditions->problem_solved replace_column->problem_solved

Caption: A general workflow for troubleshooting common HPLC issues.

Diarctigenin_Method_Development start Goal: Separate this compound Isomers isomer_type Identify Isomer Type (Diastereomers or Enantiomers) start->isomer_type diastereomers Diastereomers isomer_type->diastereomers enantiomers Enantiomers isomer_type->enantiomers rp_hplc Start with Reversed-Phase HPLC (C18 Column) diastereomers->rp_hplc chiral_hplc Use Chiral HPLC (Polysaccharide CSP) enantiomers->chiral_hplc optimize_rp Optimize Mobile Phase - Methanol/Water or ACN/Water Gradient - Adjust pH rp_hplc->optimize_rp optimize_chiral Optimize Mobile Phase - Normal Phase (Hexane/IPA) - Polar Organic Mode (MeOH or EtOH) chiral_hplc->optimize_chiral resolution_check_rp Resolution > 1.5? optimize_rp->resolution_check_rp resolution_check_chiral Resolution > 1.5? optimize_chiral->resolution_check_chiral resolution_check_rp->optimize_rp No method_validated Method Validated resolution_check_rp->method_validated Yes resolution_check_chiral->optimize_chiral No resolution_check_chiral->method_validated Yes

Caption: A logical workflow for developing an HPLC method for this compound isomers.

References

Addressing batch-to-batch variability of Diarctigenin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing the common issue of batch-to-batch variability in Diarctigenin extracts derived from Arctium lappa (Burdock).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistency important? A1: this compound is a bioactive lignan found in plants of the Arctium genus, notably Arctium lappa. It is investigated for various pharmacological properties, including anti-inflammatory effects.[1] Batch-to-batch consistency is critical for reproducible experimental results and is a prerequisite for developing reliable therapeutic applications.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts? A2: Variability in botanical extracts arises from multiple factors. These include the genetic makeup of the plant, environmental and agricultural conditions (climate, harvest time), and the specific processing and extraction methods used.[2][3][4] Even minor changes in solvent polarity, temperature, or extraction duration can significantly alter the chemical profile of the final extract.[3]

Q3: My this compound extract varies in color and texture between batches. Does this indicate a difference in quality or bioactivity? A3: Not necessarily, but it warrants investigation. Color and texture variations in natural plant extracts are common and can be caused by factors like the harvesting season or dryness of the raw plant material.[5] However, these physical differences can also correlate with chemical composition changes. Therefore, while slight variations may not affect bioactivity, significant differences should be investigated using analytical methods to ensure the concentration of this compound and other key compounds is within an acceptable range.[5]

Q4: How can I minimize variability originating from the raw plant material? A4: Sourcing from a single, reputable supplier who provides a certificate of analysis (CoA) for each batch of raw material is crucial. The CoA should ideally specify the plant part, geographical origin, harvest date, and a phytochemical profile. When possible, using plant material cultivated under controlled Good Agricultural and Collection Practices (GACP) can further reduce variability.

Q5: What is a standardized extract and how does it relate to this compound? A5: Standardization is the process of implementing quality assurance practices throughout manufacturing to ensure batch-to-batch consistency.[3] For a this compound extract, this means adjusting the final product to contain a specific concentration of this compound. This is often achieved by quantifying the active compound in the native extract and then diluting it with an inert substance (excipient) to meet the target concentration.[3]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low Yield of this compound 1. Poor Raw Material Quality: Low concentration of precursors (e.g., arctiin) in the plant material.[6] 2. Inefficient Extraction: Incorrect solvent choice, suboptimal temperature, or insufficient extraction time.[7] 3. Degradation: this compound may be sensitive to high temperatures or extreme pH levels during processing.[8]1. Qualify Raw Material: Analyze a sample of the raw material (e.g., Arctium lappa root or seed) via HPLC to confirm the presence of this compound or its glycoside, arctiin. 2. Optimize Extraction:     a. Solvent: Test solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, or hydroalcoholic mixtures).[9]     b. Method: Compare maceration, sonication, and reflux extraction. Sonication can improve yield by enhancing cell wall disruption.[6][10]     c. Hydrolysis: If extracting from sources rich in arctiin, consider an acid or enzymatic hydrolysis step to convert arctiin to this compound.[6] 3. Control Conditions: Avoid excessive heat and prolonged exposure to strong acids or bases.
Inconsistent Bioactivity 1. Variable this compound Concentration: The most direct cause of inconsistent activity. 2. Presence of Interfering Compounds: Other compounds in the extract may have synergistic or antagonistic effects.[4] 3. Compound Degradation: Improper storage (exposure to light, heat, or oxygen) can degrade the active compound.1. Quantify Active Compound: Use a validated HPLC method to determine the precise concentration of this compound in each batch. Normalize experimental treatments based on this compound concentration, not the gross weight of the extract. 2. Profile the Extract: Use techniques like LC-MS to create a phytochemical fingerprint of each batch. This can help identify other major components that may vary.[11] 3. Ensure Proper Storage: Store extracts in airtight, amber glass vials at -20°C or below, and consider flushing with an inert gas like nitrogen or argon before sealing.
Poor Solubility of Extract 1. Presence of Lipophilic Compounds: Crude extracts often contain fats and waxes. 2. Incorrect Solvent: The solvent used for bioassays may not be appropriate for the extract.1. Perform a Defatting Step: Before the main extraction, pre-wash the raw plant material with a non-polar solvent like hexane to remove lipids.[9] 2. Test Solvents: Assess the solubility of the dried extract in various biocompatible solvents (e.g., DMSO, ethanol). Always include a vehicle control in your bioassays to account for solvent effects.
Emulsion During L-L Extraction 1. High Concentration of Surfactant-like Molecules: Natural products contain compounds that can stabilize emulsions.[12] 2. Vigorous Agitation: Shaking the separatory funnel too aggressively can create a stable emulsion.[12]1. Gentle Inversion: Mix phases by gently inverting the separatory funnel rather than vigorous shaking. 2. Brine Wash: Add a saturated NaCl solution (brine) to increase the polarity of the aqueous phase, which can help break the emulsion. 3. Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate. 4. Filtration: Pass the emulsified mixture through a pad of celite or filter paper.

Quantitative Data Summary

Table 1: Key Factors Influencing this compound Extract Variability

Parameter Source of Variation Impact on Final Extract Mitigation Strategy
Raw Material Genetics, geography, climate, harvest time[2][4] Affects the concentration of this compound and other secondary metabolites. Use material from a single, qualified source; request a Certificate of Analysis.
Drying/Storage Temperature, humidity, duration[2] Can lead to degradation of thermolabile compounds or microbial growth. Controlled drying (e.g., freeze-drying); storage in a cool, dry, dark place.
Extraction Solvent Polarity, pH[4][5] Determines the type and quantity of compounds extracted. A 70% ethanol solution may extract different compounds than pure methanol. Standardize the solvent system and ratio for all batches.
Extraction Method Temperature, pressure, time, agitation[3][13] Influences extraction efficiency and can cause degradation of sensitive compounds. Precisely control all parameters (e.g., use a temperature-controlled sonicator for a fixed duration).

| Post-Extraction | Filtration, concentration, drying method[14] | Can introduce impurities or cause loss/degradation of the target compound. | Use consistent methods, such as rotary evaporation under reduced pressure at a controlled temperature. |

Table 2: Representative Yield of Arctium lappa Root Extracts Note: Yields are highly dependent on the specific material and methods used. This table provides illustrative data based on published findings.

Extraction SolventExtraction MethodTypical Yield (%)Reference
70% EthanolMaceration46.24%[15]
WaterHydrodistillation1.8%[16]
MethanolSoxhlet18.2%[16]
Ethyl AcetateSoxhlet2.5%[16]
n-HexaneSoxhlet0.8%[16]

Table 3: Analytical Techniques for Extract Standardization

Technique Purpose Application for this compound
HPLC-UV/DAD Quantification & Purity: Separates and quantifies specific compounds.[11] The primary method for accurately measuring the concentration of this compound in each batch.
LC-MS/MS Identification & Profiling: Identifies known and unknown compounds by mass.[11] Confirms the identity of this compound and creates a chemical "fingerprint" of the extract to compare batches.
HPTLC Screening & Fingerprinting: Rapidly screens multiple samples for the presence of compounds. A cost-effective method for initial quality control and comparing the overall phytochemical profile of different batches.

| NMR | Structural Elucidation: Determines the exact chemical structure of isolated compounds. | Used to confirm the identity of the this compound standard and to characterize other major compounds in the extract. |

Experimental Protocols

Protocol 1: Standardized Ultrasonic-Assisted Extraction (UAE) of this compound This protocol is designed to enhance extraction efficiency and reproducibility.

  • Material Preparation: Start with dried, powdered Arctium lappa root or seed material, ground to a consistent particle size (e.g., 40-60 mesh).

  • Defatting (Optional but Recommended): Macerate the powder in n-hexane (1:5 w/v) for 2 hours at room temperature to remove non-polar lipids. Filter and discard the hexane. Air-dry the plant material completely.

  • Extraction:

    • Combine the plant material with 70% ethanol in a 1:20 solid-to-solvent ratio (w/v).

    • Place the mixture in an ultrasonic water bath.

    • Sonicate at a controlled temperature (e.g., 40°C) and frequency (e.g., 35 kHz) for a fixed duration (e.g., 30 minutes).[10]

  • Filtration: Immediately filter the mixture through Whatman No. 1 filter paper. For clearer extract, perform a second filtration through a 0.45 µm filter.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator with the water bath temperature set to ≤ 50°C.

  • Drying: Dry the resulting concentrate to a constant weight using a vacuum oven or a lyophilizer (freeze-dryer).

  • Quantification & Storage: Quantify the this compound content via HPLC (Protocol 2). Store the final dried extract at -20°C in an airtight, amber vial.

Protocol 2: Quantification of this compound by HPLC-UV

  • Standard Preparation: Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in methanol. Create a calibration curve by making serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh ~10 mg of the dried extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan with a Diode Array Detector (DAD) and quantify at the λmax for this compound (approx. 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and samples. Calculate the concentration of this compound in the extract by comparing its peak area to the standard curve.

Protocol 3: In-vitro NF-κB Activity Assay

This assay measures the anti-inflammatory potential of the extract by assessing its effect on NF-κB, a key inflammatory signaling pathway.[1]

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media until they reach ~80% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare dilutions of the this compound extract in cell culture media. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and non-toxic (<0.1%).

    • Pre-treat the cells with the extract dilutions or a positive control (e.g., an known NF-κB inhibitor) for 1-2 hours.

  • Stimulation: Induce inflammation by adding an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

  • Endpoint Measurement: Measure an endpoint related to NF-κB activation. Common methods include:

    • Nitric Oxide (NO) Production: Use the Griess reagent to measure nitrite concentration in the cell supernatant, as NO production is regulated by the NF-κB-dependent iNOS enzyme.[1]

    • Cytokine Levels: Measure the concentration of pro-inflammatory cytokines like TNF-α or IL-6 in the supernatant using ELISA.[1]

    • Reporter Assay: Use a cell line stably transfected with an NF-κB reporter gene (e.g., luciferase) and measure the reporter signal.

  • Data Analysis: Calculate the IC50 value of the extract (the concentration that inhibits the inflammatory response by 50%). Compare IC50 values between batches to assess consistency in bioactivity.

Diagrams and Workflows

G cluster_0 Phase 1: Raw Material & Preparation cluster_1 Phase 2: Extraction & Processing cluster_2 Phase 3: Standardization & Final Product Raw_Material Raw Material Sourcing (Arctium lappa) QC1 QC 1: Macroscopic ID & CoA Verification Raw_Material->QC1 Preparation Grinding & Sieving QC1->Preparation Defatting Defatting (Optional) with Hexane Preparation->Defatting Extraction Ultrasonic-Assisted Extraction (e.g., 70% EtOH, 40°C, 30 min) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (≤ 50°C) Filtration->Concentration Drying Lyophilization or Vacuum Drying Concentration->Drying Crude_Extract Crude Dried Extract Drying->Crude_Extract QC2 QC 2: HPLC Quantification of this compound Crude_Extract->QC2 Standardization Standardization: Adjust concentration with inert excipient QC2->Standardization Final_Product Standardized this compound Extract Standardization->Final_Product QC3 QC 3: Bioactivity Assay (e.g., NF-κB IC50) Final_Product->QC3 G Start Start: Inconsistent Bioactivity Observed Check_Conc Did you normalize dose by This compound concentration or by total extract weight? Start->Check_Conc Normalize Action: Re-run experiment. Normalize treatment dose to a specific this compound concentration (e.g., 10 µM). Check_Conc->Normalize By Total Weight Still_Inconsistent Is bioactivity still inconsistent after normalization? Check_Conc->Still_Inconsistent By Concentration Normalize->Still_Inconsistent Quantify Action: Quantify this compound in all batches using a validated HPLC method. Quantify->Normalize Profile_Extract Hypothesis: Other compounds are influencing activity. Action: Profile extracts using LC-MS to compare fingerprints. Still_Inconsistent->Profile_Extract Yes Check_Storage Hypothesis: Degradation occurred. Action: Review storage conditions (temp, light, air exposure). Test a freshly made extract. Still_Inconsistent->Check_Storage Yes Resolved Problem Resolved Still_Inconsistent->Resolved No

References

Technical Support Center: Strategies to Reduce Diarctigenin-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding Diarctigenin-induced cytotoxicity in normal cells. For clarity, this document will refer to the compound as Arctigenin, as it is the more common name in scientific literature for the bioactive lignan isolated from plants of the Asteraceae family, such as Arctium lappa (burdock). This compound is a related lignan also found in Arctium lappa. Both have demonstrated anti-inflammatory and anti-cancer properties. The strategies discussed are based on the current understanding of Arctigenin's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: Is Arctigenin expected to be toxic to the normal cell lines in my experiment?

A1: Generally, Arctigenin exhibits selective cytotoxicity against cancer cells with minimal or no toxic effects on normal cells at therapeutic concentrations.[1][2][3] Studies have shown that Arctigenin preferentially inhibits the viability of cancer cells, particularly under nutrient-deprived conditions, which mimic the tumor microenvironment.[4] For instance, low concentrations (<32 μM/L) of Arctigenin have been found to have no toxic effect on normal cells like macrophages.[1][3] However, at very high concentrations, some cytotoxic effects on normal cells may be observed.

Q2: My results show significant cytotoxicity in my normal (non-cancerous) control cell line after Arctigenin treatment. What could be the reason?

A2: If you observe unexpected cytotoxicity in normal cells, consider the following factors:

  • High Concentration: The concentration of Arctigenin used might be too high. It's crucial to perform a dose-response experiment to determine the optimal concentration that is cytotoxic to cancer cells but spares normal cells.

  • Cell Line Sensitivity: While generally safe for normal cells, some specific cell lines might be more sensitive to Arctigenin.

  • Experimental Conditions: The health and confluency of the cells, as well as the specific media and supplements used, can influence the outcome.

  • Compound Purity: Ensure the purity of the Arctigenin used in your experiments, as impurities could contribute to toxicity.

Q3: What are the primary mechanisms through which Arctigenin induces cell death in cancer cells?

A3: Arctigenin induces apoptosis (programmed cell death) in cancer cells through various mechanisms, including:

  • Inhibition of Signaling Pathways: It inhibits the PI3K/Akt and mTOR signaling pathways, which are often overactive in cancer cells and crucial for their survival and proliferation.[1][3]

  • Induction of Apoptosis: It can activate caspases (like caspase-3 and caspase-9) and alter the expression of Bcl-2 family proteins, leading to apoptosis.[1][5]

  • Cell Cycle Arrest: Arctigenin can cause cell cycle arrest, preventing cancer cells from dividing.[6]

  • Suppression of NF-κB: It can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7][8]

Q4: What strategies can I implement to minimize or eliminate Arctigenin's cytotoxic effects on normal cells in my experiments?

A4: To reduce potential cytotoxicity in normal cells, consider these strategies:

  • Optimize Concentration: The most straightforward approach is to lower the concentration of Arctigenin to a range where it is effective against cancer cells but has minimal impact on normal cells. A thorough dose-response study comparing cancer and normal cell lines is essential.

  • Combination Therapy: Using Arctigenin in combination with other anti-cancer agents can lead to synergistic effects, allowing for a lower, less toxic dose of Arctigenin.[6][9][10] For example, combining Arctigenin with quercetin has been shown to enhance its anti-proliferative effects in prostate cancer cells at lower concentrations.[9][10]

  • Co-administration with Antioxidants: Arctigenin itself has antioxidant properties.[11][12] Supplementing with other antioxidants could potentially protect normal cells from oxidative stress that might be induced at higher Arctigenin concentrations.

Q5: How does combination therapy with Arctigenin work to protect normal cells?

A5: Combination therapy can protect normal cells in a few ways:

  • Dose Reduction: By achieving a synergistic or additive effect, the concentration of each drug in the combination can be reduced, thereby lowering the likelihood of off-target effects and toxicity to normal cells.[9][10]

  • Targeting Different Pathways: When two drugs target different pathways, they can be more effective at killing cancer cells, which may allow for lower doses of each drug.

Data Presentation

The following tables summarize the cytotoxic effects of Arctigenin on various cancer cell lines, highlighting its selectivity. Note the generally higher IC50 values for normal cells, indicating lower toxicity.

Table 1: IC50 Values of Arctigenin in Different Cell Lines

Cell LineCell TypeIC50 ValueReference
Hep G2Human Hepatocellular Carcinoma1.99 µM (24h), 0.24 µM (48h)[13]
SMMC7721Human Hepatocellular Carcinoma>100 µM (24h)[13]
LO2Normal Human Liver CellsCytotoxic effects only at >50 µM[13]
H116Human Colon Carcinoma0.31 µg/ml[14]
HL-60Human Promyelocytic Leukemia< 100 ng/mL[1][3]
RAFLSsRheumatoid Arthritis Fibroblast-like Synoviocytes~38 µM[6]

Table 2: Comparative Viability of Cancer vs. Normal Cells with Arctigenin Treatment

Cell LineTypeArctigenin Concentration% Viability ReductionReference
SK-BR-3ER-negative Breast Cancer6.25 µM62.1%[5][15]
MDA-MB-231ER-negative Breast Cancer6.25 µM59.4%[5][15]
MCF-7ER-positive Breast Cancer50 µMAlmost no reduction[5]
Normal Diploid Fibroblasts (WI-38)Normal Fibroblasts50 µMNo cytotoxic effects[5]
Normal Mammary Epithelial Cells (H184B5F5/M10)Normal Epithelial Cells50 µMNo cytotoxic effects[5]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a general procedure for determining the cytotoxicity of Arctigenin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Arctigenin stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[16]

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[16]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • For suspension cells, seed cells on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of Arctigenin in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Arctigenin. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • After the incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of Arctigenin that inhibits 50% of cell growth).

Visualizations

Diagram 1: Simplified Signaling Pathway of Arctigenin-Induced Apoptosis in Cancer Cells

Arctigenin_Pathway Arctigenin Arctigenin PI3K PI3K Arctigenin->PI3K inhibits NFkB NFkB Arctigenin->NFkB inhibits Bcl2 Bcl2 Arctigenin->Bcl2 inhibits Bax Bax Arctigenin->Bax activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival NFkB->Survival Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis Cytotoxicity_Workflow start Start: Culture Normal and Cancer Cell Lines dose_response Dose-Response Assay (Arctigenin alone) start->dose_response combination_therapy Combination Therapy Assay (Arctigenin + Agent X) start->combination_therapy antioxidant_coadmin Antioxidant Co-administration (Arctigenin + Antioxidant) start->antioxidant_coadmin viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay combination_therapy->viability_assay antioxidant_coadmin->viability_assay data_analysis Data Analysis: Compare IC50 and Viability viability_assay->data_analysis conclusion Conclusion: Identify optimal protective strategy data_analysis->conclusion

References

Improving the efficiency of Diarctigenin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diarctigenin. Our aim is to address common challenges and improve the efficiency of your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield from extraction is consistently low. What are the common causes and how can I improve it?

A1: Low yields during the extraction of this compound from natural sources like Arctium lappa (burdock) are a frequent issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and solutions:

  • Inefficient Hydrolysis of Arctiin: The primary source of this compound in Fructus arctii is its glycoside precursor, arctiin. Inefficient hydrolysis of arctiin to this compound is a major reason for low yields.

    • Solution: Implement an enzymatic hydrolysis step. The use of β-glucosidase or inherent hydrolases in the plant material can significantly increase the conversion of arctiin to this compound.[1][2] One study achieved a conversion rate of up to 99.84% using fungal fermentation to produce β-glucosidase.[3]

  • Suboptimal Extraction Method: The choice of extraction solvent and method plays a crucial role.

    • Solution: Microwave-assisted extraction has been shown to be an efficient method.[4] For solvent extraction, methods using ethanol or ethyl acetate are common.[1][2] Supercritical CO2 extraction is another advanced alternative.[1]

  • Incomplete Extraction: The plant material may not be releasing the compound efficiently.

    • Solution: Ensure the Fructus arctii is properly pulverized to increase the surface area for extraction. A 20-mesh sieve is mentioned in one patent.[2] Employing multiple extraction cycles can also enhance recovery.

Q2: I am struggling with the purification of this compound. What are the most effective purification techniques?

A2: Achieving high purity is essential for subsequent applications. The most common and effective purification method for this compound is silica gel column chromatography.[2][3][5]

  • Troubleshooting Chromatography:

    • Poor Separation: If you are observing co-elution of impurities, optimizing the solvent system is key. A common eluent is a mixture of chloroform and ethyl acetate.[3] Another reported system for arctigenin is n-hexane-ethyl acetate-ethanol-water.[4]

    • Low Recovery from Column: Ensure proper packing of the silica gel column to avoid channeling. The crude extract can be mixed with a small amount of silica gel before loading onto the column for better separation.[3]

  • Recrystallization: Following column chromatography, recrystallization is often used to obtain a highly pure product. Methanol or ethanol are suitable solvents for this purpose.[2]

Q3: What kind of yields and purity levels can I realistically expect?

A3: The expected yield and purity can vary significantly depending on the chosen method (extraction from a natural source vs. total chemical synthesis) and the scale of the reaction. Here is a summary of reported data:

MethodStarting MaterialYieldPurityReference
Enzymatic Hydrolysis & ExtractionGreat Burdock Fruit> 2%≥ 98%[2]
Fungal Fermentation & PurificationFructus arctii Powder19.51 mg/g99.33%[3]
Synthesis of Derivative A2Arctigenin57.3%99.27%[6]
Synthesis of Derivative A5Arctigenin49.2%98.04%[6]
Synthesis of Derivative A6Arctigenin50.3%99.45%[6]

Q4: Are there established protocols for the chemical synthesis of this compound and its derivatives?

A4: Yes, several methods for the total synthesis of this compound and its derivatives have been reported. These often involve multi-step reactions. For instance, the synthesis of various derivatives often starts from commercially available arctigenin and involves reactions to modify its structure, such as introducing different functional groups.[6] Total synthesis routes have also been developed, for example, starting from 3,4-dimethoxyphenylpropionic acid.[7]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Fructus arctii

This protocol is based on a method combining enzymatic hydrolysis and silica gel chromatography.[2][3]

  • Preparation of Plant Material: Pulverize dried Fructus arctii to pass through a 20-mesh sieve.

  • Enzymatic Hydrolysis:

    • Suspend the powdered material in water.

    • Add β-glucosidase or allow for auto-hydrolysis by inherent enzymes at an optimized temperature (e.g., 50°C) for several hours.[2] Alternatively, ferment with a β-glucosidase-producing fungus like Aspergillus awamori.[3]

  • Extraction:

    • After hydrolysis, filter the mixture.

    • Extract the solid residue and the concentrated filtrate with ethanol (e.g., 95%) under reflux.[2]

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain the crude extract.

  • Purification:

    • Prepare a silica gel column (e.g., 200-300 mesh) packed with chloroform.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a suitable solvent system, such as a gradient of chloroform and ethyl acetate.[3]

    • Collect the fractions containing this compound and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified this compound in a minimal amount of hot methanol or ethanol.

    • Allow the solution to cool slowly to form crystals.

    • Filter and dry the crystals to obtain pure this compound.

Visual Guides

This compound Synthesis Workflow

G Figure 1: General Workflow for this compound Extraction and Purification A Pulverize Fructus arctii B Enzymatic Hydrolysis (e.g., with β-glucosidase) A->B C Solvent Extraction (e.g., Ethanol) B->C D Crude this compound Extract C->D E Silica Gel Column Chromatography D->E F Purified this compound E->F G Recrystallization F->G H High-Purity this compound G->H

Figure 1: General Workflow for this compound Extraction and Purification

Signaling Pathway of this compound's Anti-inflammatory Action

G Figure 2: this compound's Inhibition of the NF-κB Pro-inflammatory Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_P P-IκB IkappaB->IkappaB_P NFkappaB NF-κB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active IkappaB_P->NFkappaB Releases DNA DNA NFkappaB_active->DNA Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes Binds & Activates Transcription Stimulus Inflammatory Stimulus (e.g., Zymosan, LPS) Stimulus->IKK Activates This compound This compound This compound->DNA Inhibits DNA Binding

References

Validation & Comparative

A Comparative Analysis of Diarctigenin and Arctigenin: Efficacy in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the lignans Diarctigenin and Arctigenin, both isolated from Arctium lappa (burdock), have emerged as promising therapeutic agents, particularly for their anti-inflammatory and anticancer properties. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy Markers

Anti-Inflammatory Efficacy
CompoundAssayCell LineIC50 Value (µM)
This compound Nitric Oxide (NO) ProductionZymosan-activated macrophages6 - 12[1]
Prostaglandin E2 (PGE2) ProductionZymosan-activated macrophages6 - 12[1]
Tumor Necrosis Factor-alpha (TNF-α) ProductionZymosan-activated macrophages6 - 12[1]
Interleukin-1beta (IL-1β) ProductionZymosan-activated macrophages6 - 12[1]
Interleukin-6 (IL-6) ProductionZymosan-activated macrophages6 - 12[1]
Arctigenin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.78.4[2][3]
TNF-α ProductionLPS-stimulated RAW 264.75.0, 19.6[2][3]
TNF-α ProductionDifferentiated U9373.9[2]
IL-6 ProductionLPS-stimulated RAW 264.729.2[2][3]
Anticancer Efficacy
CompoundCell LineCancer TypeIC50 Value (µM)
Arctigenin MDA-MB-231Triple-Negative Breast Cancer0.787 (24h)[4]
MDA-MB-468Triple-Negative Breast Cancer0.283 (24h)[4]
HCT-116Colon Carcinoma3.27[5]
HepG2Hepatocellular Carcinoma11.17 (24h), 4.888 (48h)[6]
HL-60Human Promyelocytic Leukemia< 0.1 µg/mL (< 0.27 µM)[7]
PANC-1Pancreatic CancerPreferential cytotoxicity at 0.01 µg/mL (0.027 µM) under nutrient deprivation[8]

Note: Data for this compound's anticancer efficacy is limited in the reviewed literature.

Mechanisms of Action: A Tale of Two Lignans

Both this compound and Arctigenin exert their biological effects by modulating key inflammatory and cancer-related signaling pathways. Their primary target appears to be the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response and cell survival.

This compound: Direct Inhibition of NF-κB DNA Binding

This compound's anti-inflammatory effects are attributed to its ability to directly inhibit the DNA binding of NF-κB.[1] Unlike many inhibitors that target upstream signaling components, this compound appears to act further down the cascade, preventing the transcription of pro-inflammatory genes. It does not affect the degradation and phosphorylation of the inhibitory kappa B (IκB) proteins.[1]

Diarctigenin_Pathway cluster_stimulus Inflammatory Stimulus (LPS/Zymosan) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription This compound This compound This compound->DNA Inhibits Binding

This compound's mechanism of action.
Arctigenin: A Multi-Target Approach

Arctigenin demonstrates a broader mechanism of action, targeting multiple signaling pathways implicated in both inflammation and cancer.[7][9][10]

  • NF-κB Pathway: Similar to this compound, Arctigenin inhibits NF-κB activation. However, it acts upstream by preventing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[3][10]

  • MAPK Pathway: Arctigenin has been shown to suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and JNK1/2, which are crucial for cell proliferation and survival.[11]

  • PI3K/Akt Pathway: This pathway, central to cell growth and proliferation, is another target of Arctigenin. It inhibits the phosphorylation of Akt, a key downstream effector.[11]

  • JAK/STAT Pathway: Arctigenin can also inhibit the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is involved in immune responses and cell growth.[9]

Arctigenin_Pathway cluster_stimulus Stimulus (e.g., LPS) cluster_pathways Upstream Signaling cluster_transcription Nuclear Events Stimulus Stimulus MAPK MAPK Stimulus->MAPK PI3K PI3K/Akt Stimulus->PI3K JAK JAK/STAT Stimulus->JAK IKK IKK Stimulus->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB Translocation PI3K->NFkB STAT STAT JAK->STAT IKK->NFkB Genes Gene Transcription NFkB->Genes AP1->Genes STAT->Genes Arctigenin Arctigenin Arctigenin->MAPK Arctigenin->PI3K Arctigenin->JAK Arctigenin->IKK

Arctigenin's multi-pathway inhibition.

Experimental Protocols

To facilitate the replication and further investigation of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Arctigenin on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound or Arctigenin A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 4 hours to allow formazan crystal formation D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 values G->H

Workflow for the MTT Cell Viability Assay.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • This compound and Arctigenin stock solutions

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or Arctigenin for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for NF-κB p65

This protocol is used to determine the effect of the compounds on the expression and phosphorylation of the NF-κB p65 subunit.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with this compound or Arctigenin and/or an inflammatory stimulus (e.g., LPS).

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips or in imaging plates

  • This compound and Arctigenin

  • Inflammatory stimulus (e.g., TNF-α)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with the compounds and/or inflammatory stimulus.

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with the anti-p65 primary antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope.

Conclusion

Both this compound and Arctigenin demonstrate significant potential as anti-inflammatory and anticancer agents. Based on the available data, Arctigenin appears to have been more extensively studied and shows potent activity against a wider range of cancer cell lines. Its multi-targeted mechanism of action, affecting NF-κB, MAPK, PI3K/Akt, and JAK/STAT pathways, may contribute to its broad efficacy. This compound, while less studied, exhibits potent anti-inflammatory effects with a more specific mechanism of action focused on the direct inhibition of NF-κB DNA binding.

The lack of direct comparative studies necessitates a cautious interpretation of the relative potencies. Future research should aim to conduct head-to-head comparisons of these two promising lignans in various in vitro and in vivo models to definitively establish their therapeutic potential and guide future drug development efforts.

References

Validating the Anti-inflammatory Effects of Diarctigenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Diarctigenin against other alternatives, supported by experimental data. It is designed to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.

Comparative Analysis of Anti-inflammatory Activity

This compound, a lignan derived from Arctium lappa, has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators.[1] This section compares its efficacy with the closely related lignan, Arctigenin, and two standard anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Indomethacin (a nonsteroidal anti-inflammatory drug - NSAID). The data presented is primarily from in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, a common model for inducing an inflammatory response.

Inhibition of Key Inflammatory Mediators

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against critical inflammatory molecules: Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Lower IC50 values indicate greater potency.

CompoundTarget MediatorCell TypeIC50 Value (µM)Reference
This compound NO, PGE2, TNF-α, IL-1β, IL-6Zymosan- or LPS-activated macrophages6 - 12[1]
Arctigenin TNF-αLPS-stimulated RAW264.7 and U937 macrophages<32[2]
Dexamethasone NOLPS-stimulated J774 macrophages0.1 - 10 (Dose-dependent inhibition)[3][4]
Dexamethasone TNF-αLPS-stimulated RAW264.7 macrophagesConcentration-dependent inhibition[5][6]
Dexamethasone IL-6LPS-stimulated RAW264.9 macrophages10⁻⁹ - 10⁻⁶ M (10% to 90% inhibition)[7]
Indomethacin TNF-αLPS-stimulated human blood monocytes10 (Slight stimulation at early time points, prevention of decline at later time points)[8]
Indomethacin IL-6LPS-stimulated human whole bloodReduced production at highest concentrations[9]
Indomethacin NOLPS-stimulated murine peritoneal macrophages140 - 500[10]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathways and Mechanism of Action

This compound primarily exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

This compound's Interference with the NF-κB Pathway

This compound has been shown to directly inhibit the DNA binding ability of NF-κB without affecting the degradation of its inhibitory protein, IκBα.[1] This mechanism is distinct from many other anti-inflammatory agents that typically prevent IκBα degradation.

Diarctigenin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (for degradation) NFκB_IκBα NF-κB-IκBα Complex IκBα->NFκB_IκBα NFκB NF-κB (p50/p65) NFκB->NFκB_IκBα DNA DNA NFκB->DNA Translocates & Binds NFκB_IκBα->NFκB Releases This compound This compound This compound->DNA Inhibits Binding Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes Initiates

Caption: this compound's mechanism of action on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in macrophage cell lines, such as RAW264.7, using Lipopolysaccharide (LPS).

LPS_Induction_Workflow start Start seed_cells Seed Macrophages (e.g., RAW264.7) in 96-well plates start->seed_cells pre_treat Pre-treat with this compound or other compounds (e.g., 1 hour) seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) pre_treat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze for Inflammatory Mediators (NO, Cytokines) collect->analyze end End analyze->end

Caption: Experimental workflow for LPS-induced inflammation in macrophages.

Protocol Details:

  • Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or control compounds. The cells are pre-incubated for 1 hour.

  • Stimulation: LPS (from E. coli O111:B4) is added to each well to a final concentration of 1 µg/mL and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for the measurement of nitric oxide and cytokines.

Nitric Oxide (NO) Assay (Griess Reagent System)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol Details:

  • Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent in a 96-well plate.

    • The mixture is incubated at room temperature for 10 minutes, protected from light.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This immunoassay is used to quantify the levels of specific cytokines in the cell culture supernatant.

Protocol Details:

  • Coating: A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the target cytokine is added and incubated for 1 hour at room temperature.

  • Streptavidin-HRP: The plate is washed, and Streptavidin-conjugated horseradish peroxidase (HRP) is added and incubated for 30 minutes at room temperature.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The absorbance is read at 450 nm. The cytokine concentration is calculated from the standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.

Protocol Details:

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

The experimental data strongly support the anti-inflammatory effects of this compound. Its primary mechanism of action, the direct inhibition of NF-κB DNA binding, presents a potentially novel approach to modulating the inflammatory response. While direct comparative data with established drugs under identical conditions is limited, the available information suggests that this compound is a potent inhibitor of key inflammatory mediators. Further in vivo studies and direct head-to-head comparisons are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring this compound as a lead compound in the development of new anti-inflammatory therapies.

References

Diarctigenin: A Comparative Analysis Against Leading Natural Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapies, natural compounds have emerged as a promising frontier. Among these, Diarctigenin, a lignan found in plants of the Arctium genus, has garnered significant attention for its anti-tumor properties. This guide provides a comprehensive comparison of this compound with other well-established natural anti-cancer compounds: Curcumin, Resveratrol, Quercetin, and Epigallocatechin gallate (EGCG). This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.

Comparative Efficacy: A Quantitative Overview

The anti-proliferative activity of these natural compounds has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is presented below. It is important to note that IC50 values can vary between studies due to differing experimental conditions, such as incubation times and specific cell line characteristics.

CompoundCancer Cell LineIC50 (µM)Citation
This compound (Arctigenin) MDA-MB-231 (Breast)0.787 (24h)[1]
MDA-MB-468 (Breast)0.285 (24h)[1]
SK-BR-3 (Breast)6.25 (24h)[2]
MV411 (Leukemia)4.271[3]
HL-60 (Leukemia)< 0.1 µg/mL[4]
Curcumin MCF-7 (Breast)44.61 (24h)[5]
MDA-MB-231 (Breast)54.68 (24h)[5]
T47D (Breast)2.07[6]
HCT-116 (Colon)10[7]
SW480 (Colon)10.26 - 13.31[8]
Resveratrol MCF-7 (Breast)51.18 (24h)[9][10]
MDA-MB-231 (Breast)200-250 (48h)[11]
SW480 (Colon)70-150[12][13]
HepG2 (Liver)57.4 (24h)[9][10]
Quercetin MCF-7 (Breast)73 (48h)[14]
MDA-MB-231 (Breast)85 (48h)[14]
HCT116 (Colon)5.79[15]
HL-60 (Leukemia)7.7 (96h)[16]
A549 (Lung)8.65 µg/mL (24h)[17]
Epigallocatechin gallate (EGCG) WI38VA (Transformed Fibroblasts)10[18]
MCF-7 (Breast)37.681[19]
Jurkat (Leukemia)82.8 (24h)[20]
A549 (Lung)60.55[21]

Mechanisms of Action: A Look at the Signaling Pathways

These natural compounds exert their anti-cancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

This compound has been shown to inhibit the PI3K/Akt and STAT3 signaling pathways. Inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis.

Curcumin impacts multiple signaling pathways, including the Akt/PI3K/mTOR pathway, by upregulating PTEN expression.[22]

Resveratrol can induce S-phase arrest and apoptosis, and has been shown to decrease the expression of key cell cycle proteins like cyclin D1 and cyclin B1.[12][13]

Quercetin is known to induce apoptosis and can inhibit the phosphorylation of VEGFR-2 and its downstream targets like mTOR and Akt.

EGCG can induce apoptosis and has been shown to affect the P53/Bcl-2 signaling pathway.[19]

Visualizing the Pathways and Processes

To better understand the complex interactions, the following diagrams illustrate a key signaling pathway affected by these compounds and a typical experimental workflow.

Diarctigenin_PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Inhibition This compound->Inhibition Inhibition->Akt

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treatment with Natural Compound CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT AnnexinV Annexin V Staining (Apoptosis) Treatment->AnnexinV WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft In Vivo Xenograft Model Treatment->Xenograft

Caption: A typical experimental workflow for evaluating anti-cancer compounds.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. Below are summaries of standard protocols for key experiments cited in the comparison of these natural compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[23]

  • Treatment: Cells are treated with various concentrations of the natural compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570-590 nm.[24]

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected after treatment.

  • Washing: Cells are washed with cold PBS.

  • Resuspension: Cells are resuspended in 1X Binding Buffer.[25]

  • Staining: Fluorochrome-conjugated Annexin V and a viability dye (like Propidium Iodide or DAPI) are added to the cell suspension and incubated in the dark.[25][26]

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample. This is crucial for understanding the effect of a compound on signaling pathways.

  • Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[27]

  • Protein Quantification: The total protein concentration is determined using a method like the BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, mTOR), followed by incubation with a corresponding secondary antibody.[28][29]

  • Detection: The protein bands are visualized using a detection reagent and an imaging system.

In Vivo Tumor Xenograft Study

Animal models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[30][31]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the natural compound or a vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection).[30]

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

Conclusion

This compound demonstrates potent anti-cancer activity, comparable and in some cases superior to other well-studied natural compounds. Its mechanism of action, primarily through the inhibition of key survival pathways like PI3K/Akt and STAT3, makes it a compelling candidate for further pre-clinical and clinical investigation. This comparative guide underscores the importance of rigorous, standardized experimental evaluation in the exciting and rapidly evolving field of natural product-based cancer therapy.

References

Unveiling the Molecular Targets of Diarctigenin: A Comparative Guide to Cross-Validation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound like Diarctigenin is paramount for elucidating its mechanism of action and advancing its therapeutic potential. This guide provides a comprehensive comparison of modern biophysical techniques for target identification and validation, using this compound and its close structural analog, Arctigenin, as case studies. We delve into the experimental data supporting their known targets and offer detailed protocols for three key validation methods: Affinity Chromatography, Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS).

This compound, a lignan found in the plant Arctium lappa, has garnered significant interest for its anti-inflammatory and potential anti-cancer properties. The cornerstone of its biological activity lies in its ability to modulate specific signaling pathways within the cell. Research has identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary target of this compound.[1]

Confirmed Targets and Validation Methods

While multiple techniques can be employed to identify and validate drug targets, this guide focuses on three widely used approaches. The following table summarizes the known targets of this compound and Arctigenin and the experimental methods used for their validation.

CompoundValidated Target(s)Experimental Validation Method(s)Key Findings
This compound NF-κBIn vitro DNA binding assaysDirectly inhibits the DNA binding ability of NF-κB.[1]
Arctigenin STAT3Affinity pull-down assayDirectly binds to the SH2 domain of STAT3.
PI3K/Akt pathway componentsMolecular Docking, Western BlotShows strong binding affinity to key proteins in the pathway and modulates their phosphorylation status.[2][3][4]
Myosin-2, UNC-89Gold Nanoprobe-based ProteomicsIdentified as potential direct targets in fish parasites.[5][6]

Comparative Analysis of Target Validation Techniques

The choice of target validation technique depends on various factors, including the nature of the compound, the suspected target, and the available resources. Here, we compare the principles and general workflows of Affinity Chromatography, CETSA, and DARTS.

Affinity Chromatography / Pull-down Assays

This technique relies on the specific interaction between a "bait" molecule (the drug, e.g., Arctigenin) immobilized on a solid support and its "prey" (the target protein, e.g., STAT3) from a cell lysate.

Experimental Workflow: Affinity Chromatography

Fig. 1: Workflow for Affinity Chromatography.
Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.

Logical Relationship: CETSA Principle

A This compound binds to target protein B Increased thermal stability of the complex A->B C Less protein denaturation upon heating B->C D More soluble protein detected C->D

Fig. 2: Principle of the Cellular Thermal Shift Assay.
Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the phenomenon that a protein, when bound to a small molecule, often becomes more resistant to proteolysis. By treating cell lysates with a protease in the presence or absence of the compound, target proteins can be identified by their reduced degradation.

Experimental Workflow: DARTS

cluster_0 Sample Preparation cluster_1 Protease Digestion cluster_2 Analysis A Cell Lysate B This compound Treatment A->B C Control (Vehicle) A->C D Add Protease B->D E Add Protease C->E F SDS-PAGE D->F E->F G Mass Spectrometry F->G

Fig. 3: Workflow for the DARTS Assay.

Detailed Experimental Protocols

For researchers looking to employ these techniques, the following are generalized protocols that can be adapted for the specific experimental context.

Affinity Chromatography Protocol for Arctigenin-STAT3 Interaction
  • Probe Preparation: Synthesize a biotinylated version of Arctigenin (Bio-Atn).

  • Bead Conjugation: Incubate streptavidin-coated agarose beads with Bio-Atn to allow for conjugation.

  • Cell Lysis: Prepare a whole-cell lysate from a cell line known to express STAT3 (e.g., MDA-MB-231).

  • Pull-down: Incubate the Bio-Atn conjugated beads with the cell lysate. For competition experiments, pre-incubate the lysate with an excess of unlabeled Arctigenin before adding the beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify STAT3 by Western blotting using a specific anti-STAT3 antibody. Alternatively, for unbiased target identification, the entire lane can be excised and analyzed by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the target protein (e.g., a component of the NF-κB pathway) in the soluble fraction by Western blotting or other quantitative protein detection methods. A shift in the melting curve in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Lysate Preparation: Prepare a cell lysate from the desired cell line.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time to allow for protein digestion.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Separate the protein fragments by SDS-PAGE. Target proteins that were protected from digestion by this compound will appear as more intense bands compared to the control. These bands can then be excised and identified by mass spectrometry.

Signaling Pathway Modulation

The interaction of this compound with its targets culminates in the modulation of downstream signaling pathways, which is the basis for its pharmacological effects. The inhibition of NF-κB's DNA binding ability by this compound, for instance, leads to the downregulation of pro-inflammatory genes.

Signaling Pathway: this compound and NF-κB

cluster_0 Upstream Signaling cluster_1 NF-κB Activation cluster_2 Gene Transcription A Inflammatory Stimuli B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p50/p65) Translocation to Nucleus C->D E NF-κB binds to DNA D->E F Pro-inflammatory Gene Expression E->F This compound This compound This compound->E Inhibits

Fig. 4: this compound's inhibition of the NF-κB signaling pathway.

References

Diarctigenin: Unveiling its In Vitro Potential and a Look at a Close Relative's In Vivo Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides a comparative analysis of the available experimental data for Diarctigenin, focusing on its in vitro activities. Due to a notable scarcity of publicly available in vivo research on this compound, this guide incorporates data from its structurally similar lignan, Arctigenin, to offer a broader perspective on potential in vivo outcomes.

Executive Summary

This compound has demonstrated clear anti-inflammatory effects in in vitro settings, primarily through the inhibition of the NF-κB signaling pathway. However, a comprehensive comparison with in vivo data is currently challenging due to the limited availability of published animal studies. To bridge this gap, this guide presents the existing in vitro findings for this compound alongside a more extensive dataset from Arctigenin, a closely related compound with a wealth of both in vitro and in vivo research. This comparative approach aims to provide valuable insights into the potential therapeutic avenues and challenges for the clinical development of this compound.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data for both this compound and Arctigenin, highlighting the differences in the scope of available research.

Table 1: In Vitro Anti-Inflammatory and Anticancer Activity of this compound

ParameterCell Line/SystemAssayResult
IC50 (NO Production)Zymosan- or LPS-activated macrophagesGriess Assay6 - 12 µM[1]
IC50 (PGE2 Production)Zymosan- or LPS-activated macrophagesEIA6 - 12 µM[1]
IC50 (TNF-α Production)Zymosan- or LPS-activated macrophagesELISA6 - 12 µM[1]
IC50 (IL-1β Production)Zymosan- or LPS-activated macrophagesELISA6 - 12 µM[1]
IC50 (IL-6 Production)Zymosan- or LPS-activated macrophagesELISA6 - 12 µM[1]
NF-κB InhibitionZymosan-activated macrophagesLuciferase Reporter AssayInhibition of transcriptional activity[1]

Table 2: In Vitro vs. In Vivo Anticancer Activity of Arctigenin

ParameterIn Vitro ResultsIn Vivo Results (Xenograft Models)
Cell Proliferation Inhibition
IC50 (LNCaP prostate cancer cells)< 2µM (48h)[2]Not Directly Applicable
IC50 (LAPC-4 prostate cancer cells)< 2µM (48h)[2]Not Directly Applicable
IC50 (WPE1-NA22 pre-malignant prostate cells)< 2µM (48h)[2]Not Directly Applicable
IC50 (HL-60 leukemia cells)< 100 ng/mL[3]Not Reported
Tumor Growth Inhibition Not ApplicableLAPC-4 Prostate Cancer Xenograft: - 50% inhibition at 50 mg/kg/day - 70% inhibition at 100 mg/kg/day[2][4] PANC-1 Pancreatic Cancer Xenograft: - Strong suppression of tumor growth[5]
Mechanism of Action Markers Prostate Cancer Cells: - Decreased Ki67, AR, VEGF, EGF, FGF-β - Increased Bax/Bcl-2 ratio[2]Prostate Cancer Xenograft: - Decreased tumor levels of Ki67, AR, VEGF, EGF, FGF-β - Increased Bax/Bcl-2 ratio[2]

Signaling Pathways and Experimental Workflows

The primary mechanism of action identified for this compound in vitro is the suppression of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating anticancer agents in vivo.

InVivo_Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., LAPC-4) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Treatment Treatment Initiation (e.g., Arctigenin or Vehicle) Tumor_Growth->Treatment Data_Collection Tumor Volume Measurement & Body Weight Monitoring Treatment->Data_Collection Data_Collection->Data_Collection Endpoint Endpoint Analysis: Tumor Excision, Biomarker Analysis Data_Collection->Endpoint

References

Diarctigenin vs. Synthetic Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diarctigenin, a naturally occurring lignan, and its synthetic analogs are attracting significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of this compound and its synthetic analogs, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Biological Activity

The following tables summarize the available quantitative data on the anti-inflammatory and anti-proliferative activities of this compound and various synthetic analogs. It is important to note that much of the research on synthetic analogs has been conducted on derivatives of arctigenin, the precursor to this compound. For the purpose of this comparison, arctigenin's activity will be used as a baseline where direct data for this compound is unavailable.

Anti-Inflammatory Activity
CompoundAssayCell LineStimulantIC50 (µM)Reference
This compound Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 productionMacrophagesZymosan or LPS6 - 12[1]
Arctigenin Inhibition of TNF-α productionRAW264.7 and U937 macrophagesLipopolysaccharides<32[2]
Arctigenin Inhibition of iNOSMacrophages-12.5[3]
Anti-Proliferative Activity
CompoundCell LineIC50 (µM)Reference
Arctigenin MDA-MB-231 (Triple-Negative Breast Cancer)0.787[4]
Arctigenin MDA-MB-468 (Triple-Negative Breast Cancer)0.283[4]
Arctigenin MCF-7 (ER-Positive Breast Cancer)>20[4]
Arctigenin SK-BR-3 (HER2-Positive Breast Cancer)>20[4]
Arctigenin PANC-1 (Pancreatic Cancer)-Preferential cytotoxicity at 0.01 µg/mL under nutrient deprivation
Synthetic Analog 24 HCT-116 (Colon Cancer)6.10[5]
Synthetic Analog 24 MDA-MB-231 (Triple-Negative Breast Cancer)7.45[5]
Synthetic Analog 29 HCT-116 (Colon Cancer)--
Synthetic Analog 29 MDA-MB-231 (Triple-Negative Breast Cancer)5.79[5]
Synthetic Analog 32 HCT-116 (Colon Cancer)3.27[5]
Synthetic Analog 32 MDA-MB-231 (Triple-Negative Breast Cancer)--
Synthetic Analog 33 HCT-116 (Colon Cancer)--
Synthetic Analog 33 MDA-MB-231 (Triple-Negative Breast Cancer)--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of compounds on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6][7]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[8][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6][8] The absorbance is directly proportional to the number of viable cells.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow A Cell Culture (e.g., Macrophages, Cancer Cells) B Compound Treatment (this compound or Synthetic Analogs) A->B C Stimulation (for anti-inflammatory assays) (e.g., LPS, Zymosan) B->C D Incubation C->D E Biological Assays D->E F Cell Viability Assay (MTT) E->F G Anti-inflammatory Assay (e.g., ELISA for cytokines) E->G H Signaling Pathway Analysis (e.g., Luciferase Reporter Assay) E->H I Data Analysis and Comparison F->I G->I H->I

References

A Head-to-Head Comparison of Diarctigenin and Docetaxel in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of oncology research, the quest for more effective and targeted cancer therapies is paramount. This guide provides a detailed head-to-head comparison of Diarctigenin, a plant-derived lignan, and Docetaxel, a standard-of-care chemotherapy agent, in the context of triple-negative breast cancer (TNBC). This aggressive form of breast cancer is notoriously difficult to treat due to the absence of estrogen, progesterone, and HER2 receptors, rendering many targeted therapies ineffective. This comparison delves into the preclinical evidence, examining the cytotoxic and apoptotic effects of these compounds, both individually and in combination, and elucidates their underlying molecular mechanisms.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Arctigenin, the active form of this compound, and Docetaxel on human triple-negative breast cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineTreatmentIC50 (μM)Citation
MDA-MB-231 Arctigenin0.787[1]
DocetaxelData not available in cited study
Arctigenin (0.4 μM) + DocetaxelSynergistically enhanced cytotoxicity[1]
MDA-MB-468 Arctigenin0.283[1]
DocetaxelData not available in cited study
Arctigenin (0.4 μM) + DocetaxelSynergistically enhanced cytotoxicity[1]

Note: While the specific IC50 for Docetaxel was not provided in the comparative study, it is a well-established cytotoxic agent against TNBC. The key finding is the synergistic enhancement of Docetaxel's cytotoxicity by Arctigenin.[1]

Mechanism of Action: A Tale of Two Pathways

This compound, through its active form Arctigenin, and Docetaxel employ distinct yet potentially complementary mechanisms to induce cancer cell death.

Arctigenin's primary mechanism of action in TNBC involves the inhibition of the STAT3 signaling pathway. [1][2] STAT3 is a transcription factor that is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and invasion. By binding to the SH2 domain of STAT3, Arctigenin prevents its phosphorylation and subsequent translocation to the nucleus, thereby downregulating the expression of STAT3 target genes involved in cell survival and proliferation.[1] Furthermore, Arctigenin has been shown to induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of PARP.[1][3][4] It also downregulates the expression of anti-apoptotic proteins such as XIAP and Survivin.[3][4]

Docetaxel, a member of the taxane family of chemotherapeutic drugs, primarily functions by stabilizing microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

The combination of Arctigenin and Docetaxel presents a promising therapeutic strategy. By inhibiting the pro-survival STAT3 pathway, Arctigenin may lower the threshold for Docetaxel-induced apoptosis, leading to a synergistic cytotoxic effect against TNBC cells.[1]

Signaling Pathway Diagrams

Signaling_Pathways cluster_Arctigenin Arctigenin Pathway cluster_Docetaxel Docetaxel Pathway Arctigenin Arctigenin STAT3 STAT3 Arctigenin->STAT3 Inhibits phosphorylation Caspase9 Caspase-9 Arctigenin->Caspase9 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization nucleus Nucleus STAT3_dimer->nucleus Nuclear Translocation Proliferation Cell Proliferation & Survival nucleus->Proliferation Promotes Apoptosis_A Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves cleavedPARP Cleaved PARP PARP->cleavedPARP cleavedPARP->Apoptosis_A Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes G2M_arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_arrest Disrupts dynamics Apoptosis_D Apoptosis G2M_arrest->Apoptosis_D

Caption: Signaling pathways of Arctigenin and Docetaxel in TNBC.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Arctigenin and Docetaxel on TNBC cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: TNBC cells (MDA-MB-231 and MDA-MB-468) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of Arctigenin, Docetaxel, or a combination of both for 24 to 48 hours.

  • MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. The IC50 values were determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by Arctigenin and Docetaxel was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[1]

  • Cell Treatment: TNBC cells were treated with the indicated concentrations of Arctigenin, Docetaxel, or their combination for 24 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.[7]

  • Staining: Cells were incubated with Annexin V-FITC and PI in the dark for 15 minutes at room temperature.[7][8]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells was quantified using appropriate software.

Western Blot Analysis

The effect of Arctigenin on the expression and phosphorylation of signaling proteins was determined by Western blotting.[1]

  • Protein Extraction: TNBC cells were treated with Arctigenin for the indicated times. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Caspase-3, PARP, and β-actin) overnight at 4°C.[9][10] Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9][10]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands was quantified using densitometry software, with β-actin serving as a loading control.

Conclusion

The preclinical data presented in this guide highlights the potential of this compound (Arctigenin) as a promising therapeutic agent for triple-negative breast cancer. Its ability to inhibit the STAT3 signaling pathway and induce apoptosis, particularly in synergy with the standard-of-care drug Docetaxel, suggests a novel combination therapy approach that could enhance treatment efficacy and potentially overcome drug resistance in this challenging disease. Further in vivo studies and clinical trials are warranted to validate these findings and translate them into improved patient outcomes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Diarctigenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Diarctigenin, a lignan compound of interest in various research fields. Adherence to these protocols is critical for operational safety and regulatory compliance.

This compound Hazard Profile

Hazard Classification (based on Arctigenin)GHS Precautionary Statements
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Procedural Steps for Proper Disposal

The following procedure outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves, when handling this compound waste[1].

  • Conduct all waste handling procedures within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[1].

  • Ensure an accessible safety shower and eye wash station are available[1].

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, be securely sealed to prevent leaks or spills, and be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • The container should be appropriate for the solvent used and clearly labeled as "Hazardous Waste" with the full chemical names of all components, including this compound and the solvent(s).

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, secondary containment area that is cool, dry, and well-ventilated[1].

  • The storage area should be away from direct sunlight and incompatible materials, such as strong oxidizing or reducing agents[1].

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. Due to its potential aquatic toxicity, this is a critical step to prevent environmental contamination[1].

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for this compound Disposal

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C This compound Waste Generated (Solid, Liquid, Labware) A->C B Work in Ventilated Area (Fume Hood) B->C D Solid Waste Container (Labeled 'Hazardous') C->D Solid Waste E Liquid Waste Container (Labeled 'Hazardous') C->E Liquid Waste F Store in Designated Secondary Containment Area D->F E->F G DO NOT Dispose Down Drain or in Regular Trash F->G H Arrange Pickup by EHS or Licensed Waste Contractor F->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Diarctigenin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Diarctigenin. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Summary

While some sources do not classify Arctigenin (a related compound) as hazardous, others indicate potential risks.[1] To ensure the highest safety standard, it is prudent to handle this compound with caution, assuming the more stringent hazard classifications apply.

Hazard Summary Table

Hazard Class GHS Classification Precautionary Statement
Acute Oral Toxicity Category 4 H302: Harmful if swallowed[2]
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life[2]
Chronic Aquatic Toxicity Category 1 H410: Very toxic to aquatic life with long lasting effects[2]
Physical State Solid, White Powder Avoid dust formation[3]

| Incompatibilities | Strong oxidizing agents, strong acids/alkalis | Store away from incompatible materials[2][3] |

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following equipment should be used for all procedures involving this compound.

PPE Requirements Table

Area Required Equipment Specifications and Remarks
Eye/Face Protection Safety Goggles Must be chemical safety goggles with side-shields as described by OSHA (29 CFR 1910.133) or European Standard EN166.[2][3]
Hand Protection Protective Gloves Use impervious, chemical-resistant gloves (e.g., nitrile).[2] Check for tears or holes before use. For extensive handling, consider double-gloving.[4]
Body Protection Laboratory Coat / Impervious Clothing Wear a long-sleeved lab coat. For tasks with a higher risk of contamination, impervious clothing is recommended.[2][3]

| Respiratory Protection | Not required under normal use with engineering controls. | A particle filter respirator should be used if engineering controls (e.g., fume hood) are not available or if dust formation is likely.[2][3] |

Operational Plan: Safe Handling Workflow

All handling of this compound powder should occur within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.

G cluster_prep Preparation cluster_execution Execution cluster_completion Completion A 1. Verify Engineering Controls (Chemical Fume Hood ON) B 2. Assemble Materials (Spatula, Weigh Boat, etc.) C 3. Don Required PPE (Gloves, Goggles, Lab Coat) B->C D 4. Handle this compound (Weighing, Transferring) C->D E 5. Clean Workspace (Wipe surfaces with appropriate solvent) D->E F 6. Doff PPE (Remove gloves last) E->F G 7. Wash Hands Thoroughly F->G

Diagram 1: Step-by-step workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment (spatula, weigh paper/boat, containers) and place them inside the fume hood to minimize movement in and out of the workspace.

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles.

    • Don chemical-resistant gloves, ensuring they fit securely over the cuffs of the lab coat.

  • Handling this compound :

    • Perform all manipulations, including weighing and transferring the solid compound, deep within the fume hood to contain any dust.

    • Avoid creating dust by handling the powder gently.[3]

    • Keep containers tightly closed when not in use.[3]

  • Workspace Decontamination :

    • After handling is complete, carefully wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE :

    • Remove PPE in an order that minimizes cross-contamination. Typically, the most contaminated items (gloves) are removed last.

    • Dispose of all single-use PPE as contaminated waste.

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

This compound is classified as very toxic to aquatic life, and its release into the environment must be avoided.[2] All waste must be disposed of as hazardous chemical waste.

G A Waste Generated B Identify Waste Type A->B C Unused/Expired This compound B->C Solid Product D Contaminated Consumables (Gloves, Wipes, Weigh Boats) B->D Labware E Empty Stock Container B->E Packaging F Collect in a sealed, labeled hazardous waste container. C->F D->F E->F

Diagram 2: Decision workflow for the proper disposal of this compound-related waste.

Procedural Steps:

  • Unused Product :

    • Do not dispose of solid this compound down the drain or in regular trash.[5]

    • Collect all excess or expired powder in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials :

    • All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated wipes) must be collected as hazardous chemical waste.[6]

    • Place these items in a sealed plastic bag or a lined container within the fume hood before transferring them to the main laboratory hazardous waste container.

  • Empty Containers :

    • The original product container should also be disposed of as hazardous waste, as it may contain residual powder. Do not rinse the container into the sanitary sewer.[5]

  • Waste Pickup :

    • Ensure the hazardous waste container is properly labeled with a chemical waste tag and stored in a designated satellite accumulation area.

    • Arrange for pickup by your institution's certified chemical waste disposal service.[2][6]

Emergency Procedures: First Aid

In case of accidental exposure, follow these immediate first aid measures while seeking medical attention.

First Aid Summary Table

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Get medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes.[3] Get medical attention if irritation persists.
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[3]

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell.[2][3] |

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diarctigenin
Reactant of Route 2
Diarctigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.